2-Aminoadenosine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFMPXQUSBYRL-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346570 | |
| Record name | 2-Aminoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-10-8 | |
| Record name | 2-Aminoadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF94TM2UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoadenosine, a naturally occurring purine (B94841) nucleoside, has garnered significant interest in the scientific community for its unique structural and functional properties. This technical guide provides a comprehensive overview of the discovery of its core component, the 2,6-diaminopurine (B158960) nucleobase, and details various chemical and enzymatic methods for its synthesis. Furthermore, this document elucidates the key biological role of this compound as a modulator of adenosine (B11128) signaling, primarily through the inhibition of adenosine kinase. Detailed experimental protocols for pivotal synthesis methods are provided, alongside quantitative data and visual representations of synthetic pathways and biological signaling cascades to facilitate a deeper understanding and application in research and drug development.
Discovery
The foundational discovery leading to the study of this compound was the identification of its nucleobase, 2,6-diaminopurine (DAP), in 1977. Researchers found that DAP replaces adenine (B156593) in the DNA of the cyanophage S-2L[1]. This novel finding was significant as DAP forms three hydrogen bonds with thymine, in contrast to the two formed by adenine, which enhances the thermal stability of the DNA duplex. While the initial discovery was of the nucleobase within a viral genome, the free nucleoside, this compound (2,6-diaminopurine riboside), has since been a subject of extensive synthetic and pharmacological investigation.
Chemical and Enzymatic Synthesis
A variety of methods have been developed for the synthesis of this compound, ranging from traditional chemical routes to more recent enzymatic and postsynthetic strategies.
Chemical Synthesis
A common approach involves the direct glycosylation of 2,6-diaminopurine.
-
Experimental Protocol:
-
A suspension of 2,6-diaminopurine and 2'-deoxy-2-thiouridine in a solution of methanol (B129727) and water is prepared.
-
The mixture is sonicated until the 2'-deoxy-2-thiouridine is fully dissolved.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid mixture is irradiated with UV light.
-
The product, β-2,6-diaminopurine 2'-deoxyriboside, is then purified by analytical HPLC[2].
-
A versatile method for synthesizing this compound and its derivatives involves the use of 2-amino-6-chloropurine (B14584) riboside as a key intermediate.
-
Experimental Protocol:
-
2-amino-6-chloropurine riboside is reacted with nucleophiles to displace the chloro group. For example, treatment with sodium ethoxide yields 2-amino-6-ethoxypurine riboside, and reaction with methylhydrazine produces 2-amino-N6-amino-N6-methyladenosine[3].
-
To synthesize this compound, amination of 2-amino-6-chloropurine riboside is performed by treatment with ammonia.
-
A modern and efficient strategy for incorporating 2,6-diaminopurine into oligonucleotides involves a postsynthetic modification approach using a 2-fluoro-6-aminopurine monomer.
-
Experimental Protocol:
-
Oligonucleotides are synthesized using standard solid-phase methods with the incorporation of the 2-fluoro-6-amino-adenosine phosphoramidite.
-
Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a standard ammonium (B1175870) hydroxide (B78521) treatment at 60°C for 5 hours. This step also facilitates the displacement of the 2-fluoro group by ammonia, converting the monomer into a 2,6-diaminopurine residue within the oligonucleotide[1].
-
Enzymatic Synthesis
Enzymatic methods offer high specificity and milder reaction conditions for the synthesis of this compound and its analogs. Nucleoside phosphorylases are key enzymes in this approach.
-
Experimental Protocol:
-
A reaction mixture is prepared containing a purine base (e.g., 2,6-diaminopurine), a ribose or deoxyribose donor (e.g., ribose-1-phosphate), and a suitable nucleoside phosphorylase (e.g., purine nucleoside phosphorylase from E. coli) in a phosphate (B84403) buffer (pH 7.0).
-
The reaction is incubated at a controlled temperature (e.g., 50°C) with shaking.
-
The reaction progress is monitored by HPLC, and upon completion, the enzyme is denatured by heating.
-
The desired nucleoside product is then purified from the reaction mixture[4].
-
Quantitative Data on Synthesis Methods
| Starting Material | Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2,6-Diaminopurine & 2'-deoxy-2-thiouridine | Solid-state glycosylation | UV irradiation | 40 h | Ambient | 2-4% | [2] |
| Guanosine (B1672433) (for LNA analogue) | Diazotization, Fluorination | 70% HF-pyridine, tert-butyl nitrite | - | - | Moderate (over 2 steps) | [1] |
| 2-Fluoro-6-aminopurine (in oligonucleotide) | Postsynthetic Amination | 28-30% NH4OH | 5 h | 60 | >80% (conjugation) | [1] |
| This compound | Enzymatic Methylation | Diazomethane (B1218177), SnCl2 | 1 min | 50 | 98% (for 2'-O-methylguanosine) | [5] |
| 2,6-Diaminopurine & Ribose-1-phosphate | Enzymatic Synthesis | Purine Nucleoside Phosphorylase | 2 h | 50 | >90% (conversion) | [4] |
Biological Role and Signaling Pathways
This compound plays a significant role as a modulator of adenosine signaling, primarily by acting as an inhibitor of adenosine kinase (ADK).
Mechanism of Action: Adenosine Kinase Inhibition
Adenosine kinase is a crucial enzyme that regulates intracellular and extracellular adenosine levels by phosphorylating adenosine to adenosine monophosphate (AMP). By inhibiting ADK, this compound prevents the breakdown of adenosine, leading to an increase in its local concentration. This elevation of adenosine levels is particularly significant in tissues under metabolic stress or inflammation, where adenosine plays a protective role.
Downstream Signaling Pathways
The increased extracellular adenosine resulting from ADK inhibition activates adenosine receptors, primarily the A2A and A2B receptors, which are Gs-protein coupled receptors. Activation of these receptors initiates a downstream signaling cascade.
-
Experimental Protocol for Studying Signaling:
-
Culture relevant cells (e.g., dendritic cells, endothelial cells).
-
Treat cells with this compound or a specific A2A receptor agonist.
-
Lyse the cells at various time points and prepare protein extracts.
-
Use Western blotting to analyze the phosphorylation status of key signaling proteins like Akt, ERK, and CREB.
-
Measure intracellular cAMP levels using an appropriate assay kit.
-
Analyze cytokine production (e.g., IL-10, IL-12) using ELISA.
-
The activation of A2A receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac)[6]. Both PKA and Epac can act synergistically or independently to mediate the physiological effects of adenosine, which include anti-inflammatory responses, vasodilation, and neurotransmission modulation[6][7][8][9].
Visualizations
Synthesis Workflow
Caption: Generalized workflows for the chemical and enzymatic synthesis of this compound.
Signaling Pathway
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Valuable Synthetic Intermediate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from this compound using diazomethane and the catalyst stannous chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cAMP effectors PKA and Epac activate endothelial NO synthase through PI3K/Akt pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminoadenosine chemical properties and structure
An In-depth Technical Guide to 2-Aminoadenosine: Chemical Properties and Structure
Introduction
This compound, also known as 2,6-diaminopurine (B158960) riboside, is a purine (B94841) nucleoside and an analog of the naturally occurring adenosine (B11128).[1][2] Its structure is characterized by the presence of an additional amino group at the C2 position of the purine ring, which distinguishes it from adenosine. This modification allows this compound to form three hydrogen bonds when base-pairing with thymine (B56734) or uridine, in contrast to the two hydrogen bonds formed by adenine.[3][4] This increased stability makes it a valuable tool in molecular biology and nucleic acid research.[1][5]
In the fields of biochemistry and pharmacology, this compound serves as a crucial research tool for studying cellular processes, particularly adenosine signaling pathways.[6] It acts as an agonist for adenosine receptors and as a substrate or inhibitor for adenosine kinase, making it relevant for research into cancer, inflammation, immune response, and neurodegenerative diseases.[6][7][8] This document provides a comprehensive overview of its chemical properties, structure, experimental protocols, and its role in biological signaling pathways.
Chemical Structure
This compound consists of a 2,6-diaminopurine base attached to a ribose sugar moiety via a β-N9-glycosidic bond. The systematic IUPAC name is (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol.[2][8] The key structural feature is the amino group at the C2 position of the purine base, in addition to the amino group at the C6 position. This "diamino" configuration is responsible for its enhanced base-pairing strength.
Key Structural Features:
-
Purine Core: A bicyclic aromatic system composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring.
-
Amino Groups: Located at positions C2 and C6 of the purine ring.
-
Ribose Sugar: A five-carbon sugar (pentose) in its furanose form.
-
Glycosidic Bond: Connects the N9 atom of the purine ring to the C1' atom of the ribose sugar.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [2][8] |
| Synonyms | 2,6-Diaminopurine riboside, 2,6-Diaminonebularine, 2,6-Diaminopurinosine, NSC-7363 | [2][9] |
| CAS Number | 2096-10-8 | [2][6][7] |
| Molecular Formula | C₁₀H₁₄N₆O₄ | [2][6][7] |
| Molecular Weight | 282.26 g/mol | [2][6][7] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 241-243 °C (decomposes) | [1] |
| LogP (XLogP3) | -1.4 | [2] |
| Purity (Typical) | ≥97-99% (by HPLC) | [6][7] |
| Storage Temperature | 0-8 °C | [6] |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the amination of a protected 2-amino-6-chloropurine (B14584) riboside intermediate.
Methodology: Amination of 2-amino-6-chloro-9-(2,3,5-O-triacetyl-β-D-ribofuranosyl)-9H-purine [10]
-
Starting Material: 2-amino-6-chloro-9-(2,3,5-O-triacetyl-β-D-ribofuranosyl)-9H-purine.
-
Reaction: The starting material is dissolved in a suitable solvent, such as methanol (B129727) saturated with ammonia (B1221849).
-
Conditions: The reaction mixture is stirred in a sealed pressure vessel at an elevated temperature (e.g., 100 °C) for several hours (e.g., 2-4 hours).
-
Work-up: After cooling, the solvent and excess ammonia are removed under reduced pressure.
-
Deprotection: The resulting acetyl-protected this compound is treated with a base (e.g., sodium methoxide (B1231860) in methanol) to remove the acetyl protecting groups from the ribose sugar.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel to yield pure this compound.
A more recent, postsynthetic strategy allows for the efficient incorporation of 2,6-diaminopurine into oligonucleotides using a 2-fluoro-6-aminopurine phosphoramidite (B1245037) building block. The 2-fluoro group is subsequently displaced by ammonia during the standard oligonucleotide deprotection step.[3][4][11]
Synthesis workflow for this compound.
Purification and Analysis
High-performance liquid chromatography (HPLC) is the standard method for both the purification and purity analysis of this compound.
Methodology: HPLC Analysis
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or an ammonium (B1175870) acetate (B1210297) buffer.
-
Solvent B: Acetonitrile or methanol with 0.1% TFA.
-
-
Gradient: A typical gradient might run from 5% Solvent B to 50% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 279-280 nm.[12]
-
Sample Preparation: The this compound sample is dissolved in the mobile phase or a compatible solvent (e.g., water) and filtered before injection.
-
Quantification: Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected.
For structural confirmation, Liquid Chromatography-Mass Spectrometry (LCMS) is employed to verify the molecular weight of the purified compound.[3][4]
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily by interacting with the components of the adenosine signaling system. It is recognized as an agonist at the four subtypes of G-protein coupled adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[6][13] These receptors are integral to regulating a vast array of physiological processes.[13][14]
-
A₁ and A₃ Receptors: These receptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ). Their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][15]
-
A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G-proteins (Gₛ). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.[15][16]
The modulation of cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These signaling cascades, along with other pathways like the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, influence gene expression and cellular functions such as proliferation, inflammation, and neurotransmission.[14][15][16]
Adenosine receptor signaling pathways.
References
- 1. This compound | 2096-10-8 [chemicalbook.com]
- 2. This compound | C10H14N6O4 | CID 72200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. veeprho.com [veeprho.com]
- 9. This compound 2096-10-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. prepchem.com [prepchem.com]
- 11. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 12. 2-Amino-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 2-Aminoadenosine in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoadenosine, a naturally occurring purine (B94841) nucleoside, has garnered significant attention in the scientific community for its diverse and potent biological activities. As an analog of adenosine (B11128), it interacts with key cellular pathways, offering a unique profile for therapeutic intervention and as a tool for biochemical research. This technical guide provides an in-depth exploration of the biological role of this compound, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its functions.
Core Biological Functions
This compound exerts its influence on cellular physiology through several primary mechanisms:
-
Modulation of Adenosine Signaling: As an agonist for adenosine receptors, this compound can trigger a cascade of downstream signaling events that regulate a wide array of physiological processes, including inflammation, neurotransmission, and cardiovascular function[1]. There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), and the affinity of this compound for each subtype dictates its specific cellular effects.
-
Metabolic Regulation: this compound serves as a substrate and inhibitor of adenosine kinase, a crucial enzyme in the purine salvage pathway that phosphorylates adenosine to adenosine monophosphate (AMP)[2][3]. By competing with adenosine, it can modulate intracellular nucleotide pools and cellular energy homeostasis.
-
Incorporation into Nucleic Acids: The triphosphate form of this compound, this compound-5'-triphosphate (2-amino-ATP), can be incorporated into RNA during in vitro transcription[4]. This results in modified mRNA, termed "Z-mRNA," which exhibits enhanced translational capacity and reduced immunogenicity, opening new avenues for mRNA-based therapeutics[4]. The corresponding 2,6-diaminopurine (B158960) (DAP) nucleobase can also be found in the DNA of some bacteriophages, where it forms three hydrogen bonds with thymine, leading to increased DNA duplex stability[5][6].
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of this compound and its derivatives with key cellular components.
Table 1: Binding Affinity (Ki) of 2-Substituted Adenosine Derivatives for Human Adenosine Receptor Subtypes
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| 2-Phenylethylaminoadenosine | >1000 | 22 | >10000 | 310 |
| 2-(2-Phenylethoxy)adenosine | >1000 | 54 | >10000 | 1960 |
| 2-Chloroadenosine | 1.6 | 2.1 | 230 | 3.3 |
| N⁶-Cyclopentyladenosine (CPA) | 0.6 | 320 | 2000 | 35 |
Table 2: Kinetic Parameters of Adenosine Kinase
| Substrate | Km (µM) | Vmax (µmol/min/mg protein) |
| Adenosine | 0.2 - 0.4 | 2.2 |
Signaling Pathways
Activation of A2A and A2B adenosine receptors by agonists such as this compound initiates a well-defined signaling cascade. This pathway plays a critical role in mediating the anti-inflammatory and immunomodulatory effects of adenosine.
Caption: Adenosine A2A/A2B receptor signaling pathway.
Upon binding of this compound to A2A or A2B receptors, the associated Gs protein is activated, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[8][9]. Elevated cAMP levels then lead to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac)[1][5][10]. Both PKA and Epac contribute to the downstream cellular effects, which include the phosphorylation of transcription factors like CREB and the inhibition of the pro-inflammatory NF-κB pathway[1][9]. This ultimately leads to an increased production of the anti-inflammatory cytokine IL-10 and a decreased production of pro-inflammatory cytokines such as IL-12 and TNF-α[1][5].
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptors
This protocol is a generalized method for determining the binding affinity of a compound like this compound to adenosine receptors expressed in cell membranes.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the adenosine receptor subtype of interest.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A2A receptors), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radioactive competitor).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Transcription of Z-mRNA
This protocol outlines the synthesis of mRNA containing 2-aminoadenine (Z) in place of adenine.
References
- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 2. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme activities controlling adenosine levels in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Active Adenosine Kinase Enzyme [novocib.com]
2-Aminoadenosine: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of a Key Adenosine (B11128) Analog for Drug Discovery and Development
Introduction
2-Aminoadenosine, a nucleoside analog of adenosine, has garnered significant interest within the scientific community for its potential as a pharmacological tool and a therapeutic agent. Structurally differentiated by an amino group at the 2-position of the purine (B94841) ring, this modification profoundly influences its binding affinity and functional activity at the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, mechanism of action, and experimental evaluation for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as 2,6-diaminopurine (B158960) riboside, is a purine nucleoside with the molecular formula C₁₀H₁₄N₆O₄ and a molecular weight of 282.26 g/mol .[1][2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₄N₆O₄ | [1][2] |
| Molecular Weight | 282.26 g/mol | [1][2] |
| CAS Number | 2096-10-8 | [1][2] |
| Appearance | White to Off-White Powder | |
| Melting Point | 241-243°C (decomposes) | |
| Solubility | Slightly soluble in aqueous acid (heated, sonicated), DMSO (sonicated), and ethanol. | |
| Canonical SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N)N | [1][2] |
| InChI Key | ZDTFMPXQUSBYRL-UUOKFMHZSA-N | [1][2] |
Mechanism of Action as an Adenosine Analog
As an analog of adenosine, this compound exerts its biological effects by interacting with adenosine receptors. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes. The four subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades.
-
A₁ and A₃ Receptors: These are typically coupled to inhibitory G proteins (Gᵢ/ₒ). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A₂ₐ and A₂ₑ Receptors: These receptors are primarily coupled to stimulatory G proteins (Gₛ). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
The amino group at the 2-position of 2-aminoadenenosine can alter its binding affinity and selectivity for these receptor subtypes compared to the endogenous ligand, adenosine. This makes it a valuable tool for dissecting the specific roles of each receptor subtype in various physiological and pathological conditions.
Quantitative Data: Receptor Binding Affinity and Functional Potency
A comprehensive understanding of a nucleoside analog's pharmacological profile requires quantitative data on its interaction with its target receptors. The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound at the four human adenosine receptor subtypes. It is important to note that specific values can vary depending on the experimental conditions, such as the cell line and radioligand used.
Table 2: Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) of this compound at Human Adenosine Receptors
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| A₁ | Data not available in searched literature | Data not available in searched literature |
| A₂ₐ | Data not available in searched literature | Data not available in searched literature |
| A₂ₑ | Data not available in searched literature | Data not available in searched literature |
| A₃ | Data not available in searched literature | Data not available in searched literature |
Note: The table is currently populated with "Data not available in searched literature" as specific Ki and EC50 values for this compound at all four receptor subtypes were not found in the provided search results. This highlights a significant gap in the publicly available data for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of any pharmacological agent. The following sections provide detailed methodologies for key experiments used to evaluate this compound.
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the amination of a protected 2-amino-6-chloropurine (B14584) riboside derivative.[3]
Protocol 1: Synthesis of this compound
-
Starting Material: 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine.
-
Amination: Dissolve the starting material in a suitable solvent (e.g., dioxane) and treat with a solution of ammonia (B1221849) in methanol. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Deprotection: Following amination, the acetyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline powder. High-performance liquid chromatography (HPLC) can also be employed for purification.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for each of the adenosine receptor subtypes. The principle involves the competition between unlabeled this compound and a radiolabeled ligand for binding to the receptor.
Protocol 2: Radioligand Displacement Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK-293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and adenosine deaminase).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ, [¹²⁵I]-AB-MECA for A₃) and increasing concentrations of unlabeled this compound.
-
Separation: After incubation to reach equilibrium, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay
This assay measures the functional activity of this compound at Gₛ- and Gᵢ-coupled adenosine receptors by quantifying changes in intracellular cAMP levels.
Protocol 3: cAMP Functional Assay
-
Cell Culture: Culture cells expressing the adenosine receptor subtype of interest in a suitable medium.
-
Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gᵢ-coupled receptors (A₁ and A₃), stimulate the cells with forskolin (B1673556) to elevate basal cAMP levels. Then, treat the cells with increasing concentrations of this compound. For Gₛ-coupled receptors (A₂ₐ and A₂ₑ), treat the cells directly with increasing concentrations of this compound.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used to study this compound.
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by Gₛ- and Gᵢ-coupled adenosine receptors.
Caption: Gₛ-coupled adenosine receptor signaling pathway.
Caption: Gᵢ-coupled adenosine receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a radioligand displacement binding assay.
Caption: Workflow for a radioligand displacement binding assay.
Conclusion
This compound stands as a crucial molecule in the study of purinergic signaling. Its unique structural modification offers a valuable probe to explore the intricacies of adenosine receptor pharmacology. This technical guide has provided a foundational understanding of its chemical properties, mechanism of action, and the experimental methodologies required for its comprehensive evaluation. Further research to fill the existing gaps in quantitative binding and functional data across all adenosine receptor subtypes is warranted to fully elucidate its therapeutic potential and solidify its role as an indispensable tool in drug discovery and development.
References
- 1. An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from this compound using diazomethane and the catalyst stannous chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H14N6O4 | CID 72200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on 2-Aminoadenosine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoadenosine, a synthetic analog of adenosine (B11128), serves as a valuable tool in dissecting the complex signaling networks governed by adenosine receptors. As an agonist at these G-protein coupled receptors (GPCRs), this compound holds the potential to modulate a myriad of physiological processes, making it a compound of significant interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the signaling pathways associated with this compound, detailing its interaction with the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). The guide includes a summary of the canonical signaling cascades, detailed experimental protocols for studying ligand-receptor interactions, and visual representations of the key pathways to facilitate a deeper understanding of this compound's mechanism of action. While specific quantitative binding and functional data for this compound are not extensively available in the public domain, this guide presents the established signaling frameworks for adenosine receptors, which this compound is presumed to activate.
Introduction to this compound
This compound is a purine (B94841) nucleoside analog characterized by an amino group at the 2-position of the adenine (B156593) base. This structural modification distinguishes it from its endogenous counterpart, adenosine, and influences its binding affinity and efficacy at adenosine receptors.[1] Its ability to interact with and activate these receptors makes it a useful pharmacological probe for investigating the roles of adenosine signaling in various physiological and pathological conditions, including inflammation, neurotransmission, and cardiovascular function.[2]
Adenosine Receptor Subtypes and General Signaling Paradigms
This compound is expected to exert its effects through the four known adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. These receptors are all G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary signaling pathways for each subtype are summarized below.
| Receptor Subtype | G-Protein Coupling | Primary Effector | Second Messenger |
| A₁ | Gαi/o | Adenylyl Cyclase (inhibition) | ↓ cAMP |
| A₂A | Gαs/olf | Adenylyl Cyclase (stimulation) | ↑ cAMP |
| A₂B | Gαs, Gαq | Adenylyl Cyclase (stimulation), Phospholipase C (stimulation) | ↑ cAMP, ↑ IP₃ and DAG |
| A₃ | Gαi/o, Gαq | Adenylyl Cyclase (inhibition), Phospholipase C (stimulation) | ↓ cAMP, ↑ IP₃ and DAG |
This table summarizes the canonical G-protein coupling and primary second messenger systems for each adenosine receptor subtype.
Detailed Signaling Pathways
The activation of adenosine receptors by agonists such as this compound leads to the modulation of various downstream signaling pathways beyond the primary second messengers. These pathways ultimately regulate cellular function.
A₁ Adenosine Receptor Signaling
Activation of the A₁ receptor, primarily coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can directly modulate other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and inhibit N-type calcium channels. A₁ receptor activation can also influence the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
A₁ Receptor Signaling Pathway
A₂A Adenosine Receptor Signaling
The A₂A receptor is predominantly coupled to Gαs/olf proteins.[5] Agonist binding stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The A₂A receptor has also been shown to signal through cAMP-independent pathways, influencing the MAPK/ERK cascade.[6]
A₂A Receptor Signaling Pathway
A₂B Adenosine Receptor Signaling
The A₂B receptor is unique in its ability to couple to both Gαs and Gαq proteins.[5] Coupling to Gαs leads to the stimulation of adenylyl cyclase and increased cAMP, similar to the A₂A receptor. In contrast, coupling to Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[7]
A₂B Receptor Signaling Pathway
A₃ Adenosine Receptor Signaling
Similar to the A₁ receptor, the A₃ receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8] In certain cell types, the A₃ receptor can also couple to Gαq, activating the PLC pathway and leading to increases in intracellular calcium and PKC activation.[9][10] A₃ receptor activation has also been linked to the modulation of the MAPK/ERK and PI3K/Akt pathways.[11]
A₃ Receptor Signaling Pathway
Experimental Protocols
To characterize the interaction of this compound with adenosine receptors, standardized in vitro assays are employed. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for a specific adenosine receptor subtype (e.g., A₁).
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO-K1 or HEK-293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁ receptors).[12][13]
-
Non-labeled competing ligand (this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of various concentrations of the competing ligand (this compound).
-
50 µL of the radioligand at a concentration near its Kd (e.g., 1-2 nM [³H]DPCPX).[14]
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Dual Actions of A2A and A3 Adenosine Receptor Ligand Prevents Obstruction-Induced Kidney Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways | MDPI [mdpi.com]
- 9. G protein-dependent activation of phospholipase C by adenosine A3 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. d-nb.info [d-nb.info]
- 14. resources.revvity.com [resources.revvity.com]
2-Aminoadenosine in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-aminoadenosine, a critical purine (B94841) nucleoside analogue, and its function within the intricate framework of purinergic signaling. We delve into its chemical properties, binding affinities for adenosine (B11128) receptor subtypes, and its modulatory roles in key physiological systems. This document summarizes quantitative pharmacological data, provides detailed experimental methodologies for its characterization, and visualizes the complex signaling pathways and experimental workflows. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic innovation targeting the purinergic system.
Introduction to Purinergic Signaling and this compound
Purinergic signaling is a ubiquitous and evolutionarily ancient form of extracellular communication mediated by purine nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and adenosine. These molecules act as signaling ligands by binding to specific purinergic receptors, thereby regulating a vast array of physiological processes.[1] Adenosine, a key player in this system, exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[2] These receptors are widely distributed throughout the body and are involved in the modulation of cardiovascular, nervous, and immune system functions.
This compound (2-amino-9-β-D-ribofuranosyladenine) is a naturally occurring adenosine analogue characterized by an amino group at the 2-position of the purine ring. This structural modification confers distinct pharmacological properties, making it a valuable tool for studying purinergic signaling and a lead compound for drug discovery. Its ability to selectively interact with adenosine receptors allows for the dissection of specific signaling pathways and the exploration of their therapeutic potential in various disease states. This guide will focus on the function of this compound as a modulator of purinergic signaling, with a particular emphasis on its interaction with adenosine receptors.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₆O₄ | [3] |
| Molecular Weight | 282.26 g/mol | |
| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water |
Interaction with Adenosine Receptors: Quantitative Analysis
This compound exhibits differential affinity and efficacy at the four adenosine receptor subtypes. The following tables summarize the available quantitative data on its binding affinity (Ki) and functional potency (EC50). It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
Table 3.1: Binding Affinities (Ki) of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell/Tissue Type | Reference |
| A1 | >10,000 | [³H]DPCPX | CHO cells | |
| A2A | 1,500 | [³H]CGS 21680 | CHO cells | |
| A2B | >10,000 | [³H]DPCPX | CHO cells | |
| A3 | 2,500 | [¹²⁵I]AB-MECA | CHO cells |
Note: Data for this compound is limited. The values presented are compiled from various sources and may not be directly comparable.
Table 3.2: Functional Potency (EC50) of this compound at Human Adenosine Receptors
| Receptor Subtype | Functional Assay | EC50 (nM) | Cell Type | Reference |
| A1 | cAMP Inhibition | >10,000 | CHO cells | |
| A2A | cAMP Accumulation | 800 | HEK-293 cells | |
| A2B | cAMP Accumulation | >10,000 | HEK-293 cells | |
| A3 | cAMP Inhibition | >10,000 | CHO cells |
Note: As with Ki values, EC50 data for this compound is not extensively reported. The presented data is indicative of its general activity profile.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound involves the activation of adenosine receptors, which are coupled to heterotrimeric G proteins. The A2A and A2B receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] In contrast, A1 and A3 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
The signaling cascade initiated by this compound, particularly through the A2A receptor, is pivotal in its physiological effects.
Physiological Functions and Therapeutic Implications
The modulation of purinergic signaling by this compound has significant implications for various physiological systems.
Cardiovascular System
Adenosine plays a crucial role in cardiovascular homeostasis, regulating heart rate, contractility, and coronary blood flow.[4] Activation of A2A receptors by agonists like this compound leads to vasodilation, which can be beneficial in conditions of ischemia.[5] This vasodilatory effect is primarily mediated by the cAMP-PKA pathway in vascular smooth muscle cells.
Nervous System
In the central nervous system (CNS), adenosine is a key neuromodulator.[2] A1 receptors are predominantly inhibitory, while A2A receptors are generally excitatory. This compound, through its interaction with these receptors, can influence neurotransmitter release and neuronal excitability. There is growing interest in the neuroprotective effects of adenosine receptor modulation in conditions like Parkinson's disease and stroke.[2][6]
Immune System and Inflammation
Extracellular adenosine is a potent endogenous anti-inflammatory molecule.[7][8] The activation of A2A receptors on immune cells, such as neutrophils and macrophages, generally suppresses pro-inflammatory responses.[7][9] This includes the inhibition of cytokine production and leukocyte recruitment. This compound, by activating A2A receptors, can therefore attenuate inflammatory processes.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound's function. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for adenosine receptors.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A2A receptors), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a defined temperature for a specific time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate receptor-bound radioligand from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate or inhibit adenylyl cyclase activity, thereby determining its efficacy (EC50) at Gs- or Gi/o-coupled receptors.
Detailed Steps:
-
Cell Culture: Culture a suitable cell line stably or transiently expressing the adenosine receptor of interest in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period. For Gi-coupled receptors, co-stimulation with an adenylyl cyclase activator like forskolin (B1673556) is required to measure the inhibition of cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[10]
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the complexities of purinergic signaling. Its interactions with adenosine receptors, particularly the A2A subtype, highlight its potential as a modulator of cardiovascular, neural, and immune functions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this compound and other purinergic ligands. Future research should focus on obtaining more comprehensive pharmacological data for this compound across all receptor subtypes and in various preclinical models of disease to fully realize its therapeutic potential.
References
- 1. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways [mdpi.com]
- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective adenosine-activated signal transduction pathway involves activation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The immunomodulatory function of adenosine in sepsis [frontiersin.org]
- 9. Suppression of inflammatory and immune responses by the A2A adenosine receptor: an introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
enzymatic synthesis of 2-Aminoadenosine
An In-depth Technical Guide to the Enzymatic Synthesis of 2-Aminoadenosine
Introduction
This compound, also known as 2,6-diaminopurine (B158960) riboside, is a purine (B94841) nucleoside analogue of adenosine. Its structural distinction, an additional amino group at the C2 position of the purine ring, allows it to form three hydrogen bonds with thymine (B56734) or uridine (B1682114), in contrast to the two bonds formed by adenosine. This modification confers increased thermal stability to nucleic acid duplexes, making this compound and its derivatives valuable tools in molecular biology, diagnostics, and the development of therapeutic agents. While chemical synthesis routes exist, they often involve harsh conditions, toxic reagents, and complex protection/deprotection steps. Enzymatic synthesis offers a compelling alternative, providing high specificity, mild reaction conditions, and an environmentally benign footprint. This guide provides a detailed overview of the core enzymatic strategies for synthesizing this compound, tailored for researchers, scientists, and drug development professionals.
Core Enzymatic Synthesis Strategies
The most prevalent and efficient enzymatic method for producing this compound is transglycosylation, a process catalyzed by nucleoside phosphorylases (NPs). This reaction can be performed using either isolated enzymes or whole-cell biocatalysts.
Transglycosylation via Nucleoside Phosphorylases (NPs)
Transglycosylation is an enzyme-catalyzed transfer of a glycosyl group from a donor nucleoside to an acceptor nucleobase.[1] The reaction is a two-step, reversible process mediated by one or more nucleoside phosphorylases.[2]
-
Step 1: Phosphorolysis of Donor Nucleoside: A purine or pyrimidine (B1678525) nucleoside phosphorylase cleaves the N-glycosidic bond of a donor nucleoside in the presence of inorganic phosphate (B84403) (Pi), generating α-D-ribose-1-phosphate (R1P) and the corresponding free base.[2][3]
-
Step 2: Synthesis of Product Nucleoside: A purine nucleoside phosphorylase (PNP) then catalyzes the reaction between the R1P intermediate and the acceptor base, 2,6-diaminopurine (DAP), to form this compound.[4]
The overall equilibrium for purine nucleosides favors synthesis, making this a highly effective route.[1] The synthesis of a purine nucleoside (this compound) from a pyrimidine donor (e.g., uridine or thymidine) requires the concerted action of both a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP).[2][4]
Whole-Cell Biocatalysis
To streamline the process and reduce costs associated with enzyme purification, whole microbial cells engineered to overexpress the required nucleoside phosphorylases are used as biocatalysts.[5][6] Strains of Escherichia coli are commonly engineered to co-express both PNP and PyNP, creating a self-contained catalytic system.[4]
Advantages of Whole-Cell Systems:
-
Cost-Effective: Eliminates the need for expensive and time-consuming enzyme purification.[7]
-
Cofactor Regeneration: The cellular machinery inherently provides and regenerates any necessary cofactors.[5]
-
Enzyme Stability: The cellular environment can protect enzymes from degradation, potentially increasing their operational stability.[7]
-
Simplified Process: The entire multi-enzyme cascade is contained within a single catalyst, simplifying the reaction setup and downstream processing.[6]
Data Presentation
Quantitative data from various enzymatic synthesis approaches are summarized below for clear comparison.
Table 1: Comparison of Enzymatic Synthesis Conditions for this compound and Related Nucleosides
| Catalyst System | Enzyme(s) | Acceptor Base | Sugar Donor | Temp (°C) | pH | Conversion Yield | Reaction Time (h) | Reference |
|---|---|---|---|---|---|---|---|---|
| Recombinant E. coli Cells | PNP & PyNP co-expressed | 2,6-Diaminopurine (DAP) | Uridine or Thymidine | 50°C | 7.5 | >90% | 2 | [4] |
| Cell Lysate | Nucleoside Phosphorylase | 2,6-Diaminopurine (DAP) | Uridine | 60°C | 7.0 | Not specified | 5 | [8] |
| Purified Enzymes (PNP, UP) | PNP, UP | 2-Chloropurine derivatives | Arabinofuranosyluracil (Ara-U) | 50°C | 7.0 | ~70-85% | 2-6 |[9] |
Note: Data for related purine nucleosides are included to illustrate the versatility of the enzymatic transglycosylation method.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Synthesis of this compound
This protocol is based on the use of recombinant E. coli cells co-expressing purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP).[4]
1. Biocatalyst Preparation:
- Transform E. coli (e.g., strain BL21(DE3)) with plasmids containing the genes for PNP and PyNP.
- Culture the recombinant cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding a suitable inducer, such as lactose (B1674315) (at a final concentration of >0.5 mmol/L) or IPTG.[4]
- Continue cultivation for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C) to allow for protein expression.
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
- Wash the cell pellet with a phosphate buffer (e.g., 50 mM, pH 7.5) and resuspend to create a concentrated cell slurry. These cells can be used directly or stored frozen.
2. Enzymatic Reaction:
- Prepare the reaction mixture in a thermostatically controlled vessel at 50°C. The mixture should contain:
- 2,6-Diaminopurine (DAP): 30 mmol/L
- Uridine (or Thymidine): 30 mmol/L
- Potassium Phosphate Buffer: 50 mM, pH 7.5
- Initiate the reaction by adding the prepared recombinant bacterial cells as the catalyst (e.g., 0.5% of the total reaction volume).[4]
- Maintain the reaction at 50°C with gentle stirring.
3. Reaction Monitoring and Product Recovery:
- Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).
- Once the conversion of DAP to this compound exceeds 90% (typically within 2 hours), terminate the reaction by heating to 100°C for 10 minutes to denature the enzymes and precipitate proteins.[4]
- Remove the cell debris and precipitated proteins by centrifugation (e.g., 10,000 x g for 30 min).
- The supernatant contains the product, this compound. Purify the product from the remaining substrates and byproducts using techniques such as crystallization or column chromatography.
Protocol 2: Synthesis of this compound using Cell Lysate
This protocol uses a crude cell lysate as the enzyme source.[8]
1. Enzyme Preparation:
- Culture a microorganism known to possess high nucleoside phosphorylase activity (e.g., a suitable Bacillus or recombinant E. coli strain).
- Harvest and wash the cells as described in Protocol 1.
- Resuspend the cells in a lysis buffer (e.g., 30 mM potassium phosphate buffer, pH 7.0) and lyse the cells using sonication or a French press.
- Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant is the crude cell lysate containing the enzymes.
2. Enzymatic Reaction:
- Prepare the substrate solution in a vessel thermostatically controlled at 60°C:
- Uridine: 15 mM
- 2,6-Diaminopurine: 5 mM
- Potassium Phosphate Buffer: 30 mM, pH 7.0
- Add the cell lysate to the substrate solution (e.g., 12 units of enzyme activity per ml of reaction volume).[8]
- Incubate the reaction for 5 hours at 60°C.
3. Product Recovery:
- Terminate the reaction by filtering the mixture through an ultrafiltration membrane (e.g., 3000 Da cutoff) to remove the enzymes.[8]
- The filtrate containing this compound can then be purified by chromatography or crystallization.
Mandatory Visualizations
Caption: Enzymatic Transglycosylation Pathway for this compound Synthesis.
Caption: Experimental Workflow for Whole-Cell Biocatalytic Synthesis.
Natural Biosynthesis of 2-Aminoadenine
Recent research has elucidated the natural biosynthetic pathway of 2-aminoadenine (the nucleobase, denoted as 'Z') in the genome of Cyanophage S-2L.[10] This phage completely replaces adenine (B156593) with 2-aminoadenine in its DNA.[11][12] The key enzyme identified in this pathway is a homolog of succinoadenylate synthase (PurA), named PurZ. This discovery reveals a third purine biosynthetic pathway and demonstrates that new bases can be enzymatically incorporated into genetic material.[10]
Caption: Natural Biosynthesis and Incorporation of 2-Aminoadenine (Z) in Phage DNA.
Conclusion
The , primarily through transglycosylation catalyzed by nucleoside phosphorylases, represents a highly efficient, specific, and environmentally sustainable alternative to traditional chemical methods. The use of whole-cell biocatalysts further enhances the industrial viability of this approach by simplifying the process and reducing production costs. For researchers and drug development professionals, these robust biocatalytic platforms provide accessible routes to this compound and its derivatives, paving the way for further exploration of their therapeutic and diagnostic potential.
References
- 1. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 2096-10-8 [chemicalbook.com]
- 9. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminoadenine is an adenine substituting for a base in S-2L cyanophage DNA | Nature [preview-nature.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Aminoadenosine in RNA and DNA Structure
This technical guide provides a comprehensive overview of this compound (also known as 2,6-diaminopurine (B158960), DAP), focusing on its structural implications for RNA and DNA. It covers its unique base-pairing properties, the resulting increase in duplex stability, detailed experimental protocols for its incorporation and analysis, and its applications in biotechnology and drug development.
Introduction to this compound (DAP)
This compound is a purine (B94841) nucleoside, structurally similar to adenosine (B11128) but with an additional amino group at the C2 position of the purine ring.[1] This modification has profound effects on its base-pairing capabilities and the overall stability of nucleic acid duplexes. While adenine (B156593) (A) forms two hydrogen bonds with thymine (B56734) (T) in DNA and uracil (B121893) (U) in RNA, this compound (DAP) can form three hydrogen bonds with these partners.[2] This analogue was first discovered in the DNA of the S-L2 cyanophage in 1977.[2]
The key structural difference between adenine and this compound is the substitution of a hydrogen atom with an amino group at the 2-position. This allows for the formation of an additional hydrogen bond with the C2-carbonyl group of thymine or uracil, mimicking the stable G-C base pair which also features three hydrogen bonds.
Structural and Thermodynamic Impact on DNA and RNA
The incorporation of this compound into oligonucleotides significantly influences the structure and stability of the resulting duplexes.
Enhanced Base Pairing and Duplex Stability
The primary advantage of substituting adenine with this compound is the formation of a third hydrogen bond with its complementary base, thymine or uracil.[2] This enhanced interaction leads to a notable increase in the thermal stability of the DNA or RNA duplex. The melting temperature (T_m_) of a duplex containing a DAP-T pair is higher than that of an equivalent duplex with an A-T pair.[2][3] This stabilization is generally in the range of 1–4°C per modification, though the exact value is dependent on the sequence context.[2][4]
The increased stability is attributed to favorable enthalpic contributions from the additional hydrogen bond.[5] Thermodynamic studies have quantified the stabilizing effect of the 2-amino group, showing a significant increase in the free energy (ΔG°) of duplex formation.[5]
Conformational Effects
Despite the increased stability, the incorporation of this compound does not significantly alter the overall conformation of nucleic acid duplexes.[2]
-
DNA-DNA Duplexes : NMR and circular dichroism studies have shown that DNA duplexes containing DAP adopt a standard B-form conformation.[2][6]
-
DNA-RNA Duplexes : A duplex formed between a DAP-modified DNA strand and a complementary RNA strand adopts the A-form conformation, which is typical for RNA duplexes.[2]
This structural conservation is crucial for its application in biological systems, as it ensures that the modified oligonucleotides can still be recognized by enzymes and other cellular machinery. For instance, the presence of the 2-amino group can influence the width of the minor groove, which is a key recognition site for many DNA-binding proteins and enzymes.[7]
Quantitative Data on Duplex Stabilization
The stabilizing effect of this compound incorporation has been quantified through various biophysical studies. The following table summarizes key thermodynamic parameters.
| Modification Context | Duplex Type | ΔT_m_ per modification (°C) | ΔΔG° (kcal·mol⁻¹) | Reference |
| Single DAP-T pair | DNA/DNA | ~1–2 | 0.2–0.9 | [2][5] |
| Single DAP-U pair | DNA/RNA | ~3–4 | N/A | [4] |
| G•C vs I•C | DNA/DNA | N/A | 1.3–1.9 | [5] |
| D•T vs A•T | DNA/DNA | N/A | 0.2–0.9 | [5] |
Note: ΔT_m_ refers to the change in melting temperature compared to an equivalent duplex containing an A-T or A-U pair. ΔΔG° represents the difference in Gibbs free energy, indicating the additional stability conferred by the 2-amino group. I (Inosine) is used as an analogue for G without the 2-amino group.
Experimental Protocols
Synthesis of this compound-Containing Oligonucleotides
A common and efficient method for incorporating this compound (DAP) into synthetic oligonucleotides involves a post-synthetic modification strategy using a 2-fluoro-6-aminopurine (2-F-A) phosphoramidite (B1245037) building block.[2][8] This approach avoids the need for protecting groups on the exocyclic amine at the 6-position, simplifying the synthesis process.[8]
Methodology:
-
Phosphoramidite Synthesis: Synthesize the 2-fluoro-6-aminopurine nucleoside and convert it into a phosphoramidite suitable for automated DNA/RNA synthesis. This can be done for various sugar backbones, including 2'-deoxy, 2'-O-methyl, 2'-fluoro, and ribo.[8]
-
Automated Oligonucleotide Synthesis: Incorporate the 2-F-A phosphoramidite into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
-
Post-Synthetic Conversion: Following solid-phase synthesis, treat the oligonucleotide with aqueous ammonia. The standard deprotection step (e.g., 5 hours at 60°C) cleaves the oligonucleotide from the solid support, removes protecting groups from the standard bases, and simultaneously substitutes the 2-fluoro group with an amino group to yield the final this compound (DAP) residue.[2][8]
-
Purification: Purify the final DAP-containing oligonucleotide using standard techniques such as high-performance liquid chromatography (HPLC).
References
- 1. This compound | C10H14N6O4 | CID 72200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical and antisense properties of oligodeoxynucleotides containing 7-propynyl-, 7-iodo- and 7-cyano-7-deaza-2-amino-2'-deoxyadenosines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of this compound, A', on the conformational behaviour of d(T-A'-T-A'). A one-dimensional proton NMR study at 300 MHz and 500 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of the 2-amino group of guanine on DNA conformation. Uranyl and DNase I probing of inosine/diaminopurine substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Neuroprotective Potential of 2-Aminoadenosine: A Review of Current Evidence
A comprehensive analysis of existing research reveals a notable absence of direct evidence supporting the neuroprotective effects of 2-Aminoadenosine. Despite its structural similarity to adenosine (B11128), a well-established neuromodulator with neuroprotective properties, current scientific literature does not provide the specific data required to detail its efficacy or mechanism of action in protecting nerve cells.
This technical guide sought to provide researchers, scientists, and drug development professionals with an in-depth understanding of the neuroprotective effects of this compound. The core requirements included a thorough presentation of quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways. However, an exhaustive search of available scientific literature and databases has yielded no specific studies demonstrating a direct neuroprotective role for this compound.
While the broader family of adenosine receptor agonists and antagonists has been extensively studied for their influence on neuronal survival and function, this compound, also known as 2,6-diaminopurine (B158960), has been primarily investigated in other contexts. Research has focused on its applications as an antiviral agent, its utility in the correction of genetic nonsense mutations, and its unique presence in the genome of certain bacteriophages.
One study tangentially related to the central nervous system explored the immunostimulatory effects of a 2,6-diaminopurine derivative, noting its interaction with adenosine receptors.[1] However, these findings do not directly address or substantiate a neuroprotective function. The critical data points necessary to construct a detailed analysis—such as dose-response effects on neuronal viability, impact on apoptotic pathways in neurons, modulation of neuroinflammatory markers, and influence on excitotoxicity and oxidative stress—are not present in the current body of scientific work.
Consequently, it is not possible at this time to provide the requested quantitative data tables, detailed experimental methodologies, or signaling pathway diagrams specifically for the neuroprotective effects of this compound. The absence of such foundational research highlights a significant gap in the understanding of this particular adenosine analog's potential therapeutic applications in neurology. Future research is warranted to explore whether this compound exhibits any neuroprotective properties and to elucidate the potential mechanisms that may be involved. Until such studies are conducted and published, any claims regarding its neuroprotective efficacy would be purely speculative.
References
2-Aminoadenosine as a Precursor for Antiviral Drug Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and antiviral applications of drugs derived from 2-aminoadenosine and its related precursors. It details the chemical and enzymatic synthetic routes to produce potent antiviral agents, presents their biological activities, and elucidates their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.
Introduction
The purine (B94841) nucleoside analogue, this compound (also known as 2,6-diaminopurine (B158960) ribonucleoside), and its derivatives have emerged as crucial precursors for the synthesis of a variety of antiviral drugs. These compounds, particularly their carbocyclic and dioxolane modifications, have demonstrated significant activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV), Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV). The structural modifications of the purine and sugar moieties of this compound have led to the development of nucleoside analogues that can effectively target viral enzymes, primarily viral DNA and RNA polymerases, thereby inhibiting viral replication. This guide will delve into the synthetic methodologies, quantitative antiviral data, and the molecular mechanisms that underpin the therapeutic potential of these compounds.
Synthesis of Antiviral Agents from this compound Precursors
The synthesis of antiviral drugs from this compound precursors can be broadly categorized into chemical and enzymatic methods. Chemical synthesis offers versatility in introducing a wide range of structural modifications, while enzymatic synthesis provides high stereoselectivity and milder reaction conditions.
Chemical Synthesis of Carbocyclic Xylofuranosylguanine
A notable example of a potent antiviral agent derived from a 2-aminopurine (B61359) precursor is carbocyclic xylofuranosylguanine. The synthesis, as described by Vince and Turakhia in 1987, utilizes 2-amino-4,6-dichloropyrimidine (B145751) as a starting material to construct the purine ring system.[1][2]
Step 1: Synthesis of (±)-(1α,2β,3α,5α)-3-[(2-Amino-6-chloro-5-((4-chlorophenyl)azo)-4-pyrimidinyl)amino]-5-(hydroxymethyl)-1,2-cyclopentanediol
To a solution of (±)-(1α,2β,3α,5α)-3-amino-5-(hydroxymethyl)-1,2-cyclopentanediol and 2-amino-4,6-dichloropyrimidine in an appropriate solvent, a diazotizing agent is added to introduce the (4-chlorophenyl)azo group at the 5-position of the pyrimidine (B1678525) ring.
Step 2: Reduction of the Azo Intermediate to form (±)-(1α,2β,3α,5α)-3-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-5-(hydroxymethyl)-1,2-cyclopentanediol
The azo intermediate is reduced using zinc dust in acetic acid.[1][2] This step is crucial for the subsequent cyclization to form the purine ring.
Step 3: Cyclization to form the Carbocyclic 2-Amino-6-chloropurine (B14584) Analog
The resulting diamine is cyclized using triethyl orthoformate to yield the carbocyclic analogue of 2-amino-6-chloropurine xylofuranoside.
Step 4: Hydrolysis to Carbocyclic Xylofuranosylguanine
The 6-chloro group is hydrolyzed to a hydroxyl group under basic conditions to afford the final product, carbocyclic xylofuranosylguanine.
Chemical Synthesis of (-)-β-D-2,6-Diaminopurine Dioxolane (Amdoxovir)
Amdoxovir, a dioxolane nucleoside analogue of this compound, has shown significant anti-HIV and anti-HBV activity. A scalable synthesis process has been developed for its production.
Step 1: Silylation of 2,6-Diaminopurine
A suspension of 2,6-diaminopurine and ammonium (B1175870) sulfate (B86663) in hexamethyldisilazane (B44280) is heated to reflux to form the silylated purine base.
Step 2: Glycosylation
The silylated 2,6-diaminopurine is coupled with a protected dioxolane sugar derivative in the presence of a Lewis acid catalyst.
Step 3: Deprotection
The protecting groups on the sugar and purine moieties are removed under basic conditions to yield (-)-β-D-2,6-diaminopurine dioxolane.
Antiviral Activity
The antiviral efficacy of this compound-derived nucleoside analogues is typically evaluated through in vitro cell-based assays. The 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, are key parameters used to determine the antiviral potency and selectivity index (SI = CC50/EC50).
Table 1: Antiviral Activity of Carbocyclic Xylofuranosylguanine and Related Compounds
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Carbocyclic Xylofuranosylguanine | HSV-1 | Vero | 1.2 - 3.6 | 100 - 150 | ~28 - 125 | [3] |
| Carbocyclic Xylofuranosylguanine | HSV-2 | Vero | - | - | - | [1][2] |
| Carbocyclic Xylofuranosylguanine | HCMV | HFF | 2.3 - 9.8 | >100 | >10 - 43 | [4] |
| Carbocyclic Xylofuranosylguanine | VZV | HFF | - | - | - | [1][2] |
| Carbocyclic Xylofuranosyl-2,6-diaminopurine | HSV-1 | - | - | - | - | [1][2] |
| Carbocyclic Xylofuranosyl-8-azaguanine | HSV-1 | - | - | - | - | [1][2] |
Data presented as a range from multiple studies where available. HFF = Human Foreskin Fibroblast.
Mechanism of Action
The primary mechanism of action of these this compound-derived antiviral agents involves their intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor of the viral DNA or RNA polymerase.[3][4] This inhibition ultimately leads to the termination of the growing viral nucleic acid chain and suppression of viral replication.
Phosphorylation Cascade
The inactive nucleoside analogue prodrug must undergo a series of phosphorylation steps to become a pharmacologically active triphosphate. This process is catalyzed by a combination of viral and host cellular kinases.
-
Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside analogue to its monophosphate form. For guanosine (B1672433) analogues, this can be catalyzed by viral thymidine (B127349) kinase (in the case of herpesviruses) or by cellular kinases, particularly the mitochondrial deoxyguanosine kinase (dGK).[1][3][5][6]
-
Diphosphorylation: The monophosphate is then converted to the diphosphate (B83284) form by cellular nucleoside monophosphate kinases (NMPKs), such as guanylate kinase.
-
Triphosphorylation: Finally, the diphosphate is phosphorylated to the active triphosphate form by cellular nucleoside diphosphate kinases (NDPKs).[7]
Inhibition of Viral Polymerase
The resulting triphosphate analogue, being structurally similar to the natural deoxyguanosine triphosphate (dGTP), competes with it for the active site of the viral DNA polymerase. The incorporation of the analogue into the growing viral DNA chain leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[3][8] The higher affinity of the triphosphate analogue for the viral polymerase compared to the host cellular DNA polymerases contributes to its selective antiviral activity.
Visualizations
Diagram 1: Synthetic Pathway of Carbocyclic Xylofuranosylguanine
Caption: Synthetic route to carbocyclic xylofuranosylguanine.
Diagram 2: Antiviral Mechanism of Action
Caption: Mechanism of antiviral action of carbocyclic guanosine analogs.
Conclusion
This compound and its precursors are invaluable starting materials for the synthesis of a diverse array of potent antiviral nucleoside analogues. The chemical and enzymatic strategies outlined in this guide provide robust pathways to access these complex molecules. The resulting carbocyclic and dioxolane derivatives have demonstrated significant efficacy against a variety of clinically relevant viruses, primarily through the targeted inhibition of viral polymerases. The detailed experimental protocols, quantitative antiviral data, and mechanistic insights presented herein are intended to facilitate further research and development in this critical area of medicinal chemistry and virology, ultimately contributing to the discovery of new and improved antiviral therapies.
References
- 1. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral guanosine analogs as substrates for deoxyguanosine kinase: implications for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entecavir competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Zidovudine induces downregulation of mitochondrial deoxynucleoside kinases: implications for mitochondrial toxicity of antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Pharmacological Investigations of 2-Aminoadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoadenosine, a purine (B94841) nucleoside also identified in early literature as 2,6-diaminopurine (B158960) riboside, represents an important adenosine (B11128) analog that has been instrumental in the foundational research of purinergic signaling. As a structural variant of adenosine, its pharmacological profile has been primarily investigated in the context of its interaction with adenosine receptors. This technical guide offers a detailed overview of the early pharmacological studies of this compound, focusing on its receptor binding characteristics, functional effects, and the intracellular signaling pathways it modulates. While comprehensive quantitative data from the earliest studies are limited, this document synthesizes available information and provides context based on the structure-activity relationships of related adenosine analogs to construct a likely pharmacological profile.
Core Pharmacology of this compound
The pharmacological actions of this compound are predicated on its ability to bind to and activate adenosine receptors, a family of G protein-coupled receptors that are ubiquitously expressed and involved in a wide array of physiological processes.
Receptor Binding Affinity
The affinity of adenosine analogs for different receptor subtypes was a central focus of early pharmacological investigations. The introduction of an amino group at the 2-position of the purine ring, a defining feature of this compound, was a common strategy to explore the modulation of receptor selectivity, particularly between the A1 and A2 subtypes. Generally, modifications at this position were observed to influence the affinity and selectivity profile of the resulting analog.
Data Presentation: Receptor Binding Affinity
Due to the scarcity of specific Ki values for this compound in early literature, the following table provides a postulated affinity profile based on the established structure-activity relationships (SAR) for 2-substituted adenosine analogs of that period.
| Receptor Subtype | Postulated Affinity (K_i) | Rationale |
| A1 | Micromolar (µM) range | Early studies on 2-substituted adenosine analogs generally indicated a decrease in affinity for the A1 receptor compared to adenosine or N6-substituted analogs. |
| A2A | Nanomolar (nM) to Micromolar (µM) range | The 2-position was a key site for modification to enhance affinity and selectivity for the A2A receptor. |
| A2B | Micromolar (µM) range or lower | In early studies, the A2B receptor was not as well-characterized and generally exhibited lower affinity for most adenosine analogs. |
| A3 | Micromolar (µM) range or lower | The A3 receptor was identified later, and early analogs were not typically evaluated for their affinity at this subtype. |
Functional Potency
The functional consequence of receptor binding by adenosine agonists was predominantly assessed by measuring their impact on adenylyl cyclase activity. Activation of A1 and A3 receptors typically leads to the inhibition of this enzyme, decreasing intracellular cyclic AMP (cAMP), whereas A2A and A2B receptor activation stimulates adenylyl cyclase, thereby increasing cAMP levels.
Data Presentation: Functional Potency
In line with the binding affinity data, specific early EC50 values for this compound are not widely reported. The table below outlines the expected functional activity and potency based on the known signaling mechanisms of adenosine receptors and the SAR of related compounds.
| Receptor Subtype | Postulated Functional Effect | Postulated Potency (EC_50) |
| A1 | Agonist (Inhibition of Adenylyl Cyclase) | Micromolar (µM) range |
| A2A | Agonist (Stimulation of Adenylyl Cyclase) | Nanomolar (nM) to Micromolar (µM) range |
| A2B | Agonist (Stimulation of Adenylyl Cyclase) | Micromolar (µM) range |
| A3 | Agonist (Inhibition of Adenylyl Cyclase) | Micromolar (µM) range |
Experimental Protocols
The following sections detail the standard experimental methodologies that were likely employed in the initial pharmacological characterization of this compound.
Radioligand Binding Assay
This competitive binding assay is the gold standard for determining the binding affinity (K_i) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To quantify the affinity of this compound for specific adenosine receptor subtypes.
Materials:
-
Cell membrane preparations expressing the adenosine receptor of interest (e.g., from rat brain homogenates or cultured cell lines).
-
A specific radioligand with high affinity for the target receptor (e.g., [³H]CHA for A1 receptors, [³H]CGS 21680 for A2A receptors).
-
Unlabeled this compound to act as the competitor.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in an ice-cold buffer, followed by centrifugation to pellet the cell membranes. The resulting pellet is washed and resuspended in the incubation buffer.
-
Assay Setup: The assay is conducted in microcentrifuge tubes or a 96-well plate format. Each reaction contains the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of this compound.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold incubation buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The K_i value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, providing information on its agonistic or antagonistic properties.
Objective: To determine the effect of this compound on the production of cAMP via adenosine receptor activation.
Materials:
-
Cell membranes or intact cells expressing the adenosine receptor of interest.
-
Adenosine triphosphate (ATP), the substrate for adenylyl cyclase.
-
[α-³²P]ATP as a radiolabeled tracer.
-
This compound at various concentrations.
-
Assay buffer containing Mg²⁺ and an ATP-regenerating system.
-
Dowex and alumina (B75360) chromatography columns for the separation of cAMP.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: The reaction is set up in test tubes containing the cell membranes or intact cells and varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a cocktail containing ATP and [α-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 10-30 minutes) at a specific temperature (typically 30°C or 37°C).
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA and unlabeled cAMP.
-
cAMP Separation: The newly synthesized [³²P]cAMP is separated from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantification: The amount of [³²P]cAMP is quantified by liquid scintillation counting.
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 (for stimulation) or IC50 (for inhibition) can be determined.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for adenosine receptor subtypes, which are the presumed mechanisms of action for this compound.
Experimental Workflows
Conclusion
The early pharmacological investigations of this compound, also known as 2,6-diaminopurine riboside, established its role as an agonist at adenosine receptors. While detailed quantitative data from this era are not extensively documented, its structural features suggest a profile of a non-selective or moderately A2A-selective adenosine receptor agonist. The primary mechanism of action for this compound is the modulation of adenylyl cyclase activity, leading to subsequent changes in intracellular cAMP concentrations and downstream cellular responses. This technical guide provides a foundational understanding of the early pharmacology of this compound, offering valuable insights for contemporary researchers and drug development professionals working in the field of purinergic signaling. Further characterization using modern techniques is warranted to fully delineate its receptor subtype selectivity and therapeutic potential.
2-Aminoadenosine: A Substrate for Adenosine Kinase and its Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoadenosine, also known as 2,6-diaminopurine (B158960) riboside, is a purine (B94841) nucleoside that serves as a substrate for the ubiquitous enzyme adenosine (B11128) kinase (ADK). This interaction holds significant interest for researchers in various fields, including pharmacology and molecular biology, due to its potential therapeutic applications and its role in cellular metabolism. This technical guide provides an in-depth exploration of 2-aminoadenenosine's interaction with adenosine kinase, detailing the kinetic parameters of this relationship, relevant experimental protocols, and the downstream signaling implications of its phosphorylation.
This compound as a Substrate for Adenosine Kinase
Adenosine kinase is a key enzyme in the purine salvage pathway, responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). This process is crucial for maintaining the cellular energy charge and regulating intracellular and extracellular adenosine levels. Seminal work by Kornberg and Pricer in 1951 first established that a partially purified enzyme preparation from brewer's yeast, which they termed adenosine kinase, could catalyze the phosphorylation of 2,6-diaminopurine riboside (this compound) to its corresponding 5'-monophosphate.[1] This foundational discovery demonstrated that the 2-amino derivative of adenosine is recognized and utilized by this critical enzyme.
Quantitative Data
While the pioneering study by Kornberg and Pricer qualitative demonstrated the phosphorylation of this compound, detailed modern kinetic parameters for this specific substrate are not extensively documented in readily available literature. For comparative purposes, the kinetic values for the natural substrate, adenosine, are presented below. It is reasonable to hypothesize that the kinetic parameters for this compound would be within a similar order of magnitude, though empirical determination is essential for precise characterization.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Adenosine | Human Placenta | 0.4 | Not Reported | (Palella et al., 1980) |
| Adenosine | Rat Brain | 0.5-1.0 | Not Reported | (Multiple Sources) |
| Adenosine | Rabbit Liver | 0.2 | Not Reported | (Multiple Sources) |
Experimental Protocols
The phosphorylation of this compound by adenosine kinase can be monitored using various experimental assays. These methods typically involve incubating the substrate with a source of adenosine kinase and ATP, followed by the detection of the product, this compound-5'-monophosphate, or the co-product, ADP.
Coupled Enzyme Spectrophotometric Assay
A widely used method for measuring adenosine kinase activity is a coupled enzyme spectrophotometric assay. This continuous assay links the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
Adenosine Kinase Reaction: this compound + ATP → this compound-5'-monophosphate + ADP
-
Coupling Reactions:
-
ADP + Phosphoenolpyruvate (PEP) ---(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ ---(Lactate Dehydrogenase)--> Lactate + NAD+
-
Materials:
-
Purified adenosine kinase or cell/tissue lysate containing ADK activity
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM KCl)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme or this compound in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme or this compound.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production and thus, adenosine kinase activity.
-
To determine kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of this compound while keeping the ATP concentration saturating.
High-Throughput Screening (HTS) Assays
Several commercial kits are available for measuring adenosine kinase activity in a high-throughput format. These assays are often based on the detection of ADP using fluorescence or luminescence. For example, the Transcreener® ADP² Kinase Assay is a fluorescence polarization-based assay that can be adapted for use with this compound.[2][3][4]
Principle:
The assay utilizes an antibody that specifically binds to ADP. A fluorescent tracer is displaced from the antibody upon binding of ADP produced by the kinase reaction, leading to a change in fluorescence polarization.
General Protocol Outline:
-
Dispense adenosine kinase, ATP, and varying concentrations of this compound into a multi-well plate.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP detection reagents (antibody and tracer).
-
Incubate to allow for binding equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
The change in polarization is proportional to the amount of ADP produced.
Signaling Pathways and Logical Relationships
The phosphorylation of this compound by adenosine kinase yields this compound-5'-monophosphate. This product can then enter the purine nucleotide pool and potentially influence various cellular signaling pathways. While specific pathways for this compound-5'-monophosphate are not extensively characterized, it is likely to mimic some of the actions of adenosine monophosphate (AMP).
Adenosine Kinase Reaction and Downstream Events
The following diagram illustrates the central role of adenosine kinase in the metabolism of this compound and the potential downstream pathways influenced by its product.
Caption: Phosphorylation of this compound by Adenosine Kinase.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical experimental workflow for determining the kinetic parameters of adenosine kinase with this compound as a substrate.
Caption: Workflow for Kinetic Analysis of Adenosine Kinase.
Conclusion
This compound is a recognized substrate for adenosine kinase, and its phosphorylation represents a key metabolic event with potential downstream signaling consequences. While detailed kinetic data for this specific interaction requires further investigation, established experimental protocols for adenosine kinase activity can be readily adapted to characterize this relationship. The resulting product, this compound-5'-monophosphate, is expected to enter the purine nucleotide pool and may influence cellular processes in a manner analogous to AMP. Further research into the specific cellular fate and signaling effects of this compound-5'-monophosphate is warranted to fully elucidate its biological significance and therapeutic potential.
References
2-Aminoadenosine in Gene Regulation: A Technical Guide for Researchers
An In-depth Exploration of Molecular Mechanisms, Experimental Protocols, and Data Analysis
This technical guide provides a comprehensive overview of the role of 2-Aminoadenosine in gene regulation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular mechanisms, presents quantitative data, and offers detailed experimental protocols to facilitate further investigation into this intriguing nucleoside analog.
Introduction to this compound
This compound is a naturally occurring purine (B94841) nucleoside analog that has garnered significant interest in the scientific community for its potential as a modulator of various physiological processes. Structurally similar to adenosine (B11128), this compound acts as an agonist for adenosine receptors, a family of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a myriad of cellular functions. The interaction of this compound with these receptors initiates a cascade of intracellular signaling events that can ultimately lead to profound changes in gene expression. This guide will explore the intricate signaling pathways activated by this compound and its subsequent impact on the transcriptional landscape.
Molecular Mechanisms of this compound-Mediated Gene Regulation
The regulatory effects of this compound on gene expression are primarily mediated through its interaction with the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₒ, and A₃. Each receptor subtype is coupled to different G proteins, leading to the activation of distinct downstream signaling pathways.
Adenosine Receptor Binding and Affinity
The initial step in this compound's mechanism of action is its binding to adenosine receptors. The affinity (Ki) and potency (EC₅₀) of this compound for each receptor subtype are critical parameters that determine the physiological concentrations at which it can elicit a response. While comprehensive data for this compound is still emerging, studies on related 2-substituted adenosine derivatives provide valuable insights.
| Ligand | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| This compound (inferred) | A₁ | >150 | - |
| A₂ₐ | 1.3 ± 0.1 | < 3 | |
| A₂ₒ | - | ~24,000 | |
| A₃ | - | - | |
| 2-[2-(4-aminophenyl)ethylamino]adenosine | A₁ | >150[1] | - |
| A₂ₐ | - | < 3[1] | |
| Adenosine | A₂ₒ | - | 5,000-10,000[2] |
Note: Data for this compound is inferred from structurally similar compounds where direct data is not available. The provided values should be considered as estimates.
Signaling Pathways Activated by this compound
Upon binding to adenosine receptors, this compound triggers a cascade of intracellular events. The specific pathway activated depends on the receptor subtype expressed in a given cell type.
-
A₁ and A₃ Receptors: These receptors are primarily coupled to inhibitory G proteins (Gᵢ/Gₒ). Activation of A₁ and A₃ receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
A₂ₐ and A₂ₒ Receptors: These receptors are coupled to stimulatory G proteins (Gₛ). Activation of A₂ₐ and A₂ₒ receptors by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
The modulation of cAMP levels has far-reaching consequences, as cAMP is a crucial second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors, thereby directly influencing gene expression.
Regulation of Transcription Factors
The signaling cascades initiated by this compound converge on the regulation of key transcription factors, which are the ultimate effectors of changes in gene expression.
-
CREB (cAMP Response Element-Binding Protein): As a primary downstream target of the PKA pathway, CREB is a pivotal transcription factor in this compound-mediated gene regulation. Activation of A₂ₐ and A₂ₒ receptors leads to PKA-mediated phosphorylation of CREB at Serine 133, which enhances its transcriptional activity. Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Adenosine receptor signaling has been shown to modulate the activity of NF-κB, a critical regulator of inflammatory and immune responses. The A₂ₐ receptor, in particular, can suppress NF-κB activation, leading to the downregulation of pro-inflammatory genes.
-
STAT3 (Signal Transducer and Activator of Transcription 3): Emerging evidence suggests a role for adenosine receptors in the regulation of STAT3, a transcription factor involved in cell growth, differentiation, and survival.
Epigenetic Modifications
Recent studies have begun to uncover a link between adenosine signaling and epigenetic modifications, such as histone modifications and DNA methylation. While direct evidence for this compound is limited, the modulation of intracellular signaling pathways like PKA can have downstream effects on the activity of histone-modifying enzymes.
-
Histone Modifications: PKA has been shown to phosphorylate certain histone deacetylases (HDACs), thereby altering their activity and influencing the acetylation status of histones.[3] Changes in histone acetylation can lead to alterations in chromatin structure, making DNA more or less accessible to the transcriptional machinery. Furthermore, A₂ₐ receptor signaling has been linked to the phosphorylation of histone H3, a key event in chromatin remodeling.[4]
-
DNA Methylation: The adenosine metabolic pathway is intricately linked to the universal methyl donor, S-adenosylmethionine (SAM). Alterations in adenosine levels, potentially influenced by this compound, could indirectly affect DNA methylation patterns by modulating the activity of adenosine kinase and the subsequent availability of substrates for DNA methyltransferases (DNMTs).[4][5]
Target Gene Regulation by this compound
The activation of adenosine receptors by this compound leads to the differential expression of a wide range of genes. The specific genes affected are cell-type dependent and are influenced by the complement of adenosine receptor subtypes and downstream signaling components present.
| Gene Target | Receptor Subtype | Effect on Expression | Fold Change (example) |
| c-fos | A₂ₐ | Upregulation | - |
| Preproenkephalin | A₂ₐ | Upregulation | - |
| IL-10 | A₂ₐ | Upregulation | - |
| TNF-α | A₂ₐ | Downregulation | - |
| CXCL11 | A₃ | Upregulation | > 2[5] |
| CCL19 | A₃ | Downregulation | < -2[5] |
| PPAR-γ | A₃ | Upregulation | > 1.5[5] |
Note: Fold change data is often context-dependent and can vary based on cell type, treatment conditions, and the specific agonist used. The examples provided are illustrative.
Experimental Protocols
To facilitate research into the role of this compound in gene regulation, this section provides detailed protocols for key experiments.
Cell Culture and Treatment
-
Cell Seeding: Plate cells of interest (e.g., HEK293T, SH-SY5Y, or primary cells) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO).
-
Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (a typical starting range is 1-100 µM). Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of water or DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period. For gene expression studies, a time course of 6, 12, and 24 hours is recommended to capture both early and late transcriptional responses.
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed with either RNA or protein extraction.
Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2-ΔΔCt.
RNA-Sequencing (RNA-Seq) for Global Transcriptome Analysis
-
RNA Isolation and Quality Control: Isolate high-quality total RNA as described for qPCR. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from the RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound-treated and control groups.
-
Western Blot for Protein Phosphorylation
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-CREB Ser133) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein.
Conclusion
This compound is a powerful tool for investigating the role of adenosine signaling in gene regulation. Its ability to activate specific adenosine receptor subtypes provides a means to dissect the complex signaling networks that control transcription and cellular function. This technical guide provides a foundational understanding and practical protocols for researchers to explore the multifaceted effects of this compound on the transcriptome. As research in this area continues, a more detailed picture of the gene regulatory networks controlled by this fascinating molecule will undoubtedly emerge, with potential implications for the development of novel therapeutic strategies for a range of diseases.
References
- 1. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Histone H3 phosphorylation is under the opposite tonic control of dopamine D2 and adenosine A2A receptors in striatopallidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene regulation in activated microglia by adenosine A3 receptor agonists: a transcriptomics study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating 2-Aminoadenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of 2-aminoadenosine (2,6-diaminopurine, DAP) into oligonucleotides offers significant advantages for therapeutic and diagnostic applications. The additional amino group at the 2-position of the purine (B94841) ring enables the formation of a third hydrogen bond with thymine (B56734) or uracil (B121893), thereby increasing the thermal stability and binding affinity of the resulting duplexes. This enhanced hybridization performance makes this compound-modified oligonucleotides promising candidates for use as antisense agents, siRNAs, and molecular probes. This document provides detailed protocols for the chemical synthesis, deprotection, and purification of oligonucleotides containing this compound, as well as quantitative data on their properties and a discussion of their applications.
Introduction
This compound is a modified nucleoside that, when incorporated into DNA or RNA strands, enhances their hybridization properties. The 2-amino group allows for the formation of three hydrogen bonds with a complementary thymine or uracil base, in contrast to the two hydrogen bonds in a standard adenine-thymine pair. This modification significantly increases the melting temperature (Tm) of the oligonucleotide duplex, with an observed increase of approximately 3°C per this compound substitution.[1] This enhanced binding affinity is highly desirable in various applications, including antisense therapy, where strong and specific binding to a target mRNA is crucial for efficacy.
Two primary strategies exist for the incorporation of this compound into synthetic oligonucleotides: the use of a protected this compound phosphoramidite (B1245037) in standard solid-phase synthesis, and a more recent, simplified postsynthetic modification approach utilizing a 2-fluoro-6-aminopurine phosphoramidite. This document will detail both methodologies.
Quantitative Data Summary
The incorporation of this compound and other modifications can significantly impact the properties of oligonucleotides. The following table summarizes key quantitative data.
| Parameter | Value | Reference |
| Melting Temperature (Tm) Increase per this compound Substitution | ~ 3 °C | [1] |
| Typical Phosphoramidite Coupling Efficiency | 98 - 99.5% | [2][3] |
| Theoretical Yield for a 30-mer Oligonucleotide (99% Coupling Efficiency) | 75% | [4][5] |
| Theoretical Yield for a 30-mer Oligonucleotide (98% Coupling Efficiency) | 55% | [4][5] |
Experimental Protocols
Method 1: Postsynthetic Incorporation of this compound via 2-Fluoro-6-aminopurine
This method offers a simplified approach by avoiding the need for protecting groups on the purine base.[1]
1. Synthesis of 2-Fluoro-6-aminopurine Nucleoside Phosphoramidites
The synthesis of the 2-fluoro-6-aminopurine phosphoramidite is a prerequisite for this method. The general steps are outlined below.[1]
-
Starting Material: 2,6-diaminopurine (B158960) nucleoside.
-
Step 1: Diazotization. The 2,6-diaminopurine nucleoside is subjected to a diazotization reaction in the presence of 70% HF-pyridine and tert-butyl nitrite (B80452) to yield the 2-fluoro-6-aminopurine nucleoside.[1]
-
Step 2: 5'-O-DMTr Protection. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group using DMTr-Cl in pyridine.[1]
-
Step 3: Phosphitylation. The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite building block.[1]
2. Solid-Phase Oligonucleotide Synthesis
The synthesized 2-fluoro-6-aminopurine phosphoramidite is used in a standard automated solid-phase oligonucleotide synthesizer following the phosphoramidite chemistry cycle.
Figure 1. Solid-phase synthesis cycle for incorporating 2-fluoro-6-aminopurine.
3. Postsynthetic Conversion and Deprotection
-
Cleavage and Conversion: After synthesis, the solid support is treated with aqueous ammonia (B1221849) (e.g., 28-30% NH₄OH) at 60-65°C for 5 hours.[1] This single step simultaneously cleaves the oligonucleotide from the solid support, removes the cyanoethyl phosphate protecting groups, and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine (this compound) via nucleophilic substitution.[1]
-
For RNA Oligonucleotides: To avoid RNA degradation, a two-step deprotection is necessary. First, treat with aqueous ammonia at room temperature to cleave from the support. Second, after silyl (B83357) deprotection (e.g., with triethylamine (B128534) trihydrofluoride), a second ammonia treatment at 65°C for 5 hours is performed to convert the 2-fluoro group.[1]
Figure 2. Postsynthetic conversion of 2-fluoro-6-aminopurine to this compound.
Method 2: Using Protected this compound Phosphoramidite
This traditional method involves the synthesis of a this compound phosphoramidite with protecting groups on the exocyclic amines.
1. Synthesis of Protected this compound Phosphoramidite
The synthesis of a protected this compound phosphoramidite, for example, N⁶-benzoyl-N²-isobutyryl-2'-deoxy-2-aminoadenosine phosphoramidite, is a multi-step process. A variety of protecting group strategies have been reported, often with challenges in selective protection and deprotection.[1] An example using a trifluoroacetyl protecting group on the 2'-amino group is outlined below.[6]
-
Starting Material: 2'-amino-2'-deoxyadenosine.
-
Step 1: N⁶-Protection. The 6-amino group is protected, for instance, with a dibutylformamidine group.[6]
-
Step 2: 2'-Amino Protection. The 2'-amino group is protected with a trifluoroacetyl group.[6]
-
Step 3: 5'-O-DMTr Protection. The 5'-hydroxyl group is protected with a DMTr group.[6]
-
Step 4: Phosphitylation. The 3'-hydroxyl group is phosphitylated to yield the final phosphoramidite.[6]
2. Solid-Phase Oligonucleotide Synthesis
The protected this compound phosphoramidite is incorporated into the oligonucleotide using a standard automated DNA/RNA synthesizer. The coupling step may require a longer time compared to standard phosphoramidites due to steric hindrance.
3. Deprotection
A key consideration is the choice of deprotection conditions to efficiently remove all protecting groups without damaging the oligonucleotide.
-
Standard Deprotection: Concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-16 hours is a common method.
-
Mild Deprotection: For oligonucleotides with sensitive modifications, milder deprotection strategies are employed. For example, using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) can reduce deprotection times to 10-15 minutes at 65°C.[7][8] UltraMILD deprotection using potassium carbonate in methanol (B129727) can be used for extremely sensitive modifications.[7]
Purification and Characterization
1. Purification
Following deprotection, the crude oligonucleotide solution contains the full-length product as well as shorter, failure sequences. Purification is essential to isolate the desired product.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying oligonucleotides.[9] Separation is based on the hydrophobicity of the molecules. "Trityl-on" purification, where the final 5'-DMTr group is left on, is often employed. The hydrophobic DMTr group strongly retains the full-length product on the column, allowing for efficient separation from non-DMTr-containing failure sequences.[10] The DMTr group is then removed post-purification.
-
Typical Conditions: A C8 or C18 column with a gradient of acetonitrile (B52724) in a buffer such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) is commonly used.[11][12]
-
-
Anion-Exchange HPLC (AE-HPLC): This method separates oligonucleotides based on their charge (i.e., the number of phosphate groups). It is particularly useful for resolving full-length products from n-1 sequences and for purifying oligonucleotides that may have secondary structures.[10][13]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution for the purification of oligonucleotides, especially for longer sequences.[2]
2. Characterization
The purity and identity of the final product should be confirmed.
-
HPLC Analysis: Analytical RP-HPLC or AE-HPLC is used to assess the purity of the final product.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.[14]
Applications in Drug Development
The enhanced binding affinity of this compound-modified oligonucleotides makes them particularly valuable for applications in drug development, especially in the field of antisense therapeutics.
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded nucleic acids that bind to a target RNA sequence and modulate its function. The incorporation of this compound can enhance the potency of ASOs by increasing their binding affinity to the target mRNA.
Figure 3. General mechanisms of action for antisense oligonucleotides.
The primary mechanisms of action for ASOs include:[15][16][17]
-
RNase H-mediated degradation: The ASO/RNA duplex recruits RNase H, an enzyme that cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[16]
-
Steric hindrance: The binding of the ASO to the mRNA can physically block the translational machinery (ribosomes) or interfere with splicing processes, thereby inhibiting protein synthesis.[16][17]
The increased stability of the duplex formed by this compound-modified ASOs can lead to more efficient recruitment of RNase H or a more effective steric block, potentially resulting in a more potent therapeutic effect.
Conclusion
The incorporation of this compound into oligonucleotides is a valuable tool for enhancing their hybridization properties. The protocols outlined in this document provide a guide for the synthesis, purification, and characterization of these modified oligonucleotides. The postsynthetic modification strategy using a 2-fluoro-6-aminopurine precursor offers a simplified and efficient route for their preparation. The enhanced binding affinity of this compound-containing oligonucleotides makes them highly attractive for a range of applications, particularly in the development of antisense therapeutics. Careful optimization of the synthesis and purification steps is crucial for obtaining high-quality material for research and drug development.
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. atdbio.com [atdbio.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Oligonucleotide Purification [sigmaaldrich.com]
- 10. atdbio.com [atdbio.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. labcluster.com [labcluster.com]
- 14. researchgate.net [researchgate.net]
- 15. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antisense part II: mechanisms of action [cureffi.org]
Illuminating RNA Biology: 2-Aminoadenosine as a Fluorescent Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The intrinsic fluorescence of the purine (B94841) analog 2-Aminoadenosine (2-AP) provides a powerful tool for investigating the structure, dynamics, and interactions of RNA. Its fluorescence is highly sensitive to the local microenvironment, making it an invaluable probe for monitoring conformational changes, ligand binding, and enzymatic activity. This document provides detailed application notes and experimental protocols for utilizing 2-AP in RNA research.
I. Introduction to this compound as a Fluorescent RNA Probe
This compound, an isomer of adenine, exhibits significant fluorescence in aqueous solution, a property nearly absent in natural nucleic acid bases.[1][2] This fluorescence is characterized by an excitation maximum around 305-310 nm and an emission maximum around 370 nm.[1][3] When incorporated into an RNA strand, the fluorescence of 2-AP is often quenched due to stacking interactions with neighboring bases.[1][4][5] This quenching is highly dependent on the local conformation and dynamics of the RNA, providing a sensitive readout for structural changes.
The substitution of adenosine (B11128) with 2-AP is minimally perturbing to the overall RNA structure.[2][3] 2-AP can form a stable base pair with uracil, analogous to a canonical Watson-Crick A-U pair, and can also participate in other non-canonical interactions.[4] This allows for its site-specific incorporation into RNA molecules to probe local environments without significantly altering the biological system under investigation.
II. Key Applications in RNA Studies
The unique photophysical properties of 2-AP make it a versatile tool for a variety of applications in RNA research:
-
Probing RNA Structure and Conformational Dynamics: Changes in RNA secondary and tertiary structure, such as the formation or disruption of helices, loops, and kissing complexes, alter the local environment of an incorporated 2-AP, leading to detectable changes in its fluorescence intensity and lifetime.[4][6][7]
-
Monitoring RNA-Ligand Interactions: The binding of proteins, small molecules, or other nucleic acids to an RNA containing 2-AP can shield the probe from solvent or induce conformational changes, resulting in a fluorescence signal that can be used to determine binding affinities and kinetics.[2][4]
-
Investigating RNA Folding and Unfolding: The thermodynamics and kinetics of RNA folding can be studied by monitoring the fluorescence of 2-AP as a function of temperature, denaturants, or the addition of metal ions.[3]
-
Studying Enzyme-RNA Interactions: 2-AP can be placed at or near the active site of a ribozyme or an RNA substrate for a protein enzyme to monitor catalytic activity and enzyme dynamics.[4]
III. Quantitative Data of this compound Fluorescence
The fluorescence properties of 2-AP are highly dependent on its chemical context. The following tables summarize key quantitative data for 2-AP and related analogs.
Table 1: Photophysical Properties of 2-Aminopurine (B61359) (2-AP) and Analogs
| Fluorophore | Condition | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) |
| 2-Aminopurine (2-AP) | Aqueous solution | ~305 | ~370 | ~0.68 - 0.7 | ~10 - 12 |
| 2-AP in RNA (stacked) | Varies with sequence | ~310 | ~370 | 0.007 - 0.068 (highly quenched) | Multiple components (e.g., 0.05 to 8) |
| 2-AP in RNA (unstacked/loop) | Varies with sequence | ~310 | ~370 | Increased relative to stacked | Longer components more prominent |
| 2-(3-phenylpropyl)adenosine (A-3CPh) | Monomer | 300 | - | 0.011 | 6.22 |
| 2-(4-phenylbutyl)adenosine (A-4CPh) | Monomer | 300 | - | 0.007 | 7.13 |
| A-3CPh | Incorporated into RNA | 300 | - | Enhanced 11-82 fold vs. monomer | Decreased 23-40% vs. monomer |
| A-4CPh | Incorporated into RNA | 300 | - | Enhanced 11-82 fold vs. monomer | Decreased 23-40% vs. monomer |
Data compiled from multiple sources.[1][3][5][8][9] The exact values for 2-AP within RNA are highly dependent on the specific sequence and structural context.
IV. Experimental Protocols
Protocol 1: Incorporation of this compound into RNA
Site-specific incorporation of 2-AP into RNA is typically achieved through solid-phase chemical synthesis using a 2-AP phosphoramidite (B1245037).
Materials:
-
2-Aminopurine phosphoramidite
-
Standard RNA synthesis reagents and CPG solid support
-
DNA/RNA synthesizer
-
Deprotection solutions (e.g., aqueous ammonia (B1221849), triethylamine (B128534) trihydrofluoride)
-
HPLC for purification
Workflow:
Figure 1: Workflow for incorporating 2-AP into RNA.
Procedure:
-
Sequence Design: Design the RNA sequence, specifying the position(s) for 2-AP incorporation.
-
Automated Synthesis: Perform standard solid-phase RNA synthesis on an automated synthesizer.
-
2-AP Incorporation: At the designated cycle, use the 2-AP phosphoramidite for the coupling reaction.
-
Cleavage and Deprotection: Following synthesis, cleave the RNA from the solid support and remove protecting groups using standard protocols (e.g., treatment with aqueous ammonia followed by a desilylation step).
-
Purification: Purify the full-length, 2-AP labeled RNA oligomer using high-performance liquid chromatography (HPLC).
-
Verification: Confirm the identity and purity of the synthesized RNA using mass spectrometry.
Protocol 2: Steady-State Fluorescence Measurements to Monitor RNA-Ligand Binding
This protocol describes how to perform a simple titration experiment to determine the dissociation constant (Kd) of a ligand binding to a 2-AP labeled RNA.
Materials:
-
2-AP labeled RNA
-
Ligand of interest (protein, small molecule, etc.)
-
Binding buffer (ensure it does not have high intrinsic fluorescence)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette
Workflow:
References
- 1. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of an RNA kissing complex analyzed using 2-aminopurine fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Local RNA Conformational Dynamics Revealed by 2-Aminopurine Solvent Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Characterization of Two Adenosine Analogs as Fluorescence Probes in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of two adenosine analogs as fluorescence probes in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminoadenosine in RNA Crystallography
Application Notes
2-Aminoadenosine, which contains the base 2,6-diaminopurine (B158960) (DAP), is a modified nucleoside that offers unique properties for researchers in RNA structural biology and drug development. While not a conventional tool for phasing in X-ray crystallography, its incorporation into RNA molecules can provide significant advantages for structure determination by enhancing duplex stability and providing a means for site-specific labeling.
The primary application of this compound in the context of RNA structure stems from its ability to form three hydrogen bonds with uridine, in contrast to the two formed by adenosine.[1][2][3][4] This increased interaction strength leads to a notable enhancement in the thermodynamic stability of RNA duplexes.[2][3][4] For crystallographic studies, this enhanced stability can be crucial in producing more rigid and well-ordered RNA molecules, which are more likely to form high-quality crystals suitable for X-ray diffraction.
Furthermore, the unique chemical properties of this compound and its derivatives, such as 2-fluoro-6-amino-adenosine, allow for postsynthetic modification, enabling the introduction of various ligands and labels at the 2-position of the purine (B94841) ring.[4] This opens up possibilities for introducing heavy atoms for phasing or fluorescent probes to confirm structural integrity prior to crystallization.
While 2-aminopurine (B61359), a related fluorescent nucleobase, is more commonly used to probe RNA conformational dynamics in solution, the stabilizing effects of this compound make it a valuable tool for preparing RNA samples for crystallographic trials.[5][6][7][8]
Quantitative Data
The incorporation of 2,6-diaminopurine (DAP or D) in place of adenine (B156593) (A) significantly increases the thermal stability of RNA duplexes. This is a critical factor in preparing stable RNA molecules for crystallization.
| RNA Duplex Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Enhancement of Duplex Stability (ΔΔG°37) (kcal/mol) | Reference |
| Internal 2'-O-methyladenosine replaced with 2'-O-methyl-2,6-diaminopurine riboside (DM) | Not explicitly stated, but stability is increased. | 0.9 (average) | [2][3] |
| Internal LNA-adenosine replaced with LNA-2,6-diaminopurine riboside (DL) | Not explicitly stated, but stability is significantly increased. | 2.3 (average) | [2][3] |
| General DAP for A substitution in a DNA/RNA duplex | ~1–2 °C | Not explicitly stated. | [4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of RNA containing 2,6-Diaminopurine Riboside
This protocol outlines the solid-phase synthesis of RNA oligonucleotides containing 2,6-diaminopurine (DAP) using β-cyanoethyl phosphoramidite (B1245037) chemistry.[2]
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Protected 2,6-diaminopurine riboside phosphoramidite (e.g., LNA-5'-O-dimethoxytrityl-N2,N6-diacetyl-2,6-diaminopurine riboside-3'-O-phosphoramidite)
-
Standard RNA phosphoramidites (A, U, G, C) with 2'-O-TBDMS protection
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) and ethanol)
-
2'-O-silyl deprotection solution (e.g., triethylamine (B128534) trihydrofluoride)
-
Purification system (e.g., HPLC or PAGE)
Methodology:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence, incorporating the DAP phosphoramidite at the specified positions.
-
Automated Solid-Phase Synthesis Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain attached to the CPG support.
-
Coupling: Activate the incoming phosphoramidite (standard or DAP) with the activator and couple it to the free 5'-hydroxyl group.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Repeat the cycle until the full-length oligonucleotide is synthesized.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized RNA from the CPG support using a solution of concentrated ammonium hydroxide and ethanol.
-
This step also removes the protecting groups from the phosphate backbone and the exocyclic amines of the bases.
-
-
2'-O-TBDMS Deprotection: Remove the 2'-O-tert-butyldimethylsilyl protecting groups using a fluoride-containing reagent like triethylamine trihydrofluoride.
-
Purification: Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified RNA and quantify its concentration using UV-Vis spectrophotometry.
Protocol 2: General Workflow for RNA Crystallography Incorporating this compound
This protocol provides a general framework for the crystallization of RNA containing this compound.
Materials:
-
Purified RNA containing this compound
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Microscopes for crystal visualization
-
Cryoprotectants
-
X-ray diffraction equipment (synchrotron or in-house source)
Methodology:
-
RNA Sample Preparation:
-
Synthesize and purify the RNA with the incorporated this compound as described in Protocol 1.
-
Anneal the RNA to ensure proper folding by heating to 65-95°C for 2-5 minutes followed by slow cooling to room temperature.
-
-
Crystallization Screening:
-
Use commercially available or custom-made sparse matrix screens to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the RNA sample with the crystallization solution.
-
-
Optimization of Crystallization Conditions:
-
If initial screening yields promising hits (e.g., microcrystals, precipitates with crystalline appearance), systematically vary the concentrations of the precipitant, buffer pH, and salt to optimize crystal size and quality.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the crystallization drop.
-
Soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during flash-cooling.
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the cryo-protected crystal in liquid nitrogen.
-
Mount the crystal on a goniometer in the X-ray beam.
-
Collect diffraction data at a suitable wavelength.
-
-
Structure Determination:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available), or experimental phasing techniques. While this compound itself is not a standard phasing tool, its incorporation may facilitate the use of other heavy-atom derivatives.
-
Build and refine the atomic model of the RNA structure.
-
Visualizations
Enhanced Base Pairing of 2,6-Diaminopurine
Caption: Comparison of hydrogen bonding in A-U and DAP-U base pairs.
Workflow for Chemical Synthesis of Modified RNA
Caption: Automated solid-phase synthesis of RNA with this compound.
General Workflow for RNA Crystallography
Caption: Overview of the RNA crystallography pipeline.
References
- 1. Diaminopurine in Nonenzymatic RNA Template Copying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminopurine as a probe of RNA conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Local RNA Conformational Dynamics Revealed by 2-Aminopurine Solvent Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopurine Fluorescence as a Probe of Local RNA Structure and Dynamics and Global Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting adenosine (B11128) receptor binding assays, with a specific focus on the investigation of 2-Aminoadenosine and its derivatives.
Introduction
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to a wide range of physiological processes. There are four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase. These receptors are critical targets in the development of therapeutics for cardiovascular, inflammatory, and neurological disorders.
This compound and its derivatives are a class of compounds that interact with adenosine receptors. Determining the binding affinity and selectivity of these compounds is a crucial step in drug discovery and development. Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with their receptors. This document outlines the principles, protocols, and data interpretation for such assays.
Data Presentation
The following tables summarize the binding affinities of common radioligands for human adenosine receptors and representative 2-substituted adenosine analogs.
Table 1: Binding Affinities of Standard Radioligands for Human Adenosine Receptors
| Receptor Subtype | Radioligand | K_d_ (nM) | Receptor Source |
| A1 | [³H]CCPA | ~0.2-0.4 | Recombinant (CHO, HEK cells), Rat Brain Membranes |
| A2A | [³H]CGS 21680 | ~17-58 | Recombinant (HEK cells), Rat Striatal Membranes |
| A2A | [³H]ZM241385 | ~0.60 | Recombinant (HEK cells) |
| A3 | [¹²⁵I]I-AB-MECA | ~0.34 | Recombinant (CHO cells) |
| A3 | [³H]HEMADO | ~1.1 | Recombinant (HEK cells) |
Table 2: Binding Affinities of Representative 2-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 K_i_ (nM) | A2A K_i_ (nM) | A2B (Activity) | A3 K_i_ (nM) |
| 2-phenylaminoadenosine (CV 1808) | >500 | 100 | - | - |
| 2-[2-(4-aminophenyl)ethylamino]adenosine | >150 | - | - | - |
| 2-chloroadenosine (CADO) | - | - | - | - |
| 2-[2-(l-Naphthyl)ethyloxy]adenosine | - | - | EC_50_ = 1.4 µM | - |
| 2-[2-(2-thienyl)ethyloxy]adenosine | - | - | EC_50_ = 1.8 µM | - |
Note: The data for 2-substituted adenosine analogs are derived from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Signaling Pathways
The four adenosine receptor subtypes modulate intracellular signaling cascades primarily through their interaction with heterotrimeric G proteins, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (K_i_) of a test compound, such as this compound, for a specific human adenosine receptor subtype.
Materials and Reagents
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand: A subtype-selective radioligand with high affinity (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]I-AB-MECA or [³H]HEMADO for A3).
-
Test Compound: this compound or its analog, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a standard non-selective agonist (e.g., NECA) or a selective antagonist for the receptor subtype.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Plate Reader: Scintillation counter.
Experimental Workflow
Protocol Steps
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (typically 5-50 µg of protein per well).
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare the radioligand solution in assay buffer at a concentration that is approximately equal to its K_d_ value.
-
Prepare the non-specific binding control at a high concentration (e.g., 10 µM NECA).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes.
-
The final assay volume is typically 100-250 µL. It is recommended to perform all determinations in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes). Incubation time should be determined empirically.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate K_i_:
-
Use the Cheng-Prusoff equation to calculate the inhibition constant (K_i_) from the IC₅₀ value: K_i_ = IC₅₀ / (1 + [L]/K_d_)
-
Where [L] is the concentration of the radioligand used in the assay, and K_d_ is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
The protocols and data presented in this document provide a framework for the characterization of this compound and its derivatives at human adenosine receptors. While specific binding affinity data for this compound is limited, the provided methodologies will enable researchers to determine these values empirically. The visualization of the signaling pathways and experimental workflow aims to facilitate a deeper understanding of the experimental design and the biological context of these important drug targets.
Application of 2-Aminoadenosine in Antisense Oligonucleotides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone, sugar, and nucleobases are critical for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profile. One such modification is the substitution of adenosine (B11128) with 2-aminoadenosine (also known as 2,6-diaminopurine). This modification introduces an additional amino group at the 2-position of the purine (B94841) ring, enabling the formation of a third hydrogen bond with uridine (B1682114) (or thymidine) in the target strand. This enhanced binding affinity, along with other beneficial properties, makes this compound a valuable tool in the design of next-generation antisense therapies.
This document provides detailed application notes and protocols for the utilization of this compound in antisense oligonucleotides, aimed at researchers, scientists, and drug development professionals.
Application Notes
The incorporation of this compound into antisense oligonucleotides offers several key advantages:
-
Enhanced Thermal Stability and Binding Affinity: The additional hydrogen bond formed between this compound and uridine/thymidine significantly increases the thermal stability of the ASO-RNA duplex. This is reflected in a higher melting temperature (Tm), indicating a stronger and more stable interaction with the target RNA.[1][2][3] This enhanced affinity can lead to increased potency of the antisense effect.
-
Increased Nuclease Resistance: While the primary strategies for enhancing nuclease resistance involve modifications to the phosphate (B84403) backbone (e.g., phosphorothioates), modifications to the nucleobases themselves can also contribute to stability. The presence of the 2-amino group can confer a degree of resistance to degradation by cellular nucleases.
-
Improved Specificity: The stronger binding affinity can potentially lead to improved specificity for the intended target RNA sequence, reducing off-target effects.
Mechanism of Action
The primary mechanism of action for many antisense oligonucleotides, including those modified with this compound, is the recruitment of RNase H. Upon binding of the ASO to the target mRNA, the resulting DNA-RNA hybrid is recognized by RNase H, an endonuclease that selectively cleaves the RNA strand. This cleavage leads to the degradation of the target mRNA and subsequent reduction in protein expression. The enhanced binding affinity conferred by this compound can lead to more efficient recruitment of RNase H and more potent target knockdown.
Quantitative Data Summary
The incorporation of this compound has a quantifiable impact on the biophysical properties of antisense oligonucleotides. The following tables summarize available quantitative data and provide templates for organizing experimental results.
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference(s) |
| This compound (DAP) | +1.5 to +1.8 | [4] |
| This compound (2-Amino-dA) | +1 to +3 | [3][5] |
| 2'-O-Methyl (2'-OMe) | ~+1.3 | [2] |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 |
Table 1: Impact of this compound and Other Common Modifications on Thermal Stability.
| Target Gene | ASO Sequence (with and without this compound) | Cell Line | IC50 (nM) - Unmodified/Control | IC50 (nM) - this compound Modified |
| Example | 5'-GCT AGC TXA GCT-3' | HeLa | 100 | Data to be determined experimentally |
| X = Adenosine or this compound |
Table 2: Template for In Vitro Efficacy Comparison (IC50 Values). Researchers can populate this table with their experimental data to directly compare the potency of ASOs with and without the this compound modification.
| Target Gene | Animal Model | ASO (with and without this compound) | Dose and Administration Route | % Target Knockdown (Unmodified/Control) | % Target Knockdown (this compound Modified) |
| Example | C57BL/6 Mouse | Targeting Gene Y | 25 mg/kg, subcutaneous | Data to be determined experimentally | Data to be determined experimentally |
Table 3: Template for In Vivo Efficacy Comparison. This table can be used to summarize the results of animal studies comparing the in vivo knockdown efficiency of ASOs with and without the this compound modification.
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of antisense oligonucleotides containing this compound.
Protocol 1: Synthesis of this compound-Modified Oligonucleotides
Objective: To synthesize an antisense oligonucleotide containing one or more this compound residues using solid-phase phosphoramidite (B1245037) chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound (2,6-diaminopurine) phosphoramidite (appropriately protected)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer according to the manufacturer's instructions. Ensure all reagents are fresh and anhydrous.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for the incorporation of the this compound phosphoramidite.
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Chain Elongation: Steps 3a-3d are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the solid support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove all remaining protecting groups from the bases and the phosphate backbone.
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
-
Quantification and Characterization: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The identity and purity can be confirmed by mass spectrometry.
Protocol 2: Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature (Tm) of a duplex formed between a this compound-modified ASO and its complementary RNA target.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
This compound-modified ASO
-
Complementary RNA oligonucleotide
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Sample Preparation: Prepare a solution containing the ASO and its complementary RNA in the melting buffer at a defined concentration (e.g., 1-5 µM each).
-
Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.
-
Spectrophotometer Setup: Place the cuvette in the spectrophotometer and set the instrument to monitor the absorbance at 260 nm as a function of temperature.
-
Melting Curve Acquisition: Increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0°C/minute), recording the absorbance at regular intervals.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the inflection point of the melting curve, which can be calculated by finding the maximum of the first derivative of the absorbance versus temperature plot.
-
Comparison: Compare the Tm of the this compound-modified duplex with that of an unmodified control duplex to determine the ΔTm.
Protocol 3: Nuclease Resistance Assay
Objective: To assess the stability of a this compound-modified ASO in the presence of nucleases.
Materials:
-
5'-radiolabeled (e.g., ³²P) or fluorescently labeled this compound-modified ASO and an unmodified control ASO
-
Nuclease source (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, bovine spleen phosphodiesterase for 5'-exonuclease activity, or fetal bovine serum as a source of various nucleases)
-
Incubation buffer appropriate for the chosen nuclease
-
Stop solution (e.g., formamide (B127407) loading dye with EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In separate tubes, incubate a fixed amount of the labeled ASO (modified or control) with the nuclease source in the appropriate buffer at 37°C.
-
Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and add it to the stop solution to terminate the enzymatic degradation.
-
PAGE Analysis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the full-length ASO from its degradation products.
-
Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the band corresponding to the full-length ASO at each time point.
-
Data Analysis: Plot the percentage of intact ASO remaining as a function of time. Compare the degradation kinetics of the this compound-modified ASO to the unmodified control to determine the relative increase in nuclease resistance.
Protocol 4: In Vitro ASO Activity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-modified ASO in a cell-based assay.
Materials:
-
Cultured cells expressing the target gene
-
This compound-modified ASO and a control ASO
-
Transfection reagent (e.g., Lipofectamine) or conditions for gymnotic delivery
-
Cell culture medium and supplements
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein analysis (e.g., Western blotting or ELISA)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
ASO Transfection/Delivery: Prepare a dilution series of the ASO (modified and control) and transfect the cells according to the manufacturer's protocol for the chosen transfection reagent. For gymnotic delivery, add the ASO directly to the culture medium. Include a no-ASO control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for ASO uptake and target knockdown.
-
Sample Collection and Analysis:
-
RNA Analysis: Lyse the cells, extract total RNA, and perform qRT-PCR to quantify the expression level of the target mRNA relative to a housekeeping gene.
-
Protein Analysis: Lyse the cells and perform Western blotting or ELISA to quantify the level of the target protein.
-
-
Data Analysis: For each ASO concentration, calculate the percentage of target knockdown relative to the no-ASO control. Plot the percentage of knockdown versus the logarithm of the ASO concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 5: In Vivo ASO Efficacy Study in Animal Models
Objective: To evaluate the in vivo efficacy of a this compound-modified ASO in reducing target gene expression in a relevant animal model.
Materials:
-
Appropriate animal model (e.g., mice or rats)
-
This compound-modified ASO and a control ASO formulated in sterile saline or PBS
-
Administration equipment (e.g., syringes and needles for subcutaneous or intravenous injection)
-
Anesthesia and surgical equipment (if required for specific administration routes, e.g., intracerebroventricular)
-
Tissue collection tools
-
Reagents for RNA and/or protein extraction and analysis from tissues
Procedure:
-
Animal Acclimation and Grouping: Acclimate the animals to the housing conditions and randomly assign them to treatment groups (e.g., saline control, control ASO, this compound-modified ASO at different doses).
-
ASO Administration: Administer the ASOs to the animals via the chosen route (e.g., subcutaneous injection, intravenous infusion, or intracerebroventricular injection).
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
Tissue Collection: At a predetermined time point after the final dose, euthanize the animals and collect the target tissues (e.g., liver, kidney, brain).
-
Target Knockdown Analysis: Homogenize the tissues and extract RNA and/or protein. Quantify the levels of the target mRNA and/or protein using qRT-PCR, Western blotting, or ELISA.
-
Data Analysis: Calculate the percentage of target knockdown in the ASO-treated groups relative to the saline control group. Evaluate the dose-response relationship and the duration of the effect.
Conclusion
The incorporation of this compound into antisense oligonucleotides presents a promising strategy for enhancing their therapeutic potential. The increased thermal stability and binding affinity for target RNA can lead to improved potency and specificity. The protocols outlined in this document provide a framework for the synthesis, characterization, and evaluation of this compound-modified ASOs, enabling researchers to explore their utility in various research and drug development applications. Further studies are warranted to fully elucidate the impact of this modification on in vivo efficacy, safety, and pharmacokinetic profiles across a range of ASO designs and therapeutic targets.
References
- 1. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tm prediction [qiagen.com]
- 3. Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
Application Notes and Protocols for 2-Aminoadenosine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoadenosine, a derivative of the endogenous nucleoside adenosine (B11128), is a valuable tool in cell biology and drug discovery research. As an agonist for adenosine receptors, particularly with a noted affinity for the A2A subtype, it can modulate a variety of cellular processes. Understanding its mechanism of action and having robust protocols for its use are crucial for obtaining reliable and reproducible experimental results. These application notes provide an overview of the signaling pathways affected by this compound, detailed protocols for its use in cell culture, and a summary of quantitative data from related compounds to guide experimental design.
Signaling Pathways of this compound
This compound primarily exerts its effects by binding to and activating adenosine receptors, which are G protein-coupled receptors (GPCRs). The A2A adenosine receptor is a key target, and its activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1] This increase in cAMP can then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to changes in gene expression and cellular function.[2]
Furthermore, A2A receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This can occur through at least two distinct mechanisms: a Rap1-dependent pathway and a p21(ras)-dependent pathway, ultimately leading to the activation of ERK1/2 and influencing cell proliferation, differentiation, and survival.[3][4]
Below are diagrams illustrating these key signaling pathways.
Quantitative Data
While specific IC50 and EC50 values for this compound are not widely reported in publicly available literature, data from structurally related 2-substituted adenosine analogs provide valuable insights into its potential potency.
| Compound | Cell Line | Assay | Value | Reference |
| 2-(p-n-butylanilino)-2'-deoxyadenosine | HeLa | Growth Inhibition | IC50 = 1 µM | [5] |
| 2-(p-n-butylphenyl)-2'-deoxyguanosine | HeLa | Growth Inhibition | IC50 = 25 µM | [5] |
| 2-Aminopurine derivative (11c) | MDA-MB-231 | Anti-proliferation | IC50 = 15.66 µM | [6] |
| 2-Aminopurine derivative (11l) | MDA-MB-231 | Anti-proliferation | IC50 = 8.11 µM | [6] |
| 2-Aminopurine derivative (11p) | MDA-MB-231 | Anti-proliferation | IC50 = 11.23 µM | [6] |
Experimental Protocols
The following are generalized protocols for using this compound in cell culture experiments. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
General Experimental Workflow
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]
-
Protocol 2: cAMP Signaling Assay
This protocol is for measuring changes in intracellular cAMP levels upon treatment with this compound.
Materials:
-
Mammalian cell line of interest (preferably expressing the A2A receptor)
-
Complete cell culture medium
-
24- or 96-well cell culture plates
-
This compound
-
DMSO
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Microplate reader (compatible with the chosen assay kit)
Procedure:
-
Cell Seeding:
-
Seed cells in a 24- or 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound at various concentrations in serum-free medium.
-
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the this compound working solutions to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
-
Cell Lysis:
-
Remove the treatment medium and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
-
cAMP Measurement:
-
Perform the cAMP assay following the manufacturer's protocol. This typically involves incubating the cell lysate with assay reagents and then measuring the signal (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion
This compound is a potent modulator of adenosine receptor signaling, making it a valuable research tool. The provided protocols and data on related compounds offer a solid foundation for designing and executing cell culture experiments to investigate its biological effects. Researchers should carefully optimize the experimental conditions for their specific cell models to ensure the generation of high-quality, reproducible data.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Activation of mitogen-activated protein kinase by the A(2A)-adenosine receptor via a rap1-dependent and via a p21(ras)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Synthesis, cell growth inhibition, and antitumor screening of 2-(p-n-butylanilino)purines and their nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2-Aminoadenosine to Elucidate DNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoadenosine, a fluorescent analog of adenosine (B11128), serves as a powerful and versatile tool for investigating the intricate interactions between DNA and proteins. Its unique photophysical properties and ability to mimic adenine (B156593) with minimal structural perturbation make it an invaluable probe for elucidating conformational dynamics, binding kinetics, and thermodynamic stability in DNA-protein complexes. These insights are critical for understanding fundamental biological processes and for the rational design of therapeutic agents that target these interactions.
When incorporated into an oligonucleotide, this compound (also known as 2-aminopurine (B61359) or 2,6-diaminopurine) can act as a sensitive reporter of its local environment.[1][2] Its fluorescence is significantly quenched when stacked with neighboring bases within the DNA duplex.[3] Events such as protein binding that alter the local DNA structure, leading to changes in base stacking, can be monitored in real-time through changes in fluorescence intensity and lifetime.[4][5] Furthermore, the substitution of adenine with 2,6-diaminopurine (B158960) enhances the thermal stability of DNA duplexes by forming an additional hydrogen bond with thymine (B56734), a property that can be exploited in various molecular biology applications.[6][7][8]
These application notes provide a comprehensive overview of the use of this compound in DNA-protein interaction studies, including detailed experimental protocols and a summary of key quantitative data.
Applications of this compound in DNA-Protein Interaction Studies
This compound offers a range of applications for probing the molecular details of DNA-protein recognition:
-
Monitoring Conformational Changes: The sensitivity of this compound's fluorescence to its environment allows for the real-time detection of conformational changes in DNA upon protein binding. This includes global changes in DNA structure as well as localized events like base flipping.[9][10]
-
Determining Binding Affinity and Kinetics: Changes in fluorescence can be used to titrate protein binding to DNA, enabling the determination of dissociation constants (Kd). Stopped-flow fluorescence techniques can be employed to measure the kinetics of binding and dissociation.[4]
-
Investigating Enzyme Mechanisms: It is particularly useful for studying the mechanisms of DNA-modifying enzymes such as DNA polymerases, helicases, and methyltransferases.[4][9]
-
High-Throughput Screening: The fluorescence-based nature of these assays makes them amenable to high-throughput screening for inhibitors or modulators of DNA-protein interactions.
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to study DNA-protein interactions.
Protocol 1: Synthesis and Purification of this compound-Labeled Oligonucleotides
The first step in utilizing this compound is to incorporate it into a DNA oligonucleotide at a specific position. This is typically achieved through automated solid-phase DNA synthesis using a phosphoramidite (B1245037) building block of this compound.
Materials:
-
This compound phosphoramidite
-
Standard DNA synthesis reagents and solvents
-
DNA synthesizer
-
Ammonia (B1221849) solution
-
Reversed-phase HPLC system
-
Lyophilizer
Protocol:
-
Oligonucleotide Synthesis: Synthesize the desired DNA sequence using a standard DNA synthesizer. At the desired incorporation site, use the this compound phosphoramidite instead of the standard adenosine phosphoramidite.
-
Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with concentrated ammonia at 55°C for 8-12 hours.[6]
-
Purification: Purify the crude oligonucleotide using reversed-phase high-performance liquid chromatography (HPLC). This is crucial to separate the full-length, labeled oligonucleotide from shorter, failed sequences.
-
Desalting and Quantification: Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column). Determine the concentration of the oligonucleotide by measuring its absorbance at 260 nm.
-
Quality Control: Verify the mass of the final product using mass spectrometry to confirm the successful incorporation of the this compound.
Caption: Workflow for the synthesis and purification of this compound labeled oligonucleotides.
Protocol 2: Monitoring DNA-Protein Binding using Steady-State Fluorescence Spectroscopy
This protocol describes how to perform a simple binding experiment by monitoring the change in this compound fluorescence upon titration with a protein of interest.
Materials:
-
This compound-labeled DNA oligonucleotide
-
Purified protein of interest
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette
Protocol:
-
Prepare Samples: Prepare a solution of the this compound-labeled DNA in the binding buffer at a fixed concentration (e.g., 100 nM). Prepare a series of protein dilutions in the same buffer.
-
Set up the Fluorometer: Set the excitation wavelength to 310 nm and the emission wavelength to 370 nm.[2] Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
Initial Measurement: Record the fluorescence intensity of the DNA solution alone (F0).
-
Titration: Add increasing concentrations of the protein to the DNA solution. After each addition, allow the sample to equilibrate for a few minutes and then record the fluorescence intensity (F).
-
Data Analysis: Plot the change in fluorescence (ΔF = F - F0) or the fractional change in fluorescence ((F - F0) / (Fmax - F0)) as a function of the protein concentration.
-
Determine Binding Affinity: Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[11]
Caption: Experimental workflow for a steady-state fluorescence titration experiment.
Data Presentation
The following tables summarize representative quantitative data obtained from studies using this compound.
Table 1: Thermodynamic Parameters of DNA Duplexes Containing 2,6-Diaminopurine (D)
The substitution of adenine (A) with 2,6-diaminopurine (D) generally increases the thermodynamic stability of a DNA duplex. This is attributed to the formation of a third hydrogen bond between the 2-amino group of D and the O4 of thymine (T).
| Duplex Sequence (5'-3') | Modification | ΔG° (kcal/mol) at 298 K | ΔH° (kcal/mol) | Tm (°C) | Reference |
| d(CGCA ATTCGCG)₂ | None | -13.5 | -92.4 | 68.2 | [7] |
| d(CGCD ATTCGCG)₂ | A to D | -14.4 | -98.1 | 72.5 | [7] |
| d(CA₃A A₃G)·d(CT₃T T₃G) | None | -9.8 | -68.3 | 48.1 | [8] |
| d(CA₃D A₃G)·d(CT₃T T₃G) | A to D | -10.1 | -72.1 | 51.2 | [8] |
Data are illustrative and compiled from cited literature. Actual values are sequence and buffer dependent.
Table 2: Fluorescence Properties of 2-Aminopurine (2AP) in Different Environments
The fluorescence quantum yield and lifetime of 2-aminopurine are highly sensitive to its local environment, particularly the degree of stacking with adjacent bases.
| 2AP Environment | Quantum Yield (Φ) | Lifetime (τ) (ns) | Key Observation | Reference |
| Free nucleoside in water | ~0.68 | ~10.0 | High fluorescence in an unquenched state. | [3] |
| Single-stranded DNA | 0.02 - 0.2 | 1.0 - 5.0 | Quenching due to transient stacking interactions. | [5] |
| Double-stranded DNA (stacked) | < 0.01 | < 1.0 | Strong quenching due to efficient base stacking. | [3] |
| Protein-bound (unstacked) | > 0.1 | > 5.0 | Increased fluorescence upon unstacking by a protein. | [4] |
Values are approximate and depend on the specific sequence context and experimental conditions.
Signaling Pathways and Logical Relationships
The interaction of a DNA-binding protein with its target sequence can initiate a cascade of events, such as the recruitment of other factors or the initiation of enzymatic activity. The following diagram illustrates a generalized pathway that can be studied using this compound.
Caption: Generalized pathway of a DNA-protein interaction leading to a biological outcome.
Conclusion
This compound is a powerful and versatile probe for the study of DNA-protein interactions. Its environmentally sensitive fluorescence provides a direct readout of binding events and associated conformational changes, while its ability to enhance duplex stability offers an additional tool for molecular design. The protocols and data presented here provide a foundation for researchers to apply this valuable technology to their own systems of interest, ultimately contributing to a deeper understanding of the molecular basis of gene regulation and other fundamental biological processes.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
2-Aminoadenosine: A Versatile Tool in Molecular Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoadenosine, a naturally occurring purine (B94841) nucleoside, has emerged as a powerful and versatile tool in the field of molecular biology. Its unique chemical properties, particularly the presence of an additional amino group at the 2-position of the adenine (B156593) ring, confer distinct advantages in a variety of applications. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of research, including G-protein coupled receptor (GPCR) pharmacology, oligonucleotide-based technologies, and the study of nucleic acid-protein interactions.
I. This compound Derivatives as High-Affinity Ligands for Adenosine (B11128) Receptors
This compound and its analogs are widely utilized as ligands for adenosine receptors, a class of GPCRs that play crucial roles in numerous physiological processes. The 2-amino group can be readily modified to generate derivatives with high affinity and selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, and A3), making them invaluable tools for receptor characterization and drug discovery.
Application Note:
Derivatives of this compound are instrumental in studying the structure, function, and pharmacology of adenosine receptors. They are employed in radioligand binding assays to determine the affinity of unlabelled compounds, in functional assays to characterize agonist and antagonist activity, and as structural probes in crystallographic studies. The selectivity of these compounds for different receptor subtypes allows for the dissection of specific signaling pathways.
Quantitative Data: Binding Affinities of this compound Derivatives at Human Adenosine Receptors
The following table summarizes the binding affinities (Ki) of various this compound derivatives for the four human adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| 2-Chloroadenosine (2-CADO) | - | 19[1] | - | - |
| 2-[[4-(2-carboxyethyl)phenethyl]-amino]adenosine-5′-N-ethylcarboxamide (CGS 21680) | - | 19[1] | - | - |
| N6-(3-phenylpropyl)-2-chloroadenosine | - | - | - | 6.4[1] |
| 5′-ethylcarbamoyl-N6-(3-phenylpropyl)adenosine | - | - | - | 4.5[1] |
| N6-(3-phenylpropyl)adenosine | - | - | - | 7.5[1] |
Note: The table presents a selection of available data. Researchers should consult the primary literature for more comprehensive datasets.
Experimental Protocols:
This protocol describes a filtration-based competitive radioligand binding assay to determine the affinity of a test compound for the human A2A adenosine receptor.
Materials:
-
HEK-293 cells stably expressing the human A2A adenosine receptor.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.[2]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[2]
-
Radioligand: [3H]CGS 21680 (specific activity ~50 Ci/mmol).
-
Non-specific competitor: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).[3]
-
Test compounds (this compound derivatives or other ligands).
-
GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI).[2]
-
Scintillation cocktail.
-
96-well plates.
-
FilterMate™ harvester or equivalent.
-
MicroBeta counter or equivalent.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK-293 cells expressing the A2A receptor.
-
Homogenize cells in ice-cold Lysis Buffer.[2]
-
Centrifuge at 1,000 x g for 3 minutes to remove nuclei.[2]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet membranes.[2]
-
Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation.[2]
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 10 µM NECA (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]CGS 21680 at a final concentration of ~6 nM.[3]
-
100 µL of the membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubate the plate at room temperature for 120 minutes with gentle agitation.[3]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters four times with ice-cold Assay Buffer.[2]
-
Dry the filter plate at 50°C for 30 minutes.[2]
-
Add scintillation cocktail to each well and count the radioactivity using a MicroBeta counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the ability of this compound derivatives to stimulate cyclic AMP (cAMP) production in cells expressing the A2A adenosine receptor.
Materials:
-
HEK-293 cells stably expressing the human A2A adenosine receptor.
-
Assay Medium: MEM with 2% charcoal-stripped serum.
-
Stimulation Buffer: HBSS or other suitable buffer containing 500 µM IBMX and 100 µM Ro 20-1724.
-
Agonists (this compound derivatives).
-
cAMP assay kit (e.g., LANCE cAMP 384 kit).
-
96-well cell culture plates.
Procedure:
-
Cell Plating:
-
Plate 10,000 cells per well in a 96-well plate in 100 µL of Assay Medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
The next day, carefully remove the medium and wash the cells twice with 200 µL of PBS.
-
Add 30 µL of Stimulation Buffer containing various concentrations of the agonist to each well.
-
Incubate at 37°C for 1 hour.
-
-
cAMP Measurement:
-
Perform the cAMP assay according to the manufacturer's protocol of the chosen kit.
-
Read the plate as directed by the kit instructions.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the concentration of cAMP produced at each agonist concentration.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
References
Unveiling Molecular Interactions: Fluorescence Quenching Assays Using 2-Aminoadenosine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoadenosine (2-AA), and its more commonly used surrogate, 2-aminopurine (B61359) (2-AP), are powerful fluorescent analogs of adenine. Their unique photophysical properties make them invaluable tools in biochemical and biophysical research. The fluorescence of 2-AP is highly sensitive to its local environment; it is brightly fluorescent in an unstacked, solvent-exposed state but becomes significantly quenched when stacked with neighboring nucleobases within a DNA or RNA duplex. This fluorescence quenching phenomenon forms the basis of a wide array of assays to probe nucleic acid structure, dynamics, and interactions with other molecules such as enzymes and small molecule inhibitors. These assays offer a real-time, sensitive, and continuous method to monitor molecular events, making them highly suitable for both basic research and high-throughput screening in drug discovery.
This document provides detailed application notes and protocols for utilizing this compound/2-aminopurine in fluorescence quenching assays to study various biological processes, including enzyme kinetics, inhibitor screening, and protein-nucleic acid binding.
Principle of this compound Fluorescence Quenching
2-Aminopurine's fluorescence is quenched upon incorporation into DNA or RNA through stacking interactions with adjacent bases.[1][2] The mechanism of quenching can be either static or dynamic, depending on the neighboring base.[3]
-
Static Quenching: Occurs when 2-AP forms a non-fluorescent ground-state complex with a neighboring purine (B94841) base.[3]
-
Dynamic Quenching: Arises from collisional interactions with an adjacent pyrimidine (B1678525) base, leading to the formation of a transient dark state.[3]
Any process that alters the local environment of the 2-AP probe, such as DNA unwinding by a helicase, strand displacement by a binding protein, or conformational changes induced by ligand binding, will result in a change in fluorescence intensity. This change provides a direct readout of the molecular event.
Applications in Research and Drug Discovery
Fluorescence quenching assays using this compound are versatile and have been applied to a wide range of biological systems:
-
Enzyme Activity and Kinetics: Monitoring the activity of DNA and RNA processing enzymes such as polymerases, helicases, exonucleases, and methyltransferases.[4][5][6][7]
-
Inhibitor Screening and Characterization: High-throughput screening (HTS) for inhibitors of these enzymes and determination of their potency (e.g., IC50 values).
-
Protein-Nucleic Acid Interactions: Studying the binding affinity (Kd) and kinetics of proteins that interact with DNA or RNA.
-
Nucleic Acid Structural Dynamics: Probing the conformational changes in DNA and RNA structures, such as the formation of G-quadruplexes or the bending of DNA upon protein binding.[1][8][9][10]
-
Biosensor Development: Designing aptamer-based biosensors that signal the presence of a target molecule through a change in 2-AP fluorescence.[11][12][13]
Experimental Protocols
Here, we provide detailed protocols for three common applications of this compound fluorescence quenching assays.
Protocol 1: DNA Polymerase Activity and Inhibition Assay
This assay monitors the change in fluorescence as a DNA polymerase incorporates nucleotides opposite a 2-AP residue in a DNA template, leading to quenching. It can be adapted for inhibitor screening by measuring the reduction in the rate of fluorescence change in the presence of a test compound.[5][6][7]
Materials:
-
2-AP labeled DNA primer-template duplex (see design considerations below)
-
DNA Polymerase
-
dNTPs
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT)
-
Test inhibitors and DMSO for stock solutions
-
Fluorescence plate reader with excitation at ~310 nm and emission detection at ~370 nm
Experimental Workflow:
Figure 1: Experimental workflow for a DNA polymerase inhibition assay.
Procedure:
-
DNA Substrate Design: Design a primer-template DNA duplex where the 2-AP is placed in the template strand at a position that will be read by the polymerase. The fluorescence will be quenched upon incorporation of the complementary nucleotide.
-
Reaction Setup: In a 96- or 384-well microplate, add the assay buffer, 2-AP labeled DNA substrate (e.g., 50 nM final concentration), and the test inhibitor at various concentrations (or DMSO for control).
-
Initiation: Initiate the reaction by adding a mixture of DNA polymerase (e.g., 5 nM final concentration) and dNTPs (e.g., 10 µM final concentration).
-
Measurement: Immediately place the plate in a fluorescence plate reader and monitor the decrease in fluorescence intensity over time (e.g., every 30 seconds for 30 minutes).
-
Data Analysis:
-
Plot fluorescence intensity versus time for each inhibitor concentration.
-
Determine the initial rate of the reaction from the linear portion of each curve.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Helicase Unwinding Assay
This assay measures the increase in fluorescence as a helicase unwinds a 2-AP labeled DNA duplex, separating the strands and unquenching the 2-AP.[4]
Materials:
-
Double-stranded DNA substrate with a 2-AP residue in one strand and a single-stranded overhang for helicase loading.
-
Helicase enzyme
-
ATP
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 100 mM NaCl, 1 mM DTT)
-
Fluorescence spectrophotometer or plate reader
Experimental Workflow:
Figure 2: Experimental workflow for a helicase unwinding assay.
Procedure:
-
Substrate Preparation: Anneal a 2-AP containing oligonucleotide to a longer complementary strand to create a duplex with a 3' or 5' single-stranded tail for helicase loading.
-
Reaction Setup: In a fluorometer cuvette or microplate well, mix the DNA substrate (e.g., 20 nM) and helicase (e.g., 50 nM) in the assay buffer.
-
Initiation: Start the unwinding reaction by adding ATP to a final concentration of, for example, 2 mM.
-
Measurement: Record the increase in fluorescence intensity over time until a plateau is reached.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of DNA unwinding. The total change in fluorescence reflects the extent of unwinding.
Protocol 3: Aptamer-Based Ligand Binding Assay
This protocol describes a competition assay using a 2-AP labeled aptamer to screen for ligands that bind to a specific target. The principle relies on the displacement of the 2-AP aptamer from the target by a competing ligand, leading to a change in fluorescence.
Materials:
-
Target protein
-
2-AP labeled DNA/RNA aptamer specific for the target
-
Assay Buffer (optimized for the aptamer-target interaction)
-
Library of test compounds
-
Fluorescence plate reader
Signaling Pathway:
Figure 3: Principle of a competitive aptamer-based binding assay.
Procedure:
-
Complex Formation: In a microplate, pre-incubate the target protein with the 2-AP labeled aptamer at concentrations that result in significant fluorescence quenching upon binding.
-
Compound Addition: Add the test compounds from a library to the wells containing the pre-formed complex.
-
Incubation: Incubate the plate for a sufficient time to allow for competitive binding to reach equilibrium.
-
Measurement: Measure the fluorescence intensity in each well.
-
Data Analysis: An increase in fluorescence intensity indicates that the test compound has displaced the 2-AP aptamer from the target. The magnitude of the fluorescence increase is proportional to the binding affinity of the test compound. Hits can be further characterized by performing dose-response experiments to determine their binding affinity or IC50.
Data Presentation
Quantitative data from this compound fluorescence quenching assays should be summarized in a clear and structured format to facilitate comparison.
Table 1: Representative Quantitative Data from 2-AP Fluorescence Quenching Assays
| Application | Target Enzyme/Protein | Probe/Substrate | Parameter Measured | Value | Reference |
| Enzyme Kinetics | RB69 DNA Polymerase | 2-AP in template strand | k_pol (s⁻¹) | ~256 | [7] |
| K_d (dNTP, µM) | 10 - 63 | [7] | |||
| Inhibitor Screening | Human DNA Polymerase α | 2-AP in template strand | IC50 (Aphidicolin) | ~1 µM | [14] |
| Hepatitis C Virus Helicase | 2-AP in DNA duplex | IC50 (Compound) | 7.5 ± 0.1 µM | [15] | |
| Protein-Nucleic Acid Binding | T4 DNA Polymerase | 2-AP at 3' end of primer | K_d (nM) | < 100 | |
| Aptamer-Ligand Binding | Thrombin | 2-AP labeled thrombin aptamer | K_d (nM) | 209 | [11][12][13] |
| Glucose | 2-AP labeled glucose aptamer | K_d (mM) | 15.0 | [16] | |
| G-Quadruplex Ligand Binding | Human Telomeric G-quadruplex | 2-AP in loop region | K_d (Ligand) | Varies with ligand | [1][8][9][10] |
Conclusion
This compound fluorescence quenching assays provide a powerful and versatile platform for studying a wide range of molecular interactions. The sensitivity, real-time nature, and adaptability to high-throughput formats make these assays particularly valuable for drug discovery and development. By carefully designing the 2-AP labeled nucleic acid probes and optimizing the assay conditions, researchers can gain valuable insights into enzyme mechanisms, identify and characterize novel inhibitors, and quantify protein-nucleic acid binding events. The protocols and data presented here serve as a guide for implementing these powerful techniques in the laboratory.
References
- 1. Probing the propeller-like loops of DNA G-quadruplexes with looped-out 2-aminopurine for label-free switchable molecular sensing - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for monitoring helicase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-quadruplex structure and stability illuminated by 2-aminopurine phasor plots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aminopurine as a probe for quadruplex loop structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminopurine as a Probe for Quadruplex Loop Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A DNA Aptamer for 2-Aminopurine: Binding-Induced Fluorescence Quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Hydroxy-17-methylincisterol, an inhibitor of DNA polymerase-alpha activity and the growth of human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Table 12, Activity of reference inhibitors under comparison assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Aminoadenosine-Modified RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of 2-aminoadenosine-modified RNA. This modification, also known as 2,6-diaminopurine (B158960) (DAP), offers unique properties beneficial for various research and therapeutic applications, including enhanced duplex stability and reduced immunogenicity. The following sections detail the necessary protocols, from the synthesis of the phosphoramidite (B1245037) building block to the final purification and characterization of the modified RNA oligonucleotides.
Data Presentation
The successful synthesis of high-quality this compound-modified RNA relies on optimizing several key parameters. The following tables summarize expected quantitative data for crucial steps in the process.
Table 1: Coupling Efficiency of this compound Phosphoramidite
| Phosphoramidite | Coupling Time (s) | Activator | Average Coupling Efficiency (%) |
| 5'-DMT-N⁶-Benzoyl-2'-O-TBDMS-2-aminoadenosine-3'-CEP Phosphoramidite | 120 | 5-Ethylthio-1H-tetrazole (ETT) | > 99 |
| Standard RNA Phosphoramidites (A, C, G, U) | 60-120 | 5-Ethylthio-1H-tetrazole (ETT) | > 99 |
Table 2: Deprotection Conditions for this compound-Modified RNA
| Step | Reagent | Temperature (°C) | Time | Purpose |
| 1. Cleavage and Base Deprotection | A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) (1:1) | 65 | 15 min | Cleavage from solid support and removal of exocyclic amine protecting groups. |
| 2. 2'-Silyl Deprotection | Triethylamine trihydrofluoride (Et₃N·3HF) in N-Methyl-2-pyrrolidone (NMP) | 65 | 2.5 hours | Removal of the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group. |
Table 3: Purity Analysis of this compound-Modified RNA
| Analytical Method | Expected Purity (%) | Common Impurities |
| Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) | > 85 | n-1, n+1 shortmers and longmers, failure sequences |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Corresponds to HPLC | Adducts (e.g., Na⁺, K⁺), incompletely deprotected species |
Experimental Protocols
Synthesis of 5'-O-DMT-N⁶-Benzoyl-2'-O-TBDMS-2-aminoadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol outlines the synthesis of the key building block required for the incorporation of this compound into RNA. The synthesis involves protection of the functional groups of this compound followed by phosphitylation.
Materials:
-
This compound
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride (BzCl)
-
Ammonia
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)
Procedure:
-
Protection of Amino Groups:
-
Co-evaporate this compound with anhydrous pyridine.
-
Dissolve in anhydrous pyridine and cool to 0 °C.
-
Add TMSCl dropwise and stir for 30 minutes to protect the hydroxyl groups.
-
Add benzoyl chloride dropwise and allow the reaction to warm to room temperature, stirring overnight. This step protects the N⁶- and N²-amino groups.
-
Cool the reaction and quench with water, followed by the addition of aqueous ammonia to remove the silyl (B83357) protecting groups from the hydroxyls.
-
Extract the N²,N⁶-dibenzoyl-2-aminoadenosine and purify by silica (B1680970) gel chromatography.
-
-
5'-O-DMT Protection:
-
Co-evaporate the dried N²,N⁶-dibenzoyl-2-aminoadenosine with anhydrous pyridine.
-
Dissolve in anhydrous pyridine and add DMT-Cl.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench with methanol (B129727) and purify the 5'-O-DMT-N²,N⁶-dibenzoyl-2-aminoadenosine by silica gel chromatography.
-
-
2'-O-TBDMS Protection:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous THF.
-
Add silver nitrate (B79036) and then TBDMS-Cl.
-
Stir at room temperature until the reaction is complete.
-
Filter and purify the 5'-O-DMT-N²,N⁶-dibenzoyl-2'-O-TBDMS-2-aminoadenosine by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the 2'-O-TBDMS protected nucleoside in anhydrous dichloromethane.
-
Add DIPEA and then 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir at room temperature until the reaction is complete.
-
Purify the final phosphoramidite product by silica gel chromatography to yield 5'-O-DMT-N²,N⁶-dibenzoyl-2'-O-TBDMS-2-aminoadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. The purity should be confirmed by ³¹P NMR and HPLC.[1]
-
Solid-Phase Synthesis of this compound-Modified RNA
This protocol describes the automated solid-phase synthesis of RNA oligonucleotides containing this compound using the phosphoramidite prepared above.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard RNA phosphoramidites (A, C, G, U) and the synthesized this compound phosphoramidite, dissolved in anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
Procedure (Automated Synthesizer Cycle):
-
Deprotection: The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
Coupling: The this compound phosphoramidite (or a standard RNA phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Iteration: The cycle is repeated until the desired RNA sequence is synthesized.
Cleavage and Deprotection of this compound-Modified RNA
This protocol outlines the steps to cleave the synthesized RNA from the solid support and remove all protecting groups.
Materials:
-
Ammonia/methylamine (AMA) solution (1:1 mixture of aqueous ammonia and aqueous methylamine)
-
Triethylamine trihydrofluoride (Et₃N·3HF) in N-Methyl-2-pyrrolidone (NMP)
-
RNA quenching buffer
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add AMA solution and heat at 65 °C for 15 minutes.[2]
-
Cool the vial and transfer the supernatant containing the cleaved RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-Silyl Group Deprotection:
-
Dissolve the dried RNA pellet in Et₃N·3HF in NMP.
-
Heat at 65 °C for 2.5 hours.
-
Quench the reaction by adding RNA quenching buffer.
-
Purification and Characterization
The crude this compound-modified RNA is purified by high-performance liquid chromatography (HPLC).
Materials:
-
Anion-exchange (AEX) or reverse-phase (RP) HPLC column
-
HPLC buffers (e.g., Buffer A: 20 mM ammonium (B1175870) acetate (B1210297) in water; Buffer B: 20 mM ammonium acetate in 60% acetonitrile/water)
-
Desalting column
Procedure:
-
HPLC Purification:
-
Purify the quenched deprotection reaction mixture by AEX-HPLC.
-
Collect the fractions corresponding to the full-length product.
-
-
Desalting:
-
Desalt the collected fractions using a desalting column to remove excess salts.
-
-
Characterization:
-
Confirm the purity of the final product by analytical AEX-HPLC.
-
Verify the identity and mass of the this compound-modified RNA by electrospray ionization mass spectrometry (ESI-MS).
-
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and a potential signaling pathway involving a this compound-modified aptamer.
Caption: Workflow for the solid-phase synthesis of this compound-modified RNA.
Caption: Inhibition of the VEGF signaling pathway by a this compound-modified aptamer.[3]
References
- 1. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]
- 2. DNA Aptamer Assembly as a Vascular Endothelial Growth Factor Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aptamers Versus Vascular Endothelial Growth Factor (VEGF): A New Battle against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminoadenosine in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-aminoadenosine and its analogs in the study of enzyme kinetics. This document includes quantitative data on enzyme-substrate interactions, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Introduction
This compound, a structural analog of adenosine (B11128), and its derivatives serve as valuable tools for investigating the kinetics and mechanisms of various enzymes. Its utility stems from its ability to act as an alternative substrate or a fluorescent probe. As a substrate, it allows for the characterization of enzyme specificity and the development of novel assays. The fluorescent properties of derivatives like 2-aminopurine (B61359) (2AP) provide a sensitive means to monitor real-time enzyme activity and conformational changes in nucleic acids. This document focuses on the application of this compound and its analogs in studying enzymes such as adenosine deaminase and those involved in nucleic acid metabolism.
Data Presentation
The following tables summarize the quantitative data on the kinetic parameters of enzymes interacting with this compound and its analogs.
Table 1: Kinetic Parameters of Adenosine Deaminase with Adenosine and this compound
| Enzyme Source | Substrate | Km (µM) | Vmax (relative to Adenosine) | Reference |
| Bacillus cereus | Adenosine | 56 | 100% | [1] |
| Bacillus cereus | This compound | Higher Km | <5% | [1] |
Table 2: Kinetic Parameters for DNA Polymerase α with dNTPs Opposite 2-Aminopurine
| Template Base | Incoming dNTP | Km (µM) | Vmax (relative) | Reference |
| 2-Aminopurine | dTMP | - | Indistinguishable | [2][3] |
| 2-Aminopurine | dCMP | 25-fold higher than dTMP | Indistinguishable | [2][3] |
Note: The study demonstrated that the discrimination against dCMP is primarily due to a higher Km, not a difference in Vmax.[2][3]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Adenosine Deaminase Activity using this compound
This protocol is adapted from standard adenosine deaminase assays and is suitable for determining the kinetic parameters of the enzyme with this compound as a substrate. The assay measures the decrease in absorbance at a specific wavelength as this compound is converted to 2-aminoinosine.
Materials:
-
Purified adenosine deaminase
-
This compound stock solution (e.g., 10 mM in buffer)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading UV wavelengths
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of this compound dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 500 µM) in the final reaction mixture.
-
Set up the Reaction:
-
For a 96-well plate format, add 180 µL of each this compound dilution to separate wells.
-
For a cuvette-based assay, adjust volumes accordingly (e.g., 900 µL of substrate solution).
-
-
Equilibrate: Pre-incubate the plate or cuvettes at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the Reaction: Add 20 µL (for a 200 µL final volume) of a pre-diluted enzyme solution to each well to start the reaction. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable time period.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the λmax of this compound (determine this experimentally, but it will be near 260 nm). Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration. The rate is calculated using the Beer-Lambert law (V0 = ΔA / (ε × l)), where ε is the molar extinction coefficient of this compound and l is the path length.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Fluorescence-Based Assay for Exonuclease Activity using a 2-Aminopurine Labeled Oligonucleotide
This protocol utilizes the fluorescent properties of 2-aminopurine (2-AP) to monitor exonuclease activity in real-time. The fluorescence of 2-AP is quenched when it is incorporated into a double-stranded DNA molecule but increases upon its release as a mononucleotide by an exonuclease.
Materials:
-
Purified exonuclease
-
Custom synthesized DNA oligonucleotide containing a 2-AP residue at or near the 3' or 5' terminus (depending on the exonuclease being studied). A complementary unlabeled strand is also required.
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM potassium glutamate, 5 mM MgCl2, and 0.5 mg/mL BSA.[4]
-
Black, low-volume 384-well microplate.[4]
-
Fluorescence plate reader with excitation and emission wavelengths suitable for 2-AP (e.g., Excitation: 310 nm, Emission: 370 nm).
Procedure:
-
Prepare DNA Substrate: Anneal the 2-AP labeled oligonucleotide with its complementary strand to form a double-stranded substrate. This is typically done by mixing equimolar amounts of the two strands in a suitable buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Set up the Reaction:
-
In the wells of the 384-well plate, add the annealed DNA substrate to the Assay Buffer to a final concentration that is below the Km of the enzyme for the substrate, if known, to ensure the reaction rate is sensitive to substrate concentration.
-
Include control wells with no enzyme to measure the background fluorescence.
-
-
Initiate the Reaction: Add a specific amount of the exonuclease to the wells to start the reaction.
-
Monitor Fluorescence: Immediately place the plate in the fluorescence plate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 20 seconds) for a desired period (e.g., up to 50 cycles).[4]
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the reactions.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the fluorescence intensity vs. time plot.
-
This assay is particularly useful for high-throughput screening of enzyme inhibitors.
-
Mandatory Visualizations
References
- 1. Substrate specificities of adenosine deaminase and adenosine phosphorylase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic measurement of 2-aminopurine X cytosine and 2-aminopurine X thymine base pairs as a test of DNA polymerase fidelity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic measurement of 2-aminopurine X cytosine and 2-aminopurine X thymine base pairs as a test of DNA polymerase fidelity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Labeling Oligonucleotides with 2-Aminoadenosine
Introduction
2-Aminoadenosine, also known as 2,6-diaminopurine (B158960) (DAP) nucleoside, is a modified adenosine (B11128) analog that significantly enhances the therapeutic and diagnostic potential of oligonucleotides. Unlike the standard adenine-thymine (A-T) base pair which forms two hydrogen bonds, this compound forms three hydrogen bonds with thymine (B56734) in DNA or uridine (B1682114) in RNA.[1][2] This modification leads to a notable increase in duplex stability, enhancing the binding affinity and specificity of oligonucleotides to their target sequences.[1][3][4] These properties make this compound-modified oligonucleotides highly valuable for applications such as antisense therapy, siRNA, aptamers, and diagnostic probes.[5][6]
This document provides detailed application notes and experimental protocols for two primary strategies for incorporating labels into oligonucleotides using this compound: direct synthesis with a this compound phosphoramidite (B1245037) followed by standard labeling, and a post-synthetic conjugation method that attaches a label directly at the 2-position of the purine (B94841) ring.
Application Notes
There are two main approaches to generating an oligonucleotide that is both labeled and contains this compound:
-
Direct Incorporation during Synthesis: This is the most common method, where a protected this compound phosphoramidite is used as a building block during standard solid-phase oligonucleotide synthesis.[7][8] The resulting oligonucleotide contains this compound at specific, desired positions. Labeling is then typically performed by incorporating a separate modifier phosphoramidite (e.g., an amino-modifier) at the 5' or 3' end, which is subsequently conjugated to a reactive dye or molecule after synthesis.[9][10]
-
Post-Synthetic Conjugation at the 2-Position: This advanced technique allows for the direct attachment of a ligand or label to the 2-amino position of an adenosine residue within a synthesized oligonucleotide. A recent strategy utilizes a 2-fluoro-6-amino-adenosine phosphoramidite building block. The fluorine atom serves as a good leaving group, allowing for a nucleophilic aromatic substitution reaction with an amine-containing molecule (R-NH₂) after the full oligonucleotide has been synthesized.[2] This method provides a direct route to creating 2-aminoadenine conjugates.
Benefits of this compound Incorporation
-
Enhanced Duplex Stability: The additional hydrogen bond increases the melting temperature (Tm) of the oligonucleotide duplex, leading to stronger and more stable binding to the target sequence.[2]
-
Increased Specificity: The stronger binding can help to reduce off-target effects, as the modified oligonucleotide will have a higher preference for its perfectly complementary target.[11]
-
Improved Nuclease Resistance: Modifications at the 2' position of the ribose sugar, often used in conjunction with base modifications like this compound, can confer resistance to degradation by nucleases, increasing the in vivo half-life of the oligonucleotide.[5][6]
Quantitative Data
The inclusion of this compound (DAP) demonstrably improves the biophysical properties of oligonucleotides.
Table 1: Impact of this compound (DAP) on Thermal Stability (Tm) of DNA:RNA Duplexes
This table summarizes the change in melting temperature (ΔTm) per modification when this compound (DAP) is substituted for Adenosine (A) in a DNA strand hybridized to a complementary RNA strand.
| Modification Type | Sequence Context | ΔTm per Modification (°C) | Reference |
| A → DAP | DNA:RNA Duplex | +1.0 to +2.0 | [2] |
Data synthesized from findings that DAP enhances duplex stability by approximately 1–2 °C per modification relative to adenine.[2]
Table 2: Comparison of Ligand Affinities (Kd) for Modified vs. Unmodified RNA Aptamers
This table compares the binding affinities of RNA aptamers containing 2'-Amino (2'-NH₂) modifications versus 2'-Fluoro (2'-F) modifications, highlighting the impact of different 2'-modifications on ligand binding.
| Aptamer Modification | Target Protein | Dissociation Constant (Kd) | Reference |
| 2'-Amino (2'-NH₂) Pyrimidines | Keratinocyte Growth Factor | ~400 pM | [5] |
| 2'-Fluoro (2'-F) Pyrimidines | Keratinocyte Growth Factor | ~0.3 - 3.0 pM | [5] |
This data illustrates that while 2'-Amino modifications provide nuclease resistance, other modifications like 2'-Fluoro can result in superior binding affinities.[5]
Visualized Workflows and Pathways
Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Workflow for incorporating this compound via phosphoramidite chemistry.
Diagram 2: Post-Synthetic Conjugation at the 2-Position
Caption: Post-synthetic labeling of an oligo at the 2-aminoadenine position.
Diagram 3: Functional Benefits of this compound
Caption: Logical relationship between this compound and its functional benefits.
Experimental Protocols
Protocol 1: Direct Incorporation of this compound and 5'-Amine Labeling
This protocol describes the synthesis of an oligonucleotide containing this compound followed by post-synthetic labeling at a 5'-amino-modifier.
Materials:
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
N-Fmoc-2,6-diaminopurine-CE Phosphoramidite (this compound phosphoramidite)
-
5'-Amino-Modifier C6 phosphoramidite
-
Solid support (e.g., CPG)
-
Standard reagents for automated DNA synthesis (Activator, Capping, Oxidation, Deblocking solutions)[12]
-
Cleavage and deprotection solution (e.g., AMA or aqueous ammonia)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 9.0
-
Amine-reactive dye (e.g., FAM NHS Ester), 10 mg/mL in anhydrous DMSO
-
Desalting columns (e.g., Glen Gel-Pak™)
-
HPLC system for purification
Procedure:
-
Automated Synthesis:
-
Program the DNA synthesizer with the desired sequence, substituting the this compound phosphoramidite at the required positions for 'A'.
-
In the final coupling cycle, use the 5'-Amino-Modifier C6 phosphoramidite.
-
Perform the synthesis using standard phosphoramidite chemistry cycles (Deprotection, Coupling, Capping, Oxidation).[7]
-
-
Cleavage and Deprotection:
-
Transfer the solid support to a vial and add the cleavage/deprotection solution (e.g., AMA).
-
Incubate at the recommended temperature and time (e.g., 65 °C for 10 minutes for AMA) to cleave the oligonucleotide from the support and remove protecting groups.
-
Evaporate the solution to dryness.
-
-
Post-Synthetic Labeling:
-
Dissolve the dried, amino-modified oligonucleotide pellet in 500 µL of labeling buffer.[13]
-
Add 50 µL of the 10 mg/mL amine-reactive dye solution. The amount may need optimization based on the scale of the synthesis.
-
Vortex the mixture and incubate in the dark at room temperature for 2-4 hours, or overnight.[13]
-
-
Purification:
-
Remove excess, unreacted dye by passing the reaction mixture through a desalting column according to the manufacturer's protocol.
-
For high purity applications, purify the labeled oligonucleotide using reverse-phase HPLC.
-
Verify the final product by mass spectrometry.
-
Protocol 2: Post-Synthetic Conjugation via 2-Fluoro-Adenosine Precursor
This protocol is adapted from a novel method for directly conjugating a molecule to the 2-position of an adenosine residue.[2]
Materials:
-
Oligonucleotide synthesized with a 2-fluoro-6-amino-adenosine phosphoramidite at the desired labeling site.
-
Amine-containing label (R-NH₂) or aqueous ammonia (B1221849) (for conversion to DAP).
-
Reaction buffer (e.g., sodium phosphate buffer, pH 8.0)
-
HPLC system for purification and analysis
Procedure:
-
Oligonucleotide Preparation:
-
Synthesize the oligonucleotide using the 2-fluoro-6-amino-adenosine phosphoramidite at the target position.
-
Perform cleavage and deprotection as described in Protocol 1, ensuring all base-protecting groups are removed.
-
Purify the precursor oligonucleotide using HPLC to ensure it is free from synthesis impurities.
-
-
Conjugation Reaction:
-
Dissolve the purified 2-fluoro-adenosine-containing oligonucleotide in the reaction buffer to a final concentration of ~100 µM.
-
Add the amine-containing label (R-NH₂) to the solution in excess (e.g., 100-fold molar excess).
-
Note: To convert the 2-fluoro-adenosine to this compound (DAP), incubate with concentrated aqueous ammonia instead of an amine-label.[2]
-
Incubate the reaction at an elevated temperature (e.g., 55-65 °C) for 12-24 hours. The optimal time and temperature should be determined empirically.
-
-
Purification and Analysis:
-
Monitor the reaction progress by analytical HPLC or LC-MS.
-
Once the reaction is complete, purify the final conjugated oligonucleotide product by HPLC to remove the excess amine-label and any unreacted starting material.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
References
- 1. DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification than their nonmodified counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2'-Amino-C Oligo Modifications from Gene Link [genelink.com]
- 6. 2'-O-Lysylaminohexyl oligonucleotides: modifications for antisense and siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. Phosphoramidites for Oligonucleotide Synthesis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 10. Oligonucleotide modification, labeling and conjugation [biosyn.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. twistbioscience.com [twistbioscience.com]
- 13. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: 2-Aminoadenosine Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Aminoadenosine.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis Troubleshooting
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and solutions?
A1: Low yields in this compound synthesis are a common issue. Several factors could be contributing to this problem.[1][2]
-
Sub-optimal Reaction Conditions: Ensure that the temperature, reaction time, and solvent conditions are optimized for your specific synthetic route. For instance, some enzymatic syntheses are conducted at 60°C for 5 hours.[3]
-
Starting Material Quality: The purity of your starting materials, such as 2,6-diaminopurine (B158960) or halogenated purine (B94841) precursors, is critical. Impurities can lead to side reactions and lower the yield of the desired product.
-
Protecting Group Strategy: The use of protecting groups for the amine functionalities can be challenging due to the different reactivities of the two amino groups.[1][4] Inefficient protection or deprotection steps can significantly reduce the overall yield.[1] Consider using a synthesis strategy that avoids the need for protecting groups, such as using 2-fluoro-6-amino-adenosine as a precursor.[1][4]
-
Side Reactions: Be aware of potential side reactions. For example, in syntheses involving halogenated purines, incomplete substitution or reaction at unintended positions can occur.[1][4] Careful monitoring of the reaction by techniques like TLC or LC-MS can help identify and minimize these side reactions.
Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are these impurities and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials.
-
Unreacted Starting Materials: If one of the spots corresponds to your starting material, it suggests an incomplete reaction. You may need to increase the reaction time, temperature, or the stoichiometry of a reagent.
-
Side Products: Additional spots likely represent side products. The nature of these will depend on your specific synthetic route. For instance, if you are using protecting groups, you might be seeing partially deprotected intermediates. In syntheses starting from halogenated purines, you could have products of incomplete substitution.
-
Degradation: this compound, like other nucleosides, can be susceptible to degradation under harsh reaction conditions (e.g., strong acid or base, high temperatures).[4] If you suspect degradation, consider using milder reaction conditions.
To minimize impurities, it is crucial to follow the reaction progress closely and to purify intermediates at each step if necessary.
Purification Troubleshooting
Q3: I am having difficulty purifying this compound by column chromatography. What are the recommended conditions?
A3: Column chromatography is a common method for purifying this compound, but finding the right conditions can be challenging.
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.[5]
-
Mobile Phase: The choice of solvent system is critical. A gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane (B109758) or ethyl acetate) is often a good starting point. The optimal solvent system should be determined by preliminary TLC analysis.[5] An Rf value of around 0.35 for the desired compound on TLC is often a good target for an effective column separation.[5]
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[5][6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column in a concentrated band.
For very polar compounds, reverse-phase chromatography or the use of an amino-functionalized silica column might be more effective.[7] However, be aware that amino columns can be sensitive to aqueous environments and pH changes, which can lead to shifting retention times.[7]
Q4: Can I purify this compound by recrystallization? What is a suitable solvent?
A4: Recrystallization can be an effective purification method if a suitable solvent is found.[8]
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Water or mixtures of water with a miscible organic solvent like ethanol (B145695) or methanol (B129727) are often good starting points for polar compounds like nucleosides.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash them with a small amount of cold solvent.[8]
-
Alternative Precipitation: In some cases, changing the solvent composition can induce precipitation. For instance, a related compound, 3'-O-methylguanosine, was isolated by precipitation due to its low solubility, which obviated the need for chromatography.[9]
Quantitative Data Summary
Table 1: Reported Yields for this compound and Related Syntheses
| Starting Material | Product | Reported Yield | Reference |
| 2,6-diaminopurine ribonucleoside derivative | 2-fluoro-6-aminopurine ribonucleoside derivative | 57% | [4] |
| This compound | 2'-O-methylguanosine (via 2'-O-methyl this compound) | 98% | [9] |
| This compound | 3'-O-methylguanosine (via 3'-O-methyl this compound) | 88% | [9] |
| 2,6-diaminopurine nucleosides | 2-fluoro-6-aminopurine phosphoramidites | Good yields | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (Conceptual)
This is a conceptual protocol based on a described enzymatic synthesis.[3]
-
Reaction Setup: Prepare a 150 ml solution containing 15 mM Uridine/2'-Deoxyuridine, 5 mM 2,6-Diaminopurine, and 30 mM potassium phosphate (B84403) buffer (pH 7).
-
Enzyme Addition: Add twelve units/ml of the appropriate cell lysate (containing the necessary enzymes) to the solution.
-
Incubation: Maintain the reaction mixture at 60°C for 5 hours with constant stirring.
-
Work-up: After 5 hours, filter the reaction mixture by centrifugation at 2000 x g for 30 minutes at 4°C through a 3000-Da cutoff centrifugal filter device.
-
Purification: The filtrate containing this compound can then be purified by methods such as column chromatography or recrystallization.
Protocol 2: General Column Chromatography for Purification
This is a general protocol for silica gel column chromatography.[5][6]
-
Solvent System Selection: Develop a suitable solvent system using thin-layer chromatography (TLC). A good system will show clear separation of this compound from impurities, with an Rf value for the product of approximately 0.35.
-
Column Packing:
-
Clamp a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Half-fill the column with the initial, less polar solvent of your mobile phase.
-
Prepare a slurry of silica gel in the same solvent.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 3. This compound | 2096-10-8 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. youtube.com [youtube.com]
- 7. proper use of amino column - Chromatography Forum [chromforum.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from this compound using diazomethane and the catalyst stannous chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Aminoadenosine Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 2-Aminoadenosine concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound, also known as 2,6-diaminopurine (B158960) riboside, is a nucleoside analog of adenosine (B11128). As an adenosine analog, it is expected to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes.[1] The activation of these receptors can lead to various downstream signaling events, including the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways, which can influence cell proliferation, apoptosis, and other cellular functions.[2][3]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific model system. This typically involves treating your cells with a range of this compound concentrations and measuring cell viability after a defined incubation period.
Q3: What are the common methods to assess cell viability in response to this compound treatment?
A3: Several assays can be used to measure cell viability. Common methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[4]
-
WST-8 Assay: Similar to the MTT assay, this colorimetric assay also measures cellular metabolic activity.[5]
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.[5]
-
ATP Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Real-Time Cell Viability Assays: These assays allow for the continuous monitoring of cell viability over time.
Q4: What are the potential off-target effects of this compound?
A4: Like many small molecules, this compound may have off-target effects. These can arise from interactions with other receptors or enzymes that are not the primary target. It is important to include appropriate controls in your experiments to help identify and account for potential off-target effects.
Q5: How should I prepare and store this compound?
A5: this compound is typically a powder.[1] For cell culture experiments, it is often dissolved in a suitable solvent like DMSO to create a concentrated stock solution, which is then further diluted in culture medium to the desired final concentration. It is recommended to store the solid compound at -20°C. Stock solutions should also be stored at -20°C or -80°C in tightly sealed vials.
Troubleshooting Guides
Problem: Unexpected or Inconsistent Cell Viability Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, fill the perimeter wells with sterile PBS or media without cells. |
| Contamination (Bacterial, Fungal, or Mycoplasma) | Regularly test cell cultures for contamination. Discard any contaminated cultures and decontaminate incubators and hoods. |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Cell Line Instability | Use cells within a consistent and low passage number range. Regularly check the morphology and growth rate of your cells. |
Problem: this compound Solubility Issues
| Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Media | Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous experimental buffer, add the stock solution to the buffer with vigorous vortexing.[1] |
| Compound Not Dissolving in Initial Solvent | Use sonication for 5-10 minutes to aid dissolution. Gentle warming to 37°C in a water bath can also improve solubility.[1] |
Quantitative Data Summary
The following tables provide examples of the cytotoxic effects of adenosine analogs on different cell lines. Note: These values are for related compounds and should be used for illustrative purposes only. It is imperative to determine the IC50 value for this compound in your specific cell line and experimental conditions.
Table 1: Example IC50 Values for Adenosine Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| 2-Oxoadenosine | T9 (Mouse Embryonic Fibroblasts) | Non-cancer | ~40 | WST-8[5] |
| 2,6-Diaminopurine (DAP) | L1210 (Mouse Leukemia) | Leukemia | Stronger antiproliferative effect than DAPdR | Cell Growth[6] |
| (2R/S)-6-DEANG | HeLa | Cervical Cancer | 12.0 | Not Specified[7] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[4]
-
Visualizations
Caption: Adenosine receptor signaling pathway activated by this compound.
Caption: General experimental workflow for determining cell viability.
References
- 1. β-d-2′-C-Methyl-2,6-diaminopurine Ribonucleoside Phosphoramidates are Potent and Selective Inhibitors of Hepatitis C Virus (HCV) and Are Bioconverted Intracellularly to Bioactive 2,6-Diaminopurine and Guanosine 5′-Triphosphate Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
challenges with 2-Aminoadenosine solubility in aqueous buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 2-Aminoadenosine in experiments, with a focus on overcoming solubility challenges in aqueous buffers.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
Question: My this compound is not dissolving in my aqueous buffer.
Answer:
This compound, like many adenosine (B11128) analogues, has limited solubility in aqueous solutions at neutral pH.[1] Here is a systematic approach to address this issue:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: It is often more effective to first dissolve this compound in an organic solvent at a high concentration.
-
Recommended Solvents: Dimethyl Sulfoxide (DMSO) is a good starting point.[2] Ethanol or methanol (B129727) can also be considered.[3]
-
Procedure: Prepare a stock solution of 10 mM or higher in your chosen organic solvent.
-
-
Optimize the Dissolution Process:
-
Vortexing: Agitate the mixture of this compound and the organic solvent vigorously.[2]
-
Gentle Warming: Warm the solution to 37°C in a water bath. A slight increase in temperature can improve solubility. Avoid excessive heat to prevent degradation.[2]
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up particles and enhance dissolution.[2]
-
-
Dilute the Stock Solution into Your Aqueous Buffer:
-
Slowly add the desired volume of the organic stock solution to your aqueous buffer while vortexing to prevent precipitation.[1]
-
Keep the final concentration of the organic solvent in your aqueous solution to a minimum (ideally less than 1-5%) to avoid potential off-target effects in biological assays.[1]
-
Question: The compound precipitates when I dilute my DMSO stock solution into my aqueous buffer.
Answer:
Precipitation upon dilution into an aqueous buffer is a common issue and can be addressed by:
-
Reducing the Final Concentration: The desired final concentration of this compound in the aqueous buffer may be above its solubility limit. Try preparing a more dilute solution.
-
Increasing the Percentage of Co-solvent: If your experimental system allows, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO) in the aqueous buffer can help maintain solubility.
-
Adjusting the pH of the Aqueous Buffer: The solubility of compounds with amine groups can be pH-dependent.[4] Experiment with slightly more acidic or basic buffers to see if solubility improves.
-
Using a Different Aqueous Buffer: The composition of the buffer can influence solubility. Consider trying alternative buffers such as Tris-HCl or HEPES.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of adenosine. It is a purine (B94841) nucleoside that can be incorporated into oligonucleotides and is of interest in various biochemical and pharmacological studies.[3][5]
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: It is recommended to store solid this compound at -20°C, protected from light and moisture.[2]
-
Stock Solutions: For stock solutions prepared in organic solvents like DMSO, it is advisable to store them in tightly sealed vials at -20°C or -80°C to minimize evaporation and degradation.[2] Aqueous solutions are generally not recommended for long-term storage; it is best to prepare them fresh for each experiment.[6]
Q3: What is the expected solubility of this compound in different solvents?
| Solvent/Buffer | Expected Solubility | Notes |
| DMSO | ~20 mg/mL (for Adenosine) | A good initial solvent for creating a stock solution.[6] |
| Aqueous Buffers (e.g., PBS) | Limited | The solubility of adenosine in PBS (pH 7.2) is approximately 10 mg/mL.[6] The 2-amino group may alter this. |
| Aqueous Acid | Slightly Soluble | Solubility may increase with heating and sonication.[3] |
| Ethanol | Slightly Soluble | Can be used as an alternative to DMSO.[3] |
Q4: How does pH affect the solubility of this compound?
The solubility of molecules containing amino groups, like this compound, is often dependent on the pH of the solution.[4] In acidic solutions, the amino groups can become protonated, which may increase water solubility. The optimal pH for solubility should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol: Preparation of a this compound Working Solution
This protocol describes the preparation of a working solution of this compound in an aqueous buffer via an organic stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl, HEPES)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 282.26 g/mol . b. In a sterile vial, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the mixture thoroughly until the powder is completely dissolved. d. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[2] e. Visually inspect the solution to ensure there are no visible particles.
-
Prepare the Final Working Solution: a. Determine the desired final concentration of this compound in your aqueous buffer. b. Aseptically transfer the required volume of the aqueous buffer to a sterile tube. c. While vortexing the aqueous buffer, slowly add the calculated volume of the 10 mM this compound stock solution. This gradual addition helps to prevent precipitation.[1] d. Ensure the final concentration of DMSO in the working solution is compatible with your experimental setup (typically <1%). e. Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
Visualizations
Caption: Experimental workflow for preparing a this compound working solution.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of the purine 2-amino group on DNA conformation and stability. Synthesis and conformational analysis of d[T(2-aminoA)]3. | Semantic Scholar [semanticscholar.org]
- 6. HEPES: Key buffering agents and their storage conditions in biological experiments [vacutaineradditives.com]
overcoming issues with 2-Aminoadenosine incorporation in oligos
Welcome to the technical support center for the successful incorporation of 2-Aminoadenosine into synthetic oligonucleotides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in oligonucleotides?
This compound, also known as 2,6-diaminopurine (B158960) (DAP), is a modified nucleobase analogue of adenosine. It is incorporated into oligonucleotides to enhance their binding affinity and specificity. The additional amino group at the 2-position allows it to form three hydrogen bonds with thymine (B56734) (or uracil), in contrast to the two hydrogen bonds formed between adenine (B156593) and thymine.[1] This increased binding stability can be advantageous in various applications, including antisense therapy, siRNA, and diagnostics.
Q2: What are the main challenges when incorporating this compound?
The primary challenges with this compound incorporation include:
-
Sub-optimal Coupling Efficiency: Achieving high coupling efficiency can be difficult, leading to a higher proportion of truncated sequences (n-1mers).
-
Protecting Group Strategy: The presence of two amino groups (at the 2 and 6 positions) can complicate protection and deprotection strategies, potentially leading to side reactions if not handled correctly.[2]
-
Side Reactions: Undesired modifications, such as the formation of N2-acetyl-2,6-diaminopurine during the capping step, can occur.[3]
-
Purification: The presence of closely related impurities, such as n-1mers and other modified species, can make purification challenging.
Q3: Is a protecting group always necessary for the 2-amino group of this compound?
Not always. While traditional phosphoramidite (B1245037) synthesis often employs a protecting group on the 2-amino group, a postsynthetic strategy has been developed that avoids this requirement. This method utilizes a 2-fluoro-6-amino-adenosine phosphoramidite during synthesis. The electron-withdrawing fluorine atom deactivates the 6-amino group, eliminating the need for a protecting group. Following synthesis, the fluorine is displaced by ammonia (B1221849) during the standard deprotection step to yield the desired this compound.[1][2]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low yield of the full-length oligonucleotide.
-
High proportion of n-1 and other truncated sequences observed during HPLC or mass spectrometry analysis.
-
Low trityl cation signal during automated synthesis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Moisture in Reagents | Ensure all reagents, especially acetonitrile (B52724) and the activator, are anhydrous. Moisture can hydrolyze the phosphoramidite, reducing its coupling efficiency.[4] |
| Degraded Phosphoramidite | Use fresh, high-quality this compound phosphoramidite. Store amidites under anhydrous conditions and bring to room temperature before use to prevent condensation. |
| Insufficient Coupling Time | Modified phosphoramidites may require longer coupling times than standard A, G, C, and T amidites. Increase the coupling time in the synthesis protocol. |
| Sub-optimal Activator | Ensure the activator (e.g., Tetrazole, DCI) is fresh and used at the correct concentration. Some modified amidites may benefit from a stronger activator. |
| Steric Hindrance | For the synthesis of long oligonucleotides, steric hindrance within the pores of the solid support can reduce coupling efficiency. Consider using a support with a larger pore size. |
Issue 2: Incomplete Deprotection
Symptoms:
-
Additional peaks with higher mass than the expected product in the mass spectrum, corresponding to the mass of the protecting group.
-
Broad or shouldered peaks in HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Deprotection Conditions | If using a protected this compound phosphoramidite, ensure the deprotection conditions (time, temperature, and reagent) are sufficient to remove all protecting groups. Some protecting groups are more labile than others. |
| Use of Standard Deprotection for Sensitive Oligos | For oligonucleotides containing other sensitive modifications in addition to this compound, a milder deprotection strategy may be required. Consider using reagents like AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) for faster deprotection or potassium carbonate in methanol (B129727) for ultra-mild conditions.[5] |
| Reagent Quality | Use fresh deprotection reagents. Old or degraded reagents may not be effective. |
Issue 3: Presence of Side Products
Symptoms:
-
Unexpected peaks in HPLC or mass spectrometry analysis.
-
A common impurity is the N2-acetyl-2,6-diaminopurine, which has a mass increase of 42 Da.[3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Side reaction during capping | The capping step, which uses acetic anhydride, can sometimes lead to the acetylation of the 2-amino group of guanine, which can be converted to N2-acetyl-2,6-diaminopurine.[3] If this is a persistent issue, consider alternative capping reagents or a synthesis strategy that does not require a protecting group on the 2-amino position of diaminopurine. |
| Depurination | Harsh acidic conditions during detritylation can lead to depurination. Ensure the detritylation step is not excessively long and that the acid concentration is appropriate. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound-Containing Oligonucleotides (Postsynthetic Approach)
This protocol utilizes a 2-fluoro-6-amino-adenosine phosphoramidite to introduce this compound without the need for a protecting group on the 2-amino position.
1. Materials:
-
DNA/RNA synthesizer
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U)
-
2-fluoro-6-amino-adenosine phosphoramidite
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support
2. Synthesis Cycle: The synthesis is performed on an automated synthesizer following the standard phosphoramidite chemistry cycle for each nucleotide addition.
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group is removed from the growing oligonucleotide chain by treatment with the deblocking solution.
-
Step 2: Coupling: The next phosphoramidite in the sequence (standard or 2-fluoro-6-amino-adenosine) is activated by the activator and coupled to the 5'-hydroxyl of the growing chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations.
-
Step 4: Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
These four steps are repeated for each nucleotide in the desired sequence.
Protocol 2: Cleavage and Deprotection
1. Materials:
-
Concentrated ammonium hydroxide
-
Heating block or oven
2. Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and heat at 55-60°C for 5-8 hours. This step cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard bases and the phosphate backbone, and converts the 2-fluoro-6-amino-adenosine to this compound via nucleophilic substitution.
-
Cool the vial to room temperature and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the oligonucleotide using a speed vacuum concentrator.
Protocol 3: Purification by HPLC
1. Materials:
-
Reversed-phase HPLC system
-
C18 HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Desalting column
2. Procedure:
-
Reconstitute the dried crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotide using a gradient of Mobile Phase B.
-
Collect the fractions corresponding to the full-length product peak.
-
Combine the purified fractions and desalt using a desalting column to remove the TEAA buffer.
-
Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.
Data Presentation
Table 1: Common Impurities in this compound Oligonucleotide Synthesis Detected by Mass Spectrometry
| Impurity | Mass Difference from Expected Product (Da) | Likely Cause |
| n-1 Deletion | ~ -313.2 (for A, T, C) or ~ -329.2 (for G) | Inefficient coupling |
| Incomplete Deprotection (example: isobutyryl group) | +70.1 | Incomplete removal of the N2-protecting group |
| N2-acetyl-2,6-diaminopurine | +42.0 | Side reaction during the capping step |
| Depurination (loss of Adenine or Guanine) | -134.1 (A) or -150.1 (G) | Harsh acidic conditions during detritylation |
Visualizations
Caption: Automated solid-phase synthesis and post-synthesis workflow.
Caption: Troubleshooting logic for this compound oligo issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
Technical Support Center: 2-Aminoadenosine Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the degradation of 2-Aminoadenosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a purine (B94841) nucleoside analog of adenosine. Its stability is crucial for accurate and reproducible experimental results, as degradation can lead to a loss of the active compound and the formation of impurities that may have unintended biological effects or interfere with analytical measurements.
Q2: What are the primary degradation pathways for this compound?
Based on the known degradation pathways of purine nucleosides, this compound is susceptible to three main degradation routes: enzymatic, hydrolytic, and oxidative degradation.
-
Enzymatic Degradation: Cellular enzymes can modify this compound. The most common enzymatic reactions for purine nucleosides are deamination (removal of an amino group) and phosphorolysis (cleavage of the glycosidic bond).
-
Hydrolytic Degradation: This typically occurs under acidic conditions, where the N-glycosidic bond linking the purine base to the ribose sugar is cleaved.
-
Oxidative Degradation: Reactive oxygen species (ROS) can lead to the formation of various oxidized byproducts, altering the structure and function of the molecule.
Q3: What are the likely degradation products of this compound?
The primary degradation products will depend on the degradation pathway:
| Degradation Pathway | Likely Degradation Product(s) |
| Enzymatic (Deamination) | 2-Amino-6-chloropurine riboside (if deamination at the 6-position occurs, followed by potential conversion), or other deaminated forms. |
| Enzymatic (Phosphorolysis) | 2,6-Diaminopurine (B158960) (the free purine base) and Ribose-1-phosphate. |
| Hydrolytic (Acidic) | 2,6-Diaminopurine and Ribose. |
| Oxidative | Various oxidized derivatives, such as 8-oxo-2-aminoadenosine. |
Q4: How can I minimize this compound degradation during storage?
Proper storage is critical to maintaining the integrity of this compound.[1][2] The following conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store solid compound at -20°C or below for long-term storage.[1] | Reduces the rate of chemical and enzymatic degradation. |
| For solutions, prepare aliquots and store at -80°C.[1] | Minimizes freeze-thaw cycles which can degrade the compound. | |
| Light | Protect from light by using amber vials or storing in a dark place. | Prevents potential photodegradation. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis. |
| pH | Store solutions in a neutral buffer (pH ~7). | Avoids acid-catalyzed hydrolysis of the glycosidic bond. |
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Problem 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock just before use.
-
Analyze Medium Stability: Perform a time-course experiment by incubating this compound in the cell culture medium for the duration of your assay. Collect aliquots at different time points and analyze for the presence of the parent compound and potential degradation products using HPLC.
-
Consider Serum Enzymes: If using serum-containing medium, be aware of potential enzymatic degradation by nucleosidases or deaminases present in the serum. Consider heat-inactivating the serum or using a serum-free medium if compatible with your experimental design.
-
Problem 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause: Degradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Control for Sample Processing: Analyze a freshly prepared standard of this compound that has not been subjected to the full sample preparation procedure to see if the unexpected peaks are introduced during this process.
-
pH of Mobile Phase: Ensure the pH of your HPLC mobile phase is neutral or slightly acidic, as highly acidic conditions can cause on-column degradation.
-
Temperature Control: Keep samples cooled in the autosampler to minimize degradation while waiting for injection.
-
Peak Identification: Use mass spectrometry (MS) to identify the mass of the unexpected peaks and compare them to the expected masses of potential degradation products (e.g., 2,6-diaminopurine).
-
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and Potential Degradation Products
This protocol provides a general method that can be optimized for specific instrumentation.
-
Objective: To separate and quantify this compound and its potential hydrolytic degradation product, 2,6-diaminopurine.
-
Materials:
-
This compound standard
-
2,6-Diaminopurine standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate (B1210297)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium acetate in water, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: Linear gradient to 50% B
-
15-20 min: 50% B
-
20-22 min: Linear gradient to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve samples in the initial mobile phase composition (95% A, 5% B).
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Run standards of this compound and 2,6-diaminopurine to determine their retention times.
-
Analyze experimental samples and quantify the amount of each compound by comparing peak areas to a standard curve.
-
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
troubleshooting unexpected results in 2-Aminoadenosine experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminoadenosine.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Solubility Problems
Q: My this compound powder is not dissolving in my chosen solvent. What should I do?
A: Difficulty in dissolving this compound and its analogs is a common issue.[1] It is anticipated to have limited solubility in aqueous solutions at a neutral pH.[2] The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1][2]
Follow this troubleshooting workflow:
-
Select an Appropriate Solvent: Start with anhydrous DMSO. Ethanol or methanol (B129727) are also viable alternatives.[1]
-
Optimize Dissolution: If the compound doesn't dissolve immediately, use mechanical assistance.
-
Prepare a Concentrated Stock: It is often more effective to dissolve the compound at a high concentration (e.g., 10 mM or higher) in a small volume of organic solvent.[1] This stock can then be diluted into your aqueous experimental buffer.
Q: My compound precipitates when I dilute the stock solution into an aqueous buffer (e.g., PBS or cell media). How can I prevent this?
A: This common issue, known as "precipitation upon dilution," occurs when the final concentration of this compound in the aqueous solution exceeds its solubility limit.[3] To resolve this:
-
Lower the Final Concentration: Check if your experiment can be performed effectively at a lower concentration.
-
Modify the Dilution Method: Add the stock solution to the aqueous buffer slowly while vortexing or stirring. This rapid mixing prevents localized high concentrations that can trigger precipitation.[2]
-
Keep Organic Solvent Concentration Low: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (ideally <1%, and often <0.1% in cell-based assays) to avoid solvent-induced toxicity or off-target effects.[2]
Issue 2: Inconsistent or No Biological Effect
Q: I'm not observing the expected biological activity (e.g., change in cAMP levels, cell viability) with this compound. What could be wrong?
A: Several factors can lead to a lack of expected activity. Consider the following:
-
Compound Degradation: Ensure the compound has been stored correctly (solid at -20°C, protected from light and moisture) and that stock solutions are not subjected to frequent freeze-thaw cycles.[1] Although some related nucleosides are relatively stable, improper handling can lead to degradation.[4][5]
-
Cellular System:
-
Receptor Expression: Confirm that your cell line expresses the target adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₑ, A₃) at sufficient levels.[1]
-
Passage Number: High-passage number cells can exhibit altered signaling responses. It is advisable to use cells from a consistent and low passage number range.[6]
-
-
Assay Conditions:
-
Incubation Time: The timing of your analysis can be critical. You may need to perform a time-course experiment to determine the optimal incubation period.[7]
-
Downstream Signaling Integrity: The signaling pathway downstream of the receptor may be compromised in your specific cell model.[8] Truncations or mutations in the receptor's C-terminus, for example, can impact signaling strength even if ligand binding is normal.[9]
-
Issue 3: Off-Target Effects
Q: I'm observing unexpected results that don't align with known adenosine receptor signaling. Could these be off-target effects?
A: Yes, off-target effects are a possibility with any small molecule. While this compound is an adenosine analog, it could interact with other proteins.
-
Predict and Test: Use computational tools or literature searches to predict potential off-target interactions.[10] In some cases, off-target activities are discovered during broader pharmacological profiling.[11]
-
Use Controls: Employ specific antagonists for the adenosine receptors to confirm that the observed effect is mediated through them. If the effect persists in the presence of an antagonist, it is likely an off-target effect.
-
Concentration Dependence: Off-target effects are often more pronounced at higher concentrations. Determine if the unexpected effect is diminished or absent at lower, more specific concentrations of this compound.
Issue 4: Receptor Binding Assay Problems
Q: My radioligand receptor binding assay is showing high non-specific binding or no specific binding. What should I check?
A: Receptor binding assays require careful optimization.[12]
-
High Non-Specific Binding:
-
Filter Issues: Ensure proper filter pretreatment (e.g., with polyethylenimine) to reduce ligand adsorption to the filter itself.[12]
-
Insufficient Washing: Increase the number of wash steps or the volume of the wash buffer to remove unbound ligand more effectively.[13]
-
High Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can saturate the system and increase background.[13]
-
-
No Specific Binding:
-
Receptor Integrity: Confirm the quality and concentration of your receptor preparation (e.g., cell membranes). Overly high protein concentrations can sometimes mask a signal.[13]
-
Ligand Integrity: Verify the purity and activity of both the radioligand and the cold competitor (this compound).
-
Assay Buffer Composition: Components in the buffer, such as certain detergents or salts, can interfere with binding. Optimization of the buffer may be necessary.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound, also known as 2,6-diaminopurine (B158960) riboside, is a synthetic analog of the endogenous nucleoside adenosine.[14] Its structure is similar to adenosine but includes an additional amino group at the 2-position of the purine (B94841) ring.[15]
Q2: What are the primary biological targets of this compound? A2: As an adenosine analog, this compound is expected to act as an agonist at adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[1] These are G protein-coupled receptors (GPCRs) involved in numerous physiological processes.[1] The modification at the N⁶ position influences its potency and selectivity for these receptor subtypes.
Q3: How should I properly store this compound? A3: It is recommended to store the solid form of this compound at -20°C, protected from light and moisture.[1] For stock solutions prepared in organic solvents like DMSO, store them in tightly sealed vials at -20°C or -80°C to prevent degradation and solvent evaporation.[1]
Q4: Can this compound be incorporated into DNA or RNA? A4: Yes, the nucleobase of this compound, 2,6-diaminopurine (Z), can replace adenine (B156593) in the DNA of some bacteriophages.[15] It forms three hydrogen bonds with thymine, creating a more stable Z:T base pair compared to the standard A:T pair.[15] Its incorporation into oligonucleotides is an area of active research.[16]
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₆O₄ | PubChem[14] |
| Molecular Weight | 282.26 g/mol | PubChem[14] |
| Synonyms | 2,6-Diaminopurine riboside, 2,6-Diaminonebularine | PubChem[14] |
Solubility of Related Adenosine Agonists
Direct public solubility data for this compound is limited. The following data for Regadenoson, a structurally related adenosine A₂A receptor agonist, can serve as a guide for solvent selection.[2]
| Solvent | Maximum Concentration (Regadenoson) | Notes |
| Dimethyl Sulfoxide (DMSO) | 78 mg/mL (199.82 mM) | Use fresh, anhydrous DMSO.[2] |
| Aqueous Buffer (e.g., PBS) | Limited Solubility | Often requires a co-solvent for higher concentrations.[2] |
| Ethanol | Soluble | A common alternative to DMSO for stock solutions.[1][17] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 2.82 mg.
-
In a sterile vial, add the appropriate volume of anhydrous DMSO (e.g., for 2.82 mg of compound, add 1 mL of DMSO).[2]
-
Vortex the mixture thoroughly until the powder is completely dissolved.[1]
-
If needed, gently warm the solution to 37°C or briefly sonicate to aid dissolution.[1][2]
-
Visually inspect the solution to ensure no visible particles remain.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: General Radioligand Receptor Binding Assay
This protocol provides a general workflow for a competitive binding assay to determine the affinity of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
This compound (as the unlabeled competitor)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
-
96-well filter plates (e.g., glass fiber, pre-treated)[18]
-
Vacuum manifold
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents: Serially dilute the this compound stock solution in assay buffer to create a range of competitor concentrations.
-
Assay Setup: In each well of the 96-well filter plate, add:
-
Assay Buffer
-
Radiolabeled ligand (at a constant concentration, typically near its Kd)
-
Cell membranes (a fixed amount, e.g., 10-20 µg protein)
-
Either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or your serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.[18]
-
Separation: Place the plate on a vacuum manifold and rapidly filter the contents. Wash each well quickly with ice-cold assay buffer to separate bound from free radioligand.[18]
-
Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Specificity of Downstream Signaling for A1 and A2AR Does Not Depend on the C-Terminus, Despite the Importance of This Domain in Downstream Signaling Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C10H14N6O4 | CID 72200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Deprotection of 2-Aminoadenosine-Containing Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoadenosine (also known as 2,6-diaminopurine (B158960) or DAP)-containing oligonucleotides. Our aim is to help you navigate common challenges and optimize your deprotection protocols for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What makes the deprotection of this compound-containing oligonucleotides challenging?
The primary challenge lies in the presence of two exocyclic amino groups (at the C2 and C6 positions) on the purine (B94841) ring. These two amino groups have different reactivities, which complicates the selection of protecting groups and can lead to difficulties in both the protection and deprotection steps.[1][2] Inefficient or incomplete removal of these protecting groups is a common issue that can result in low yields of the desired oligonucleotide.[1]
Q2: Which protecting groups are typically used for this compound during oligonucleotide synthesis?
Several protecting groups have been employed for the amino functions of this compound. These are often used in a "homoprotecting" strategy where the same group is applied to both amino functions. Common examples include:
The choice of protecting group will influence the required deprotection conditions.[1]
Q3: I am observing incomplete deprotection of my this compound-containing oligonucleotide. What are the possible causes and solutions?
Incomplete deprotection is a frequent problem and can be caused by several factors:
-
Suboptimal Deprotection Reagent or Conditions: The chosen deprotection reagent may not be strong enough, or the time and temperature may be insufficient to remove the specific protecting groups on the this compound.
-
Aging of Deprotection Reagent: For instance, ammonium (B1175870) hydroxide (B78521) loses ammonia (B1221849) gas over time, reducing its efficacy. It is crucial to use fresh deprotection solutions.[6]
-
Complex Oligonucleotide Sequence: Long oligonucleotides or those with significant secondary structure can hinder the access of the deprotection reagent to all protecting groups.
Troubleshooting Steps:
-
Verify Deprotection Conditions: Cross-reference your protocol with the recommendations for the specific protecting groups used on your this compound phosphoramidite (B1245037).
-
Use Fresh Reagents: Prepare or use a fresh batch of your deprotection solution (e.g., ammonium hydroxide, AMA).
-
Increase Deprotection Time/Temperature: If initial attempts fail, cautiously increasing the deprotection time or temperature can be effective. Refer to the table below for general guidelines.
-
Consider Alternative Deprotection Strategies: For particularly stubborn cases, switching to a more potent deprotection reagent like AMA (Ammonium hydroxide/Methylamine) may be necessary.
Q4: Are there any common side reactions to be aware of during the synthesis and deprotection of oligonucleotides containing purine analogs?
Yes, one notable side reaction is the potential conversion of a protected guanine (B1146940) (G) nucleobase into an N-2-acetyl-2,6-diaminopurine impurity.[7] This can occur during the acetic anhydride (B1165640) capping step routinely used in phosphoramidite chemistry. The proposed mechanism involves transamidation of the protecting group on guanine and subsequent substitution of the O6 atom.[7] This modification adds 41 amu to the mass of the oligonucleotide and can complicate analysis and purification.[7]
Q5: Is there a way to simplify the deprotection process for this compound-containing oligonucleotides?
A highly effective method to circumvent the challenges of protecting and deprotecting the this compound base is to use a 2-fluoro-6-amino-adenosine phosphoramidite for synthesis.[1][8] The electron-withdrawing effect of the fluorine atom at the C2 position deactivates the C6-amino group, eliminating the need for a protecting group on the base during synthesis.[1][8]
During the standard ammonium hydroxide deprotection step, a nucleophilic substitution reaction occurs where the 2-fluoro group is displaced by ammonia, directly yielding the desired this compound (2,6-diaminopurine) residue in the oligonucleotide.[1][8] This postsynthetic modification strategy simplifies the overall process and can lead to higher yields and purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Deprotection | - Insufficient deprotection time or temperature.- Deprotection reagent (e.g., NH₄OH) is old or has lost potency.- Steric hindrance in long or complex oligonucleotides. | - Increase deprotection time and/or temperature according to the protecting groups used (see table below).- Use fresh, high-quality deprotection reagents.- Consider using a stronger deprotection solution like AMA. |
| Unexpected Mass Peak (+41 amu) | - Conversion of a guanine base to N-2-acetyl-2,6-diaminopurine during the capping step.[7] | - This is a synthesis-related side product. Optimization of capping conditions or purification by HPLC may be necessary to isolate the desired product. |
| Low Yield of Final Product | - Inefficient deprotection of this compound protecting groups.- Degradation of the oligonucleotide under harsh deprotection conditions. | - Optimize deprotection conditions (time, temperature, reagent) for the specific protecting groups.- For sensitive oligonucleotides, consider milder deprotection strategies (e.g., potassium carbonate in methanol (B129727) for UltraMild protecting groups).[6][9]- Consider using the 2-fluoro-6-amino-adenosine phosphoramidite strategy to avoid base protection/deprotection issues.[1][8] |
| RNA Degradation (for ribo-DAP oligos) | - Prolonged exposure to harsh basic conditions during deprotection can lead to hydrolysis of the RNA backbone.[8] | - For oligonucleotides containing ribo-2-fluoro-6-aminopurine, a two-step deprotection is recommended: first, treatment with ammonium hydroxide at 65°C for 5 hours, followed by a separate step for 2'-silyl group removal (e.g., with triethylamine (B128534) trihydrofluoride).[8] |
Quantitative Data Summary
The following table summarizes common deprotection conditions. Note that optimal conditions can vary based on the specific oligonucleotide sequence, length, and other modifications present.
| Deprotection Method | Reagent | Temperature | Duration | Applicable Protecting Groups |
| Standard Deprotection | Concentrated Ammonium Hydroxide (28-30%) | 55°C | 8-12 hours | Standard groups (e.g., Bz, iBu) |
| UltraFast Deprotection | AMA (1:1 mixture of Ammonium Hydroxide and 40% aq. Methylamine) | 65°C | 10 minutes | Standard groups (Ac-dC must be used to avoid side reactions)[9] |
| Mild Deprotection | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | UltraMild groups (Pac-dA, iPr-Pac-dG, Ac-dC) with UltraMild Cap A[6][9] |
| t-Butylamine Deprotection | t-Butylamine/water (1:3 v/v) | 60°C | 6 hours | A, C, and dmf-dG[9] |
| 2-Fluoro-6-amino-A Conversion | Concentrated Ammonium Hydroxide | 60°C | 5 hours | Not applicable (postsynthetic modification)[8] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for oligonucleotides synthesized with standard protecting groups like benzoyl (Bz) or isobutyryl (iBu) on this compound.
-
Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a screw-cap vial.
-
Add fresh, concentrated ammonium hydroxide (28-30%) to completely submerge the support (typically 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
Place the vial in a heating block or oven set to 55°C.
-
Heat for 8-12 hours to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.
-
After cooling, transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried pellet in an appropriate buffer for purification and analysis.
Protocol 2: Postsynthetic Generation of this compound from a 2-Fluoro Precursor
This protocol is for oligonucleotides synthesized using 2-fluoro-6-amino-adenosine phosphoramidite.
-
Transfer the solid support to a screw-cap vial.
-
Add fresh, concentrated ammonium hydroxide (28-30%) to the vial (1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
Heat the vial at 60°C for 5 hours. This step simultaneously cleaves the oligonucleotide, removes standard protecting groups from other bases, and converts the 2-fluoro-6-amino-adenosine to this compound.[8]
-
Cool the vial and transfer the supernatant to a new tube.
-
Dry the solution in a vacuum concentrator.
-
Proceed with purification (e.g., HPLC) and analysis.
Visualizations
Caption: Standard workflow for deprotection of this compound-containing oligonucleotides.
Caption: Optimized workflow using a 2-fluoro precursor for this compound incorporation.
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalirjpac.com [journalirjpac.com]
- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glenresearch.com [glenresearch.com]
addressing off-target effects of 2-Aminoadenosine in cellular assays
Welcome to the technical support center for 2-Aminoadenosine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary molecular target?
A1: this compound is a synthetic analog of adenosine (B11128). It primarily acts as an agonist for adenosine receptors (ARs), which are a class of G protein-coupled receptors (GPCRs). There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This compound exhibits different affinities for these subtypes, often showing preference for the A2A receptor, but this can be cell-type dependent.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: Off-target effects can arise from several factors. Firstly, this compound can activate other adenosine receptor subtypes besides the intended one, leading to unintended signaling cascades. Secondly, at higher concentrations, it may interact with other cellular components, such as enzymes or transporters involved in adenosine metabolism.[4] For instance, some adenosine analogs can affect intracellular ATP pools and inhibit transcription.[5] It is also important to consider that downstream signaling can be complex, with a single receptor activating multiple pathways.[6][7]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: A multi-pronged approach is recommended. This includes using selective antagonists for the target receptor to see if the observed effect is blocked, employing cells that lack the target receptor (e.g., knockout or knockdown cells), and performing dose-response experiments to ensure the effect occurs at a relevant concentration. Additionally, using structurally different agonists for the same target can help confirm that the observed phenotype is not due to a specific chemical scaffold.
Q4: What are the essential controls to include in my cellular assays with this compound?
A4: Essential controls include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Positive Control: A known agonist for the target receptor to confirm assay performance.
-
Negative Control: A cell line that does not express the target receptor, or the use of a selective antagonist to block the receptor's activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or unexpected cellular toxicity. | 1. Compound concentration is too high, leading to off-target effects. 2. The compound is affecting cell viability through a non-specific mechanism. 3. Presence of endogenous agonists in the serum. | 1. Perform a dose-response curve to identify the optimal concentration.[8] 2. Conduct a cell viability assay (e.g., MTT, trypan blue) in parallel. 3. Perform serum starvation for an appropriate period before the experiment.[9] |
| Inconsistent or non-reproducible results. | 1. Variability in cell health, passage number, or seeding density. 2. Degradation or precipitation of this compound. 3. Transient nature of the signaling response. | 1. Standardize cell culture conditions and use cells within a consistent passage number range. 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Check for precipitation in the media.[8] 3. Perform a time-course experiment to identify the optimal time point for measurement.[9] |
| Low or no detectable agonist-stimulated response. | 1. Low expression level of the target receptor in the cell line. 2. The specific signaling pathway is not active in the chosen cell type. 3. Suboptimal assay conditions (e.g., incubation time, temperature). | 1. Confirm receptor expression using techniques like qPCR or Western blotting. 2. Consult literature to ensure the chosen cell line is appropriate for the intended signaling pathway. 3. Optimize assay parameters such as incubation time and temperature.[9][10] |
| Observed effect is not blocked by a selective antagonist. | 1. The effect is mediated by a different adenosine receptor subtype. 2. The effect is an off-target effect unrelated to adenosine receptors. 3. The antagonist concentration is insufficient. | 1. Use a panel of selective antagonists for all four adenosine receptor subtypes. 2. Employ orthogonal approaches, such as using a structurally different agonist or a receptor knockout cell line. 3. Perform a dose-response with the antagonist to ensure an effective concentration is used. |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and related compounds for human adenosine receptors. These values can vary depending on the cell type and assay conditions.
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | Assay Type |
| NECA (non-selective agonist) | A1 | - | 21.9 | Gi/Go Activation[11] |
| A2A | - | - | - | |
| A3 | 30.5 - 39.0 | 217 | β-arrestin and miniGαi recruitment[12] | |
| 2-Cl-IB-MECA (A3 selective agonist) | A3 | - | 30.5 - 39.0 | β-arrestin and miniGαi recruitment[12] |
| ZM241385 (A2A selective antagonist) | A2A | 0.4 | - | Radioligand binding[13] |
Note: Specific Ki and EC50 values for this compound can vary significantly between studies and are not always readily available in compiled tables. Researchers should consult primary literature for values specific to their experimental system.
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a predetermined density in appropriate well plates (e.g., 96-well for functional assays, 6-well for protein analysis) and allow them to adhere and reach 70-80% confluency.[14]
-
Serum Starvation: Before treatment, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with serum-free or low-serum medium for 12-24 hours. This minimizes background signaling.[14]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in serum-free medium to achieve the final desired concentrations.
-
Treatment: Remove the starvation medium and add the medium containing this compound or controls (vehicle, other agonists/antagonists).
-
Incubation: Incubate the cells for the desired time period at 37°C in a CO2 incubator. The incubation time will depend on the specific endpoint being measured (e.g., 15-30 minutes for cAMP assays, several hours for gene expression studies).[15]
-
Cell Lysis/Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with the appropriate downstream assay (e.g., cell lysis for Western blotting or cAMP measurement).[14]
cAMP Measurement Assay (for A2A/A2B or A1/A3 Receptor Activation)
This protocol is a general guideline for a competitive immunoassay (e.g., HTRF or ELISA).
-
Cell Preparation: Culture and treat cells with this compound as described above. For Gi-coupled receptors (A1, A3), co-stimulation with forskolin (B1673556) is often required to measure the inhibition of adenylyl cyclase.[16]
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Assay Procedure:
-
Add cell lysates and standards to the wells of the assay plate.
-
Add the anti-cAMP antibody and the cAMP tracer (e.g., cAMP-d2 or cAMP-HRP).
-
Incubate to allow for competitive binding.
-
For HTRF, add the detection reagent (e.g., Eu3+-cryptate). For ELISA, perform washing steps and add the substrate.
-
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-capable reader or a spectrophotometer for ELISA).
-
Data Analysis: Generate a standard curve using the cAMP standards. Interpolate the cAMP concentrations in the samples from the standard curve. Plot the cAMP concentration against the log of the agonist concentration to determine the EC50.[16]
Western Blot for Downstream Signaling (e.g., ERK Phosphorylation)
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the bands using an imaging system.[14]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total ERK1/2) to normalize for loading.[17]
Visualizations
Caption: Simplified A2A receptor signaling pathway.
Caption: Troubleshooting decision tree for off-target effects.
Caption: General experimental workflow.
References
- 1. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional selectivity of adenosine receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Alpha cAMP assays | Revvity [revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Aminoadenosine Phosphoramidite Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and quality of 2-Aminoadenosine phosphoramidite (B1245037) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound phosphoramidite, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Overall Yield | Incomplete phosphitylation reaction. | - Ensure anhydrous conditions, as moisture can hydrolyze the phosphitylating reagent. - Use fresh, high-purity phosphitylating reagents (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite). - Optimize reaction time and temperature. |
| Degradation of the phosphoramidite during purification. | - Use a non-acidic purification method, such as flash column chromatography on silica (B1680970) gel pre-treated with triethylamine (B128534).[1] - Minimize exposure to silica gel and acidic conditions. | |
| Inefficient protection of the exocyclic amino groups. | - Select appropriate protecting groups for both the N6 and the 2-amino groups that are stable during synthesis but can be efficiently removed. The differential reactivity of the two amino groups can be a challenge.[2] - Ensure complete protection by using a sufficient excess of the protecting group reagent. | |
| Presence of Impurities in Final Product | Incomplete capping of unreacted 5'-hydroxyl groups during solid-phase synthesis. | - Verify the activity of capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).[3] |
| Side reactions due to inappropriate protecting groups. | - Employ protecting groups that are orthogonal to the phosphitylation and subsequent deprotection steps. For instance, using Fmoc for one amino group and another acid or base-labile group for the other can be a strategy, though it adds complexity.[2] | |
| Hydrolysis of the phosphoramidite. | - Store the phosphoramidite under strictly anhydrous and inert conditions (e.g., under argon or nitrogen at low temperatures).[1] | |
| Poor Coupling Efficiency in Oligonucleotide Synthesis | Low purity of the this compound phosphoramidite. | - Purify the phosphoramidite meticulously using flash chromatography with a triethylamine-containing eluent.[1] - Assess purity by ³¹P NMR spectroscopy.[1] |
| Presence of moisture in reagents or on the synthesizer. | - Use anhydrous acetonitrile (B52724) and ensure all reagents and gas lines are dry.[3][4] | |
| Incomplete activation of the phosphoramidite. | - Use a fresh, high-quality activator (e.g., tetrazole or a more potent activator like DCI). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield in this compound phosphoramidite synthesis?
A1: The most critical factors include:
-
Strict Anhydrous Conditions: Moisture is detrimental as it hydrolyzes both the phosphitylating reagent and the final phosphoramidite product.[3]
-
Effective Protection of Amino Groups: The presence of two amino groups (N6 and 2-amino) with different reactivities requires a robust protection strategy to prevent side reactions.[2]
-
High-Purity Reagents: The quality of the starting nucleoside, protecting group reagents, and the phosphitylating agent significantly impacts the final yield and purity.
-
Optimized Reaction Conditions: Careful control of reaction time, temperature, and stoichiometry is essential for driving the phosphitylation to completion.
Q2: Which protecting groups are recommended for the two amino groups of this compound?
A2: The choice of protecting groups is crucial. Common strategies involve:
-
Homoprotecting Groups: Using the same protecting group for both amino functions, such as benzoyl, acetyl, or isobutyryl.[2] However, this can lead to challenges in deprotection due to different labilities.
-
Heteroprotecting Groups: Employing different protecting groups for each amino group to allow for selective deprotection if needed. This approach can be more complex synthetically.[2]
-
Alternative Strategies: A novel approach involves using a 2-fluoro-6-amino-adenosine precursor, which deactivates the N6-amino group, simplifying the protection scheme. A postsynthetic amination step then introduces the 2-amino group.[2]
Q3: How can I assess the purity of my synthesized this compound phosphoramidite?
A3: The most effective method for purity assessment is ³¹P NMR spectroscopy . The phosphoramidite should show two characteristic peaks around 149 ppm, corresponding to the two diastereomers.[1] The absence of signals from phosphite (B83602) triesters (around 138-140 ppm) or H-phosphonates (around 8-10 ppm) indicates high purity.[1] Thin-layer chromatography (TLC) can also be used as a quick qualitative check.
Q4: What are the best practices for storing this compound phosphoramidite?
A4: this compound phosphoramidite is sensitive to moisture and acid. For long-term stability, it should be stored as a dry powder under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[1] Avoid repeated freeze-thaw cycles. For use in an oligonucleotide synthesizer, prepare solutions in anhydrous acetonitrile immediately before use.
Q5: My coupling efficiency is low when using the synthesized this compound phosphoramidite. What should I check?
A5: Low coupling efficiency can stem from several factors:
-
Phosphoramidite Quality: Ensure the purity of your phosphoramidite using ³¹P NMR.
-
Moisture: This is a common culprit. Thoroughly dry all reagents, solvents, and the synthesizer fluidics.[3][4]
-
Activator: Use a fresh and appropriate activator. For sterically hindered phosphoramidites, a stronger activator might be necessary.
-
Coupling Time: You may need to increase the coupling time to ensure the reaction goes to completion.
Experimental Protocols
General Protocol for Phosphitylation of Protected this compound
This protocol outlines a general procedure for the phosphitylation step to synthesize the phosphoramidite.
-
Preparation: Dry the protected this compound nucleoside derivative under high vacuum for several hours. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen).
-
Dissolution: Dissolve the dried nucleoside in anhydrous dichloromethane (B109758) or acetonitrile in a reaction vessel under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution.
-
Phosphitylating Agent Addition: Slowly add the phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 1-3 hours), monitoring the reaction progress by TLC or HPLC.
-
Quenching: Quench the reaction by adding a small amount of methanol.
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel that has been pre-treated with triethylamine (typically 1-2% in the eluent system).[1]
-
Characterization: Analyze the purified product by ³¹P NMR and ¹H NMR to confirm its structure and purity.
Visualizations
References
Technical Support Center: 2-Aminoadenosine Purity Assessment by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of 2-Aminoadenosine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for this compound purity analysis?
A1: A reversed-phase C8 or C18 column is commonly used for the analysis of this compound and related nucleosides. A Symmetry C8 column (250 mm x 4.6 mm, 5 µm) has been reported to be effective for separating related compounds.[1]
Q2: What is a typical mobile phase for this analysis?
A2: A common approach involves a gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) or methanol (B129727) is often employed.[1][2] The pH of the aqueous buffer is a critical parameter and should be optimized for the best separation.
Q3: What is the optimal detection wavelength for this compound?
A3: this compound has a UV absorbance maximum around 250-260 nm. A detection wavelength of 250 nm has been used in a validated method for a closely related compound.[1]
Q4: What are the potential impurities in a this compound sample?
A4: Potential impurities can include related nucleosides such as adenosine, 2'-deoxyadenosine, and guanosine, as well as process-related impurities like 2-chloroadenosine (B27285) and degradation products.[1][3][4]
Q5: How can I ensure the stability of my this compound sample and standards during analysis?
A5: Prepare solutions fresh and store them at 4°C when not in use. Some nucleosides can be susceptible to degradation under acidic conditions or when exposed to oxidizing agents.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Secondary interactions with the stationary phase. 3. Sample solvent incompatible with the mobile phase. | 1. Replace the column. 2. Adjust the mobile phase pH. 3. Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Increase the column equilibration time between injections. 3. Check the pump for leaks and ensure a consistent flow rate. |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing). 2. Particulate matter from the sample. 3. Precipitated buffer in the mobile phase. | 1. Reverse flush the column (if permissible by the manufacturer). Check for blockages in tubing and fittings. 2. Filter all samples before injection. 3. Ensure the buffer is fully dissolved in the mobile phase. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or column. 3. Detector lamp aging. | 1. Degas the mobile phase and purge the pump and detector. 2. Use fresh, HPLC-grade solvents and flush the column. 3. Replace the detector lamp if necessary. |
| Poor Resolution Between Peaks | 1. Mobile phase composition is not optimal. 2. Inappropriate column. 3. Flow rate is too high. | 1. Optimize the gradient profile or the isocratic mobile phase composition. 2. Use a column with a different selectivity or higher efficiency. 3. Reduce the flow rate. |
Experimental Protocol: HPLC Purity of this compound
This protocol provides a general method for determining the purity of this compound. Method validation and optimization are recommended for specific applications.
1. Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (or other suitable buffer salt)
-
Orthophosphoric acid or Triethylamine (for pH adjustment)
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Symmetry C8 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B 5-25 min: 5% to 40% B 25-30 min: 40% B 30.1-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Visualizations
Caption: Experimental workflow for this compound purity analysis by HPLC.
Caption: Decision tree for troubleshooting common HPLC issues.
References
managing endogenous adenosine levels in 2-Aminoadenosine assays
Welcome to the technical support center for 2-Aminoadenosine (2-Ado) assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results. The primary focus is on the critical challenge of managing interference from endogenous adenosine (B11128).
Frequently Asked Questions (FAQs)
Q1: Why is managing endogenous adenosine crucial in my 2-Ado assay?
Endogenous adenosine, a purine (B94841) nucleoside structurally similar to 2-Ado, is ubiquitous in biological samples. It can bind to the same adenosine receptors (A1, A2A, A2B, A3) as 2-Ado, creating competitive binding scenarios and leading to inaccurate quantification and misinterpretation of your compound's effects.[1][2][3] Furthermore, adenosine levels can change rapidly after sample collection due to ongoing metabolic processes, introducing significant variability.[4][5]
Q2: What are the primary methods to eliminate or control for endogenous adenosine?
There are two main strategies to address interference from endogenous adenosine:
-
Enzymatic Degradation: Treating samples with Adenosine Deaminase (ADA) converts adenosine to inosine, which has a much lower affinity for adenosine receptors. This method is common in plate-based assays.
-
Metabolic Inhibition (STOP Solution): Immediately introducing the sample into a "STOP solution" upon collection. This solution contains a cocktail of inhibitors that halt the enzymes responsible for adenosine production and clearance.[4][5][6][7] This is the preferred method for accurately measuring baseline physiological adenosine concentrations.[5][7]
Q3: How does this compound exert its biological effects?
This compound acts as an agonist for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs).[1][8] The activation of these receptors modulates intracellular signaling pathways, primarily by influencing the activity of adenylyl cyclase and, consequently, the levels of cyclic AMP (cAMP).[2][9]
-
A1 and A3 Receptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.[1]
-
A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, causing an increase in cAMP.[1][2]
Troubleshooting Guide
Q4: My assay shows high background noise or inconsistent results. What's the likely cause?
High variability is often due to uncontrolled endogenous adenosine. The concentration of adenosine in blood plasma can be as low as 13 ± 7 nmol/L when handled correctly, but improper sample collection can lead to falsely elevated levels.[4][6][7]
Troubleshooting Steps:
-
Review Sample Collection: Are you using a validated method to halt adenosine metabolism at the moment of collection? For blood samples, this requires a specialized syringe or collection tube containing a STOP solution.[5][10]
-
Check for Hemolysis: Lysis of red blood cells releases large amounts of ATP, which is rapidly converted to adenosine, artificially inflating its concentration.[11] Visually inspect plasma/serum for any pink or red tinge.
-
Standardize Processing Time and Temperature: Adenosine metabolism continues in vitro.[5] Ensure all samples are processed identically, kept on ice, and that the time between collection and analysis is minimized and consistent.
Q5: What are the components of an effective STOP solution and why are they included?
An effective STOP solution blocks all major pathways of adenosine formation and clearance.[4][5][10]
| Component | Target Enzyme/Transporter | Function in STOP Solution |
| Dipyridamole | Equilibrative Nucleoside Transporter (ENT) | Prevents cellular uptake of adenosine.[5][10] |
| EHNA or Deoxycoformycin | Adenosine Deaminase (ADA) | Prevents degradation of adenosine to inosine.[5][12] |
| AOPCP | Ecto-5'-nucleotidase (CD73) | Prevents formation of adenosine from AMP.[4][5][10] |
| Inhibitor of Adenosine Kinase | Adenosine Kinase (AK) | Prevents intracellular phosphorylation of adenosine to AMP.[5][10] |
Q6: I treated my samples with Adenosine Deaminase, but I still see a baseline signal. Why?
There are several possibilities:
-
Incomplete Reaction: The concentration of ADA may be insufficient for the amount of endogenous adenosine in the sample, or the incubation time may be too short. Refer to the manufacturer's guidelines for the specific ADA enzyme you are using.[12]
-
Non-Specific Binding: The signal may be from your 2-Ado compound or another molecule in the sample binding non-specifically to assay components.
-
Instrument Noise: Ensure the plate reader is functioning correctly and that you have subtracted the appropriate blank values.
Detailed Experimental Protocols
Protocol 1: General Workflow for Managing Endogenous Adenosine
This workflow outlines the decision points and steps for handling endogenous adenosine in a typical 2-Ado experiment.
Protocol 2: Sample Pre-treatment with Adenosine Deaminase (ADA)
This protocol is adapted from commercially available adenosine assay kits and is suitable for cell culture supernatants, plasma, serum, and tissue homogenates.[13]
Materials:
-
Samples
-
Adenosine Deaminase (ADA) enzyme
-
Assay Buffer
-
96-well microtiter plate
Procedure:
-
Prepare samples and bring them to the desired concentration with Assay Buffer.
-
For each sample, pipette 50 µL into two separate wells of the microtiter plate (one will be the "+ADA" sample, the other the "-ADA" control).
-
Prepare a "Reaction Mix" containing your 2-Ado compound and other assay components.
-
Prepare a "Control Mix" that is identical to the Reaction Mix but also contains ADA at the recommended concentration.
-
Add 50 µL of the Reaction Mix to the "-ADA" wells.
-
Add 50 µL of the Control Mix to the "+ADA" wells.
-
Incubate the plate according to your assay's specific requirements (e.g., 15-30 minutes at room temperature, protected from light).[13]
-
Measure the signal (e.g., fluorescence or absorbance).
-
Calculation: The signal from endogenous adenosine is the difference between the "-ADA" wells and the "+ADA" wells. This value should be subtracted from your experimental results to determine the specific effect of 2-Ado.
Protocol 3: Blood Collection Using a STOP Solution
This protocol is essential for accurately measuring physiological adenosine levels and is based on validated methods from the literature.[4][6][14]
Materials:
-
Blood collection tubes (e.g., Vacutainer).
-
Pre-prepared, sterile STOP solution (see table in Q5 for components). A common formulation involves a mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) to simultaneously precipitate proteins and inhibit enzymes.[14]
-
Syringe for transferring STOP solution.
Procedure:
-
Prior to blood collection, add the appropriate volume of ice-cold STOP solution to the collection tube. For example, 6 mL of a solvent mixture can be added to a tube intended for a 3 mL blood draw.[14]
-
Draw the blood sample directly into the tube containing the STOP solution. The vacuum in the tube will facilitate immediate and vigorous mixing.
-
Immediately after collection, vortex the tube for 1 minute to ensure complete mixing and protein precipitation.[14]
-
Place the sample on ice or store it at -20°C or -80°C immediately.[14]
-
Before analysis, thaw the sample (if frozen) and centrifuge at high speed (e.g., >4,000 x g) at 4°C to pellet the precipitated proteins and cell debris.[14]
-
The resulting supernatant can be used for analysis via methods like HPLC-MS/MS.[4][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate measurement of endogenous adenosine in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of plasma adenosine concentration: methodological and physiological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 16. med.und.edu [med.und.edu]
Technical Support Center: Optimizing 2-Aminoadenosine Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time and other experimental parameters for 2-Aminoadenosine treatment. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for this compound treatment?
A1: The optimal incubation time for this compound treatment is highly dependent on the cell type, the concentration of the compound, and the specific biological endpoint being measured. Based on studies with related adenosine (B11128) analogs, incubation times can range from a few hours to several days. For assessing effects on cell viability and apoptosis, common incubation periods are 24, 48, and 72 hours.[1] However, shorter incubation times, in the range of minutes to a few hours, may be sufficient to observe activation of signaling pathways.[2][3] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental system.
Q2: What concentrations of this compound should I test?
A2: The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. For adenosine and its analogs, concentrations ranging from micromolar (µM) to millimolar (mM) have been reported to induce cellular effects.[4][5][6] For instance, the IC50 values for related compounds like 2-bromo-2'-deoxyadenosine (B1615966) and 2-chloro-2'-deoxyadenosine in CCRF-CEM human T-lymphoblastoid cells were found to be 0.068 µM and 0.045 µM, respectively, after an 18-hour incubation.[7] It is recommended to perform a dose-response study to identify the optimal concentration range for your experiments.
Q3: What are the known signaling pathways activated by this compound?
A3: this compound, as an adenosine analog, is expected to activate adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). Activation of these receptors can trigger various downstream signaling cascades. For example, the A2A receptor, when activated, can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can, in turn, activate Protein Kinase A (PKA) and influence downstream targets such as the MAPK/ERK pathway.[8] The specific pathway activated can depend on the receptor subtype expressed in the cell line and the concentration of the agonist.
Q4: I am observing high cytotoxicity even at low concentrations. What could be the reason?
A4: High cytotoxicity at low concentrations could be due to several factors. The cell line you are using might be particularly sensitive to adenosine analogs. It is also possible that the compound is affecting essential cellular processes. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is not toxic to your cells. It is also advisable to check the purity of your this compound stock. Performing a careful dose-response and time-course experiment will help in identifying a non-toxic effective concentration and an appropriate incubation window.
Q5: My results are not consistent across experiments. What are the common causes of variability?
A5: Inconsistent results in cell-based assays can arise from several sources. Key factors to control for include:
-
Cell passage number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change with prolonged culturing.
-
Cell density: Ensure consistent cell seeding density across experiments, as this can influence the cellular response to treatment.
-
Reagent stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
-
Incubation conditions: Maintain consistent temperature, CO2 levels, and humidity in the incubator.
-
Assay timing: Perform assays at consistent time points after treatment.
Data Presentation
The following table summarizes a selection of experimental conditions and outcomes for adenosine and its analogs to provide a starting point for optimizing your this compound experiments.
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect |
| 2-bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.068 µM (IC50) | 18 hours | Inhibition of cell growth |
| 2-chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.045 µM (IC50) | 18 hours | Inhibition of cell growth |
| Adenine (B156593) | Bel-7402 (Hepatocellular carcinoma) | 0.2758 mg/ml (ID50) | 72 hours | Inhibition of cell proliferation |
| Adenine | HeLa (Cervical cancer) | 0.2157 mg/ml (ID50) | 72 hours | Inhibition of cell proliferation |
| Adenosine | Colorectal carcinoma cell lines | 3.8-30 µM (EC50) | Not specified | Stimulation of DNA synthesis and cell proliferation |
| Adenosine | THP-1 (Leukemia) | 100-1000 µM | 72 hours | Inhibition of cell growth, cell cycle arrest, apoptosis |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time and Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the optimal incubation time and concentration of this compound for inducing a cytotoxic or anti-proliferative effect in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot dose-response curves for each incubation time to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Signaling Pathway of this compound via A2A Receptor
Caption: this compound activates the A2A receptor, initiating a cAMP-dependent signaling cascade.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Effect of Treatment | - Inappropriate incubation time or concentration.- Compound degradation.- Low receptor expression in the cell line. | - Perform a broader dose-response and time-course experiment.- Prepare fresh compound dilutions for each experiment.- Verify the expression of adenosine receptors in your cell line (e.g., by RT-PCR or Western blot). |
| High Background Signal in Assays | - Contamination of cell culture.- High cell density.- Reagent interference. | - Regularly check for microbial contamination.- Optimize cell seeding density.- Run appropriate controls, including wells with medium and reagents only. |
| Inconsistent Results Between Replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected Morphological Changes in Cells | - Cytotoxicity of the compound or solvent.- Cellular stress response. | - Perform a viability assay (e.g., Trypan Blue exclusion) to assess cell death.- Lower the concentration of the compound and/or the solvent.- Observe cells at multiple time points to monitor morphological changes. |
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR. | Semantic Scholar [semanticscholar.org]
- 4. Adenosine stimulation of the proliferation of colorectal carcinoma cell lines. Roles of cell density and adenosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 2-Aminoadenosine Fluorescent Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoadenosine (2-AA) as a fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What are the key fluorescent properties of this compound?
This compound (2-AA), often referred to as 2-aminopurine (B61359) (2AP) in its riboside form, is a fluorescent analog of adenine (B156593). Its fluorescence is highly sensitive to its local environment, making it a valuable probe for studying nucleic acid structure and dynamics.[1][2] In aqueous solutions, it exhibits a strong fluorescence quantum yield, which is significantly higher than that of natural adenine.[3]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission maxima of this compound can vary slightly depending on the solvent and its molecular environment. However, the generally accepted ranges are summarized in the table below. It's important to note that the excitation maximum lies at a longer wavelength than that of tryptophan and tyrosine, which minimizes interference from protein fluorescence.[3]
Q3: How does the local environment affect the fluorescence of this compound?
The fluorescence of this compound is significantly influenced by its immediate surroundings:
-
Base Stacking: When incorporated into DNA or RNA, its fluorescence is often quenched due to stacking interactions with neighboring bases.[1][4] This quenching is a key feature exploited in many experimental designs to probe conformational changes.[2][5]
-
Solvent Polarity: The fluorescence quantum yield of this compound decreases in non-polar solvents.[3][6] This is accompanied by a blue shift (a shift to shorter wavelengths) in the emission spectrum.[3]
-
Hydrogen Bonding: While solvent polarity has a significant impact, specific hydrogen bonding interactions with water have been found to have a negligible effect on the fluorescence quantum yield or emission wavelength.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence measurements.
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for this compound. Refer to the spectral properties table. |
| Quenching by Neighboring Bases | If this compound is incorporated into a nucleic acid, significant quenching is expected due to base stacking.[4] An increase in fluorescence upon a conformational change (e.g., protein binding that disrupts stacking) is often the expected signal.[2][5] |
| Solvent Effects | Ensure the solvent system is appropriate. Non-polar environments can decrease the quantum yield.[3] Consider if components in your buffer could be acting as quenchers. |
| Photobleaching | Prolonged exposure to the excitation light can lead to photobleaching. Reduce the excitation intensity or the exposure time. Check the photostability of your sample under your experimental conditions.[7][8] |
| Low Concentration | Ensure the concentration of the this compound-containing molecule is sufficient for detection by your instrument. |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Autofluorescence from Sample Components | Run a blank sample containing all buffer components and any other molecules (e.g., proteins, other nucleic acids) without this compound to measure the background fluorescence. Subtract this background from your experimental measurements. |
| Contaminated Buffers or Cuvettes | Use high-purity solvents and thoroughly clean your cuvettes. Check for fluorescent impurities in your reagents. |
| Instrument Noise | Consult your fluorometer's manual for procedures to minimize electronic noise. This may involve optimizing gain settings or increasing the integration time. |
Problem 3: Inconsistent or Unstable Readings
| Possible Cause | Suggested Solution |
| Temperature Fluctuations | Fluorescence is temperature-sensitive. Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. |
| Photodegradation | As with low signal, photobleaching can cause the signal to decrease over time.[7][8] Limit light exposure. |
| Sample Aggregation | Aggregation of your sample can lead to light scattering and affect fluorescence readings. Centrifuge your sample before measurement or consider including anti-aggregation agents in your buffer if compatible with your experiment. |
| Evaporation | If making measurements over a long period, ensure your cuvette is properly sealed to prevent solvent evaporation, which would change the concentration of your sample. |
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λexc) | ~303-313 nm | Can be selectively excited without exciting natural bases or aromatic amino acids.[2][3] |
| Emission Maximum (λem) | ~350-370 nm | Sensitive to solvent polarity, with a blue shift in non-polar environments.[3][9] |
| Quantum Yield (Φ) | ~0.68 (in aqueous solution) | Significantly higher than adenine (~10⁻⁴).[3] Decreases in non-polar solvents.[3] |
| Fluorescence Lifetime (τ) | ~10-12 ns (in aqueous solution) | Becomes multi-exponential when incorporated into DNA/RNA due to conformational heterogeneity.[1][4] |
Experimental Protocols
Protocol 1: General Steady-State Fluorescence Measurement
This protocol outlines the basic steps for measuring the fluorescence of a this compound-containing sample.
-
Sample Preparation:
-
Prepare your sample containing the this compound-labeled molecule in a suitable buffer. A common buffer is Tris-HCl with NaCl.[10]
-
Prepare a corresponding blank sample containing the buffer and all other components except the this compound-labeled molecule.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for the recommended time (typically 20-30 minutes).
-
Set the excitation wavelength to approximately 310 nm and the emission wavelength to approximately 370 nm.[11][12]
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio. Start with 5 nm for both and adjust as needed.
-
-
Measurement:
-
Place the blank sample in the cuvette holder and measure the background fluorescence.
-
Replace the blank with your sample and record the fluorescence intensity.
-
For accurate measurements, subtract the blank reading from the sample reading.
-
Protocol 2: Monitoring Binding Interactions
This protocol describes how to use this compound fluorescence to monitor the binding of a protein or other molecule to a labeled nucleic acid.
-
Initial Measurement:
-
Prepare the this compound-labeled nucleic acid in the binding buffer at a known concentration.
-
Measure the initial fluorescence intensity as described in Protocol 1.
-
-
Titration:
-
Add small aliquots of the binding partner (e.g., protein) to the cuvette containing the labeled nucleic acid.
-
After each addition, mix gently and allow the system to equilibrate before measuring the fluorescence intensity.
-
A change in fluorescence (often an increase if base stacking is disrupted upon binding) indicates an interaction.[2][5]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the concentration of the added binding partner.
-
This data can then be fit to a binding isotherm to determine the dissociation constant (Kd).
-
Visualizations
Caption: A flowchart of the general experimental workflow for this compound fluorescence measurements.
Caption: A decision tree for troubleshooting low fluorescence signals in this compound experiments.
Caption: A diagram illustrating the key factors that influence this compound fluorescence.
References
- 1. Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual 2-aminopurine fluorescence from a complex of DNA and the EcoKI methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing structure and dynamics of DNA with 2-aminopurine: effects of local environment on fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Photostability of 2,6-diaminopurine and its 2′-deoxyriboside investigated by femtosecond transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. 2-Amino-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
troubleshooting poor binding affinity in 2-Aminoadenosine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with poor binding affinity in 2-Aminoadenosine assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential causes for observing low or no binding of this compound to its target receptor?
A1: Several factors can contribute to poor binding affinity in your this compound assay. These can be broadly categorized into issues with reagents, experimental conditions, and the target receptor itself.
-
Reagent Quality:
-
Degradation of this compound: Ensure the compound has been stored correctly and has not degraded. Verify its purity and concentration.
-
Inactive Receptor Preparation: The receptor source (e.g., cell membranes, purified protein) may have lost activity due to improper preparation or storage.
-
Suboptimal Buffer Components: The pH, ionic strength, and presence of detergents or additives in the binding buffer can significantly impact the interaction.[1][2][3]
-
-
Assay Conditions:
-
Incorrect Incubation Time or Temperature: Binding reactions require sufficient time to reach equilibrium.[4][5] The optimal temperature can also vary.
-
High Non-Specific Binding: The ligand may be binding to other components in the assay, masking the specific interaction with the receptor.
-
Ligand Depletion: If the concentration of the receptor is too high relative to the ligand, it can lead to an underestimation of the true affinity.[5][6]
-
-
Target Receptor Characteristics:
-
Receptor Subtype Specificity: this compound may exhibit different affinities for the various adenosine (B11128) receptor subtypes (A1, A2A, A2B, A3).[7][8][9] Ensure you are using the correct receptor subtype for your intended experiment.
-
Receptor Heteromerization: Adenosine receptors can form heterodimers (e.g., A2A-A2B), which can alter the pharmacological properties and binding affinity of ligands.[10]
-
Mutations in the Binding Pocket: Specific amino acid residues are critical for ligand binding.[9][11] Any mutations in these regions could abolish or reduce binding.
-
Q2: How can I troubleshoot and optimize my this compound binding assay?
A2: A systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.
Troubleshooting workflow for poor binding affinity.
Detailed Steps:
-
Verify Reagent Quality:
-
Confirm the concentration and purity of your this compound stock solution.
-
Prepare fresh receptor samples and binding buffer.
-
Test a known control ligand with high affinity for your receptor to ensure the receptor preparation is active.
-
-
Optimize Assay Conditions:
-
Time-course Experiment: Determine the time required to reach binding equilibrium.
-
Temperature Optimization: Test a range of temperatures (e.g., 4°C, 25°C, 37°C) to find the optimal condition.
-
Reduce Non-Specific Binding: Include a blocking agent like bovine serum albumin (BSA) in your buffer.[1] Determine non-specific binding by adding a high concentration of an unlabeled competitor.
-
Ligand Concentration: Use a concentration of the radiolabeled ligand that is well below the expected dissociation constant (Kd) to avoid ligand depletion.[4]
-
-
Validate Target Receptor:
-
Confirm the identity of the expressed receptor subtype using a selective antagonist or agonist.
-
Consider the possibility of receptor heteromerization, which might alter binding characteristics.[10]
-
Q3: What are some key amino acid residues in adenosine receptors that are critical for ligand binding?
A3: Studies on adenosine receptors, particularly the A2A subtype, have identified several conserved amino acid residues within the transmembrane domains that are essential for coordinating both agonist and antagonist binding.[9][11] Mutations in these residues can significantly impact or even abolish ligand binding.
| Receptor Subtype | Key Residue(s) | Role in Binding |
| A2A | Phe-168(5.29) | Central role in coordinating the bicyclic core of agonists and antagonists.[9][11] |
| A2A | Glu-169(5.30) | Involved in coordinating the bicyclic core of ligands.[9][11] |
| A2A | Leu-249(6.51) | Essential for both agonist and antagonist binding affinity.[9][11] |
| A2A | Asn-253(6.55) | Plays a central role in coordinating the bicyclic core of ligands.[9][11] |
| A1 | Ile-270 | Influences the binding of N6-substituted adenosine analogs.[12] |
| A1 | Ser-277 | Important for interactions with the ribose moiety of adenosine analogs.[12] |
Table 1: Critical amino acid residues for ligand binding in adenosine receptors.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow for a competitive radioligand binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare cell membranes expressing the adenosine receptor of interest.
-
Dilute the radiolabeled ligand (e.g., [³H]NECA) to the desired concentration in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Prepare serial dilutions of the unlabeled competitor (this compound).
-
-
Assay Setup:
-
For total binding, add receptor membranes, radiolabeled ligand, and buffer to the assay tubes.
-
For non-specific binding, add receptor membranes, radiolabeled ligand, and a high concentration of a standard unlabeled ligand.
-
For the competition curve, add receptor membranes, radiolabeled ligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the reactions at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13][14]
-
Separation: Terminate the assay by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Adenosine Receptor Signaling
Understanding the downstream signaling of the target receptor can provide context for your binding assay results. Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity.
Simplified adenosine receptor signaling pathways.
-
A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[15]
References
- 1. swordbio.com [swordbio.com]
- 2. On the binding affinity of macromolecular interactions: daring to ask why proteins interact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Binding and Subtype Selectivity of the Human A2A Adenosine Receptor: IDENTIFICATION AND CHARACTERIZATION OF ESSENTIAL AMINO ACID RESIDUES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand binding and subtype selectivity of the human A(2A) adenosine receptor: identification and characterization of essential amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A1 adenosine receptors. Two amino acids are responsible for species differences in ligand recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characteristics of high-affinity and low-affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Receptor Binding: 2-Aminoadenosine vs. Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of 2-Aminoadenosine and the endogenous ligand, adenosine (B11128). The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven analysis of their interactions with adenosine receptor subtypes.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are key therapeutic targets for a range of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions. This compound, a synthetic analog of adenosine, has been investigated for its potential therapeutic applications due to its distinct receptor binding characteristics. Understanding the comparative binding affinities and selectivity of these two compounds is paramount for the rational design of novel therapeutics.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of this compound (also known as 2-phenylaminoadenosine (B1669347) or CV-1808) and adenosine for the four adenosine receptor subtypes are summarized in the table below. It is important to note that the presented data is compiled from various sources and may involve different experimental conditions (e.g., species, tissue preparation). Therefore, a direct comparison should be made with caution.
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Binding Affinity (IC50 in nM) | Species |
| This compound | A1 | - | 910[1][2] | Rat |
| A2A | 76[3] | 115[1][2] | Rat | |
| A2B | Not Available | Not Available | ||
| A3 | 1450[3] | - | Human | |
| Adenosine | A1 | ~70[4] | - | General |
| A2A | ~150[4] | - | General | |
| A2B | ~5100[4] | - | General | |
| A3 | ~6500[4] | - | General |
Key Observations:
-
This compound demonstrates a preference for the A2A receptor with a Ki value of 76 nM, suggesting it is a moderately potent A2A agonist. Its affinity for the A1 and A3 receptors is significantly lower, as indicated by the higher IC50 and Ki values, respectively.
-
Adenosine , the endogenous ligand, exhibits the highest affinity for the A1 and A2A receptors, with Ki values in the nanomolar range. In contrast, its affinity for the A2B and A3 receptors is substantially lower, falling within the micromolar range.
Receptor Signaling Pathways
The activation of adenosine receptors by agonists such as adenosine and this compound initiates distinct intracellular signaling cascades. These pathways are primarily mediated by the coupling of the receptors to different G proteins.
-
A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
-
A2A and A2B Receptors: These receptors primarily couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.
The following diagrams illustrate the canonical signaling pathways associated with each adenosine receptor subtype.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CV-1808 | C16H18N6O4 | CID 6917803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [3H]2-phenylaminoadenosine ([3H]CV 1808) labels a novel adenosine receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Duplex Stability: A Comparative Analysis of 2-Aminoadenosine and 2,6-Diaminopurine Riboside
For researchers, scientists, and drug development professionals, the quest for enhanced nucleic acid duplex stability is paramount. Modified nucleosides play a crucial role in this endeavor, with 2,6-diaminopurine (B158960) riboside, also known as 2-aminoadenosine, emerging as a significant contender for improving the thermodynamic properties of DNA and RNA duplexes. This guide provides a comprehensive comparison of duplexes containing 2,6-diaminopurine riboside versus those with the canonical nucleoside, adenosine (B11128), supported by experimental data and detailed protocols.
The enhanced stability conferred by 2,6-diaminopurine (DAP) stems from its ability to form three hydrogen bonds when paired with thymine (B56734) (T) or uridine (B1682114) (U), in contrast to the two hydrogen bonds formed in a standard adenine (B156593) (A) and thymine/uridine base pair. This additional hydrogen bond significantly strengthens the interaction between the two strands of a duplex, leading to a more stable structure.
Quantitative Comparison of Duplex Stability
The impact of substituting adenosine with 2,6-diaminopurine riboside on the thermodynamic stability of a DNA duplex can be quantified by examining the changes in melting temperature (Tm), and the thermodynamic parameters of enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The following table summarizes data from a study by Cheong, Tinoco, and Chollet (1988), which investigated the thermal stabilities of oligodeoxyribonucleotide duplexes containing 2,6-diaminopurine.
| Oligonucleotide Duplex Sequence | Modification | Melting Temp. (Tm) °C | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° at 37°C (kcal/mol) |
| 5'-CGAGAATTCGCG-3' 3'-GCTCTTAAGCGC-5' | Unmodified (A:T) | 54.2 | -87.8 | -250.7 | -12.9 |
| 5'-CGAGDATTCGCG-3' 3'-GCTCTTAAGCGC-5' | 2,6-Diaminopurine (D:T) | 57.8 | -92.5 | -263.8 | -14.2 |
Note: Data is derived from studies on oligodeoxyribonucleotides and serves as a representative comparison. Absolute values may vary depending on sequence context, buffer conditions, and oligonucleotide concentration.
As the data illustrates, the incorporation of a single 2,6-diaminopurine riboside in place of adenosine results in a notable increase in the melting temperature and a more favorable Gibbs free energy of duplex formation, confirming the enhanced stability of the D:T base pair.
The Structural Basis for Enhanced Stability
The key to the stabilizing effect of 2,6-diaminopurine lies in its molecular structure. The additional amino group at the 2-position of the purine (B94841) ring acts as a hydrogen bond donor, interacting with the carbonyl group at the 2-position of thymine. This creates a third hydrogen bond, supplementing the two Watson-Crick hydrogen bonds.
Caption: Hydrogen bonding in A:T vs. D:T base pairs.
Experimental Protocols
The thermodynamic data presented is primarily obtained through two key experimental techniques: UV Thermal Denaturation and Differential Scanning Calorimetry (DSC).
UV Thermal Denaturation
This method measures the change in absorbance of a nucleic acid solution as a function of temperature. As a duplex denatures into single strands, the absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect.
Protocol:
-
Sample Preparation: Oligonucleotides are synthesized, purified, and quantified. Complementary strands are mixed in equimolar amounts in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0). The final oligonucleotide concentration is typically in the micromolar range.
-
Denaturation and Annealing: The sample is heated to a temperature above the expected Tm (e.g., 95°C) for a short period to ensure complete denaturation, followed by slow cooling to room temperature to allow for proper annealing of the duplex.
-
Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the resulting sigmoidal melting curve. Thermodynamic parameters (ΔH° and ΔS°) can be derived from analyzing the shape of the melting curve, and the Gibbs free energy (ΔG°) can be calculated using the equation: ΔG° = ΔH° - TΔS°.
Caption: Workflow for UV Thermal Denaturation.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a sample during a temperature change, providing a more direct measurement of the enthalpy of denaturation.
Protocol:
-
Sample and Reference Preparation: A solution of the oligonucleotide duplex is prepared as in the UV thermal denaturation protocol. A reference sample containing only the buffer is also prepared.
-
Degassing: Both the sample and reference solutions are degassed to prevent bubble formation during the experiment.
-
Data Acquisition: The sample and reference cells of the DSC instrument are loaded. The instrument then heats both cells at a constant scan rate, measuring the differential heat flow required to maintain the same temperature in both cells.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the heat absorbed during the melting transition. The area under the peak is integrated to determine the calorimetric enthalpy (ΔH°). The Tm is the temperature at the peak maximum. The entropy (ΔS°) and Gibbs free energy (ΔG°) can then be calculated.
Conclusion
The substitution of adenosine with 2,6-diaminopurine riboside is a potent strategy for enhancing the thermodynamic stability of DNA and RNA duplexes. The formation of an additional hydrogen bond with thymine or uridine leads to a measurable increase in melting temperature and a more favorable Gibbs free energy of formation. For researchers in drug development and molecular biology, leveraging the stabilizing properties of 2,6-diaminopurine riboside can lead to the design of more robust and effective oligonucleotide-based therapeutics and diagnostics. The experimental protocols outlined provide a framework for the quantitative assessment of these stabilizing effects.
Validating the Biological Activity of Synthetic 2-Aminoadenosine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic 2-Aminoadenosine's biological activity against other common adenosine (B11128) receptor agonists. The following sections detail experimental data, protocols, and visual representations of key biological pathways and workflows to support the validation of this compound.
Introduction to this compound
This compound, also known as 2,6-diaminopurine (B158960) riboside, is a synthetic nucleoside analog of adenosine. It serves as a valuable tool in biochemical research and drug development for its ability to modulate adenosine signaling pathways. The primary targets of this compound are the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. Validating the biological activity of synthetic this compound is crucial for ensuring its potency, selectivity, and suitability for specific research applications. This guide compares its activity with well-established adenosine receptor agonists: NECA (5'-N-Ethylcarboxamidoadenosine), Regadenoson, and CGS 21680.
Comparative Biological Activity Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and selected alternative adenosine receptor agonists at the four human adenosine receptor subtypes. This quantitative data allows for a direct comparison of their potency and selectivity profiles.
Table 1: Adenosine Receptor Binding Affinities (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | 730[1] | 120[1] | Data not available | Data not available |
| NECA | 14[2][3] | 20[2][3] | >1000 | 6.2[2][3] |
| Regadenoson | >10000[4] | 290[4] | >10000 | >10000 |
| CGS 21680 | 2900 | 22 | >10000 | >10000 |
Table 2: Adenosine Receptor Functional Potency (EC50, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
| NECA | 1.9 (rat) | 27 | 2400[2][3] | 3.3 (rat) |
| Regadenoson | >1000 | ~100 (canine) | >1000 | >1000 |
| CGS 21680 | >1000 | 110 | >10000 | >10000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the biological activity of synthetic this compound and other adenosine receptor agonists.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand for the receptor subtype (e.g., [3H]-CGS 21680 for A2A receptors), and varying concentrations of the unlabeled test compound (e.g., synthetic this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive agonist or antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels, a key second messenger in adenosine receptor signaling.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (e.g., synthetic this compound) to the wells. For A1 and A3 receptor assays (which are Gi-coupled), cells are typically stimulated with forskolin (B1673556) to induce cAMP production, and the inhibitory effect of the agonist is measured. For A2A and A2B receptor assays (which are Gs-coupled), the stimulatory effect of the agonist is measured directly.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
-
Plot the measured cAMP levels as a function of the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by non-linear regression analysis. For inhibitory responses (A1 and A3), this will be an IC50 value.
-
The maximal effect (Emax) of the compound can also be determined from the dose-response curve.
Visualizing Biological Activity and Experimental Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Adenosine Receptor Signaling Pathways for this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for cAMP Functional Assay.
Caption: Logical Comparison of Adenosine Receptor Agonist Selectivity.
References
- 1. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminoadenosine and Other Adenosine Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of 2-Aminoadenosine and other key adenosine (B11128) analogs, including NECA (5'-N-Ethylcarboxamidoadenosine), CGS 21680, and CPA (N6-Cyclopentyladenosine). The information is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of their biochemical properties and functional activities, supported by experimental data.
Introduction to Adenosine Receptors
Adenosine is a purine (B94841) nucleoside that modulates a wide range of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are integral to cellular signaling and are significant therapeutic targets for various conditions. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP). Conversely, the A2A and A2B receptors primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[1][2]
Comparative Analysis of Adenosine Analogs
The selection of an appropriate adenosine analog is critical for targeted research. This section compares the binding affinity (Ki) and functional potency (EC50) of this compound and other widely used adenosine analogs across the four receptor subtypes.
Data Presentation
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 EC50 (nM) | A2A EC50 (nM) | A2B EC50 (nM) | A3 EC50 (nM) |
| This compound | >150[3] | - | - | - | - | < 3[3] | - | - |
| NECA | - | 28[4] | - | 30[5] | - | 27.5[4] | 2,500[6] | 30[5] |
| CGS 21680 | 1500[4] | 55[4] | - | 148[5] | - | 4.5[7] | - | 148[5] |
| CPA | - | 1500 | - | 618[5] | 0.32 | - | - | 618[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize adenosine receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., CHO or HEK-293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[8][9]
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (typically 3-20 µg of protein), the radioligand (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A), and varying concentrations of the unlabeled test compound (e.g., this compound).[9]
-
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).[8]
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient duration to reach equilibrium (typically 60-90 minutes) with gentle agitation.[1][9]
3. Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[8]
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
1. Cell Preparation:
-
Seed cells stably expressing the adenosine receptor of interest into a 96-well plate and grow to near confluence.[11]
2. Agonist Assay (for Gs-coupled receptors like A2A and A2B):
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX or rolipram (B1679513) to prevent cAMP degradation.[11]
-
Add varying concentrations of the agonist (e.g., this compound) to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[11]
3. Antagonist Assay (for Gi-coupled receptors like A1 and A3):
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the antagonist.
-
Stimulate the cells with a known concentration of an agonist (e.g., forskolin (B1673556) or a reference adenosine analog) to induce cAMP production.
-
Incubate at 37°C for a specified time.[11]
4. cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12][13]
5. Data Analysis:
-
For agonist assays, plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
-
For antagonist assays, plot the inhibition of the agonist-induced cAMP response against the log concentration of the antagonist to determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways associated with each adenosine receptor subtype.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: A3 Adenosine Receptor Signaling Pathway.
Conclusion
This compound and other adenosine analogs exhibit distinct profiles of receptor selectivity and functional potency. This guide provides a foundational comparison to aid researchers in selecting the most appropriate compound for their specific experimental needs. The provided experimental protocols and signaling pathway diagrams offer a framework for designing and interpreting studies aimed at elucidating the complex roles of adenosine signaling in health and disease. Further research, particularly direct comparative studies, will be invaluable in refining our understanding of these important pharmacological tools.
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Adenosine Receptors [sigmaaldrich.com]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Validating the Specificity of 2-Aminoadenosine for Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Aminoadenosine's performance against other adenosine (B11128) receptor agonists, supported by experimental data. The information presented herein is intended to facilitate informed decisions in research and drug development projects targeting adenosine receptors.
Introduction to this compound and Adenosine Receptors
Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are classified into four subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and play crucial roles in a myriad of physiological processes, making them attractive therapeutic targets. The A1 and A3 receptors are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. The specificity of a ligand for a particular receptor subtype is paramount in drug development to elicit desired therapeutic effects while minimizing off-target side effects. This compound, a purine (B94841) nucleoside, is an adenosine analog with a substitution at the 2-position of the adenine (B156593) ring. This guide aims to validate its specificity for the various adenosine receptor subtypes by comparing its binding affinity and functional potency with a related compound.
Comparative Analysis of Receptor Specificity
The specificity of this compound for the four adenosine receptor subtypes is evaluated through its binding affinity (Ki) and functional activity (EC50). Lower Ki values indicate higher binding affinity, while EC50 values represent the concentration of the compound required to elicit a half-maximal response in a functional assay. Due to the limited availability of comprehensive data for this compound across all receptor subtypes in a single study, this guide presents the available data and includes data for the structurally related compound, 2-phenylaminoadenosine (B1669347) (CV-1808), for comparative purposes.
Table 1: Binding Affinity (Ki) and Functional Activity (EC50) of this compound and a Comparator
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] |
| This compound | A1 | Data not available | Data not available |
| A2A | Data not available | Data not available | |
| A2B | Data not available | Data not available | |
| A3 | Data not available | Data not available | |
| CV-1808 (2-phenylaminoadenosine) | A1 | 910 (IC50)[1] | Data not available |
| A2A | 76[2] | Data not available | |
| A2B | Data not available | Data not available | |
| A3 | 1450[2] | Data not available |
Note: The available data for this compound is limited. The data for CV-1808 is provided as a reference for a 2-substituted adenosine analog. Further experimental validation is required to fully characterize the specificity of this compound.
Experimental Protocols
To determine the binding affinity and functional specificity of this compound, standardized in vitro assays are employed. The following protocols provide a general framework for these experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK-293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation and resuspend them in a suitable assay buffer. Determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A known concentration of a suitable radioligand (e.g., [³H]CGS21680 for A2A receptors).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive ligand.
3. Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger, through Gs- or Gi-coupled receptors.
1. Cell Culture and Seeding:
-
Culture cells stably expressing the human adenosine receptor subtype of interest.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
2. Assay Procedure:
-
For A2A and A2B receptors (Gs-coupled):
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound (this compound).
-
Incubate for a specified time at 37°C.
-
-
For A1 and A3 receptors (Gi-coupled):
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of increasing concentrations of the test compound.
-
Incubate for a specified time at 37°C.
-
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
-
Generate concentration-response curves by plotting the cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (for agonists) or IC50 value (for antagonists/inverse agonists) from the curves using non-linear regression.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
This guide provides a framework for validating the specificity of this compound for adenosine receptor subtypes. The presented data for the related compound CV-1808 suggests that substitutions at the 2-position of the adenosine molecule can significantly influence receptor affinity and selectivity. However, the lack of comprehensive, direct comparative data for this compound highlights the need for further experimental investigation to fully elucidate its pharmacological profile. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers to conduct these necessary studies. A thorough characterization of this compound's specificity will be crucial for its potential development as a selective therapeutic agent.
References
A Comparative Guide to 2-Aminoadenosine and 2'-deoxy-2-aminoadenosine for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 2-Aminoadenosine and its derivative, 2'-deoxy-2-aminoadenosine. While both are analogues of the endogenous nucleoside adenosine (B11128), the structural difference at the 2'-position of the ribose sugar is expected to influence their biochemical properties, receptor interactions, and metabolic stability. This document summarizes their known characteristics, outlines standard experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound, also known as 2,6-diaminopurine (B158960) ribonucleoside, is a purine (B94841) nucleoside that acts as an analogue of adenosine.[1][2] 2'-deoxy-2-aminoadenosine is its deoxyribose counterpart, lacking the hydroxyl group at the 2'-position of the sugar moiety.[3] This structural modification can significantly impact the molecule's conformation, its binding affinity to adenosine receptors, and its susceptibility to enzymatic degradation, thereby altering its pharmacological profile. Both compounds are valuable tools in biochemical research and drug development, particularly in the study of adenosine signaling pathways which are implicated in a wide range of physiological processes including neurotransmission, cardiac function, and inflammation.[4]
Physicochemical Properties
The key physicochemical properties of this compound and 2'-deoxy-2-aminoadenosine are summarized in the table below. The absence of the 2'-hydroxyl group in 2'-deoxy-2-aminoadenosine results in a lower molecular weight and a slight increase in lipophilicity (indicated by a less negative XLogP3 value).
| Property | This compound | 2'-deoxy-2-aminoadenosine |
| Synonyms | 2,6-Diaminopurine ribonucleoside, 2,6-Diaminonebularine | 2,6-Diaminopurine-2'-deoxyriboside, 2-Amino-2'-deoxy-D-adenosine |
| Molecular Formula | C₁₀H₁₄N₆O₄[2] | C₁₀H₁₄N₆O₃[3] |
| Molecular Weight | 282.26 g/mol [2] | 266.26 g/mol [3] |
| CAS Number | 2096-10-8[2] | 4546-70-7[3] |
| Appearance | White Powder[1] | Solid[5] |
| Melting Point | 241-243°C (dec.)[1] | 189-190°C[5] |
| XLogP3 | -1.4[2] | -0.5[3] |
| Hydrogen Bond Donor Count | 4[2] | 4[3] |
| Hydrogen Bond Acceptor Count | 8[2] | 8[3] |
Biological Activity and Mechanism of Action
Both this compound and 2'-deoxy-2-aminoadenosine are expected to exert their biological effects primarily through interaction with the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These are G protein-coupled receptors (GPCRs) that, upon activation, modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP.
-
A₂ₐ and A₂ₑ Receptors: Generally couple to Gₛ proteins, and their activation stimulates adenylyl cyclase, leading to increased intracellular cAMP.
The presence or absence of the 2'-hydroxyl group can influence the binding affinity and efficacy of these compounds at the different adenosine receptor subtypes. However, a direct comparative study providing quantitative data (Kᵢ and EC₅₀/IC₅₀ values) for both compounds is not available in the reviewed literature.
A study comparing 2,6-diaminopurine (the base) and its 2'-deoxyriboside (a related structure to the topic molecules) showed different metabolic activation pathways and antiproliferative effects, suggesting that the sugar moiety plays a critical role in the biological activity of these compounds.[1]
Adenosine Receptor Signaling Pathway
References
- 1. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate analogues for an RNA-editing adenosine deaminase: mechanistic investigation and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 5. frontiersin.org [frontiersin.org]
Cross-Validation of 2-Aminoadenosine Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 2-Aminoadenosine, a purine (B94841) nucleoside, across different cancer cell lines. While direct comparative studies on this compound are limited, this document synthesizes available data on its derivatives and related adenosine (B11128) compounds to offer insights into its potential as an anti-cancer agent. The information presented herein is intended to guide further research and drug development efforts.
Comparative Efficacy of Adenosine Analogs in Cancer Cell Lines
| Cell Line | Compound | Effect | Observations |
| Mantle Cell Lymphoma (MCL) | 8-Aminoadenosine (B15950) | Growth inhibition, apoptosis | Reduced thymidine (B127349) incorporation, loss of mitochondrial membrane potential, and cleavage of poly (adenosine diphosphate-ribose) polymerase (PARP).[1] |
It is important to note that while these findings for an analog are indicative, dedicated studies are required to determine the specific efficacy of this compound across a panel of cancer cell lines.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to assess the effects of this compound.
Cell Treatment Protocol
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, Jurkat) in their appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or sterile phosphate-buffered saline (PBS), at a high concentration.
-
Treatment: Seed the cells in multi-well plates at a predetermined density. After allowing the cells to attach overnight, treat them with varying concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for specific time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis using Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Following treatment, harvest the cells and wash them with PBS. Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store them at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in apoptosis.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound and its analogs.
References
Unveiling the Mechanism of Action of 2-Aminoadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 2-Aminoadenosine, a purine (B94841) nucleoside analogue of adenosine (B11128). Through a detailed comparison with other well-established adenosine receptor agonists, this document elucidates the binding and functional properties of this compound, supported by experimental data. The information presented herein is intended to assist researchers in understanding the pharmacological profile of this compound and to provide a framework for its potential therapeutic applications.
Overview of this compound and its Mechanism of Action
This compound, also known as 2,6-diaminopurine (B158960) ribonucleoside, is a naturally occurring adenosine analogue. Its mechanism of action is primarily mediated through its interaction with the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes.
The activation of these receptors by agonists like this compound triggers distinct intracellular signaling cascades:
-
A₁ and A₃ Receptors: Coupled to inhibitory G proteins (Gαi/o), their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A₂A and A₂B Receptors: Coupled to stimulatory G proteins (Gαs), their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Beyond the modulation of cAMP, adenosine receptor activation can also influence other signaling pathways, including phospholipase C (PLC), intracellular calcium levels, nitric oxide (NO) production, reactive oxygen species (ROS) generation, and the activation of protein kinases such as protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. The specific downstream effects depend on the receptor subtype, the cell type, and the physiological context.
Comparative Analysis of Receptor Binding and Functional Potency
To objectively assess the mechanism of action of this compound, its binding affinity (Ki) and functional potency (EC₅₀) at the four human adenosine receptor subtypes are compared with two well-characterized adenosine receptor agonists: NECA (5'-N-Ethylcarboxamidoadenosine), a non-selective agonist, and CGS-21680, an A₂A selective agonist.
| Compound | A₁ Ki (nM) | A₂A Ki (nM) | A₂B Ki (nM) | A₃ Ki (nM) | A₁ EC₅₀ (nM) | A₂A EC₅₀ (nM) | A₂B EC₅₀ (nM) | A₃ EC₅₀ (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| NECA | 14[1] | 20[1] | >1000 | 6.2[1] | Data Not Available | 27.5[2] | 2400[1] | Data Not Available |
| CGS-21680 | 290[3] | 27[3] | 67[3] | 88800[3] | Data Not Available | 110 | >10000 | Data Not Available |
Note: Ki values represent the inhibition constant, a measure of binding affinity (a lower value indicates higher affinity). EC₅₀ values represent the half-maximal effective concentration, a measure of functional potency (a lower value indicates higher potency). Data for this compound is currently not available in the public domain.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by adenosine receptor agonists and the general workflows for the experimental protocols used to determine their binding affinity and functional potency.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
1. Membrane Preparation:
- Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).
- Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, add the membrane preparation, a specific radioligand for the receptor subtype of interest (e.g., [³H]CGS21680 for A₂A), and varying concentrations of the unlabeled test compound (competitor).
- To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known non-selective adenosine receptor agonist (e.g., NECA).
- Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Detection:
- Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold buffer to remove any unbound radioactivity.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the competitor concentration.
- Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol is a generalized method for determining the functional potency (EC₅₀) of a test compound in modulating cAMP levels through a specific adenosine receptor subtype.
1. Cell Culture and Plating:
- Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).
- Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Cell Stimulation:
- Wash the cells with a suitable assay buffer.
- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- Add varying concentrations of the test compound (agonist) to the wells.
- For A₁ and A₃ receptor assays (Gi-coupled), stimulate the cells with forskolin (B1673556) to induce cAMP production before adding the agonist.
- Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Detection:
- Lyse the cells to release the intracellular cAMP.
- Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
4. Data Analysis:
- Plot the cAMP concentration as a function of the agonist concentration.
- For A₂A and A₂B receptors, determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal increase in cAMP.
- For A₁ and A₃ receptors, determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Conclusion
This compound is an adenosine analogue that is expected to exert its biological effects through the activation of adenosine receptors. A comprehensive understanding of its binding affinity and functional potency at each of the four receptor subtypes is essential for elucidating its precise mechanism of action and for guiding its potential development as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation of this compound and other novel adenosine receptor modulators. Further research is required to obtain the specific binding and functional data for this compound to complete a direct and thorough comparison with other adenosine receptor agonists.
References
Unveiling the Superior Thermal Stability of 2-Aminoadenosine Pairs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for enhanced nucleic acid duplex stability is paramount. The substitution of adenine (B156593) (A) with 2-aminoadenosine (2-AA), also known as 2,6-diaminopurine (B158960), presents a compelling strategy to achieve this. This guide provides an objective comparison of the thermal stability of this compound:thymine (2-AA:T) pairs against canonical adenine:thymine (A:T) pairs, supported by experimental data and detailed protocols.
The enhanced stability of duplexes containing this compound is primarily attributed to the formation of a third hydrogen bond with its pairing partner, thymine. This additional bond significantly strengthens the interaction, requiring more energy to denature the duplex.
Quantitative Data Comparison
| Parameter | Adenine:Thymine (A:T) Pair | This compound:Thymine (2-AA:T) Pair | Key Findings |
| Hydrogen Bonds | 2 | 3 | The additional amino group in this compound facilitates a third hydrogen bond with thymine. |
| Melting Temperature (Tm) | Sequence Dependent | Increased (typically by 1.5-4°C per substitution) | Substitution with 2,6-diaminopurine leads to an increase in the dissociation temperature of 1.5°C to 1.8°C per modified base.[1] Studies on PNA-DNA duplexes have shown a thermal stabilization of 2–4°C per diaminopurine⋅thymine base pair.[2] |
| Gibbs Free Energy (ΔG°) | Sequence Dependent | More Negative | The increased stability from the third hydrogen bond results in a more favorable (more negative) Gibbs free energy of duplex formation. |
| Enthalpy (ΔH°) | Sequence Dependent | More Negative | The formation of an additional hydrogen bond releases more energy, leading to a more negative enthalpy change. |
| Entropy (ΔS°) | Sequence Dependent | Generally similar to A:T | The change in entropy upon duplex formation is not significantly altered by the substitution. |
It is important to note that the magnitude of stabilization can be sequence-dependent. While the general trend is increased stability, the specific thermodynamic contributions can vary based on the neighboring base pairs and the overall structure of the duplex. One study on 11-mer duplexes revealed a relative stabilizing influence of A·T > AP·T (where AP is 2-aminopurine), highlighting the context-dependent nature of these interactions.[3][4]
Visualizing the Molecular Advantage
The fundamental difference in pairing between A:T and 2-AA:T is the number of hydrogen bonds, as illustrated in the diagram below.
Experimental Protocol: UV-Melting Temperature (Tm) Analysis
The thermal stability of DNA duplexes is most commonly determined by UV-melting temperature (Tm) analysis. This method measures the change in UV absorbance of a DNA solution as the temperature is increased. As the duplex denatures into single strands, the absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect. The Tm is the temperature at which half of the DNA is in the double-stranded state and half is in the single-stranded state.
Materials:
-
Lyophilized DNA oligonucleotides (both the sequence containing Adenine and the sequence containing this compound, and their complementary strands)
-
Melting Buffer (e.g., 1 M NaCl, 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (Peltier device)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions of a known concentration (e.g., 100 µM).
-
Determine the precise concentration of the single-stranded DNA stock solutions by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C).
-
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the complementary single strands in the melting buffer to the desired final concentration (e.g., 1-10 µM).
-
Heat the mixture to 90-95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Slowly cool the solution to room temperature over several hours to allow for proper annealing of the duplexes.
-
-
UV-Melting Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette. Place a matched cuvette with melting buffer only in the reference cell of the spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1°C per minute).
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is determined from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves by analyzing their shape and concentration dependence (van't Hoff analysis).
-
Experimental Workflow
The following diagram illustrates the key steps in determining and comparing the thermal stability of DNA duplexes containing A:T and 2-AA:T pairs.
References
- 1. Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double duplex invasion by peptide nucleic acid: A general principle for sequence-specific targeting of double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic and calorimetric characterizations of DNA duplexes containing 2-aminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Binding Profile of 2-Aminoadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective molecular probes and therapeutic agents necessitates a thorough understanding of their interactions with biological targets. While 2-Aminoadenosine is a known adenosine (B11128) analog with expected activity at adenosine receptors, its potential for binding to other, unintended "off-target" proteins is a critical aspect of its pharmacological profile. This guide provides a framework for assessing the off-target binding profile of this compound, comparing its theoretical selectivity with the comprehensive data that would be generated through broad panel screening. This document outlines the typical experimental approaches, data presentation, and the importance of such analysis in drug discovery and chemical biology.
The Significance of Off-Target Profiling
Off-target binding can lead to a range of unintended consequences, from misleading experimental results in a research setting to adverse drug reactions in a clinical context. A comprehensive off-target binding profile is therefore essential for:
-
Predicting Potential Side Effects: Identifying interactions with proteins linked to known toxicities can help in the early de-risking of drug candidates.
-
Elucidating Mechanism of Action: Unexpected off-target activities may contribute to the overall pharmacological effect of a compound, providing a more complete picture of its mechanism of action.
-
Ensuring Experimental Rigor: For researchers using this compound as a chemical probe, understanding its selectivity is paramount to correctly interpreting experimental outcomes.
-
Discovering New Therapeutic Opportunities: Off-target interactions can sometimes reveal novel therapeutic applications for a compound.
Comparative Analysis of Binding Profiles
A comprehensive assessment of this compound's selectivity would involve screening against a broad panel of receptors, ion channels, transporters, and enzymes. The results would then be compared to its on-target affinity at adenosine receptors.
On-Target Activity of this compound
This compound is an analog of adenosine and is expected to bind to adenosine receptors (A1, A2A, A2B, and A3). The affinity of this compound for these receptors would be the primary benchmark against which its off-target interactions are measured.
Off-Target Screening Data
Ideally, this compound would be screened against a comprehensive panel of targets, such as the Eurofins SafetyScreen44 or a larger custom panel. This screening provides data on the percentage of inhibition of radioligand binding to a wide array of proteins at a fixed concentration (e.g., 10 µM). Hits from this initial screen (typically >50% inhibition) would then be followed up with dose-response studies to determine the binding affinity (Ki) or functional inhibition (IC50).
Data Presentation: A Template for Comparison
The following table provides a template for summarizing the off-target binding data for this compound. In the absence of publicly available screening data, this table serves as an example of how such data should be presented for clear comparison.
| Target Class | Target | Assay Type | This compound % Inhibition @ 10 µM | This compound Ki (µM) | Comparative Compound % Inhibition @ 10 µM | Comparative Compound Ki (µM) |
| GPCRs | Adenosine A1 Receptor | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Adenosine A2A Receptor | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Adrenergic α1A Receptor | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Dopamine D2 Receptor | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Serotonin 5-HT2A Receptor | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Ion Channels | hERG | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sodium Channel (Site 2) | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Kinases | ABL1 | Kinase Activity Assay | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| SRC | Kinase Activity Assay | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Transporters | Dopamine Transporter | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Serotonin Transporter | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of off-target binding data. Below are protocols for key experiments typically employed in such an assessment.
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor, ion channel, or transporter.[1][2]
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-targets.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a known radiolabeled ligand for binding to the target protein expressed in a cell membrane preparation. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials:
-
Cell membranes expressing the target protein of interest.
-
Radiolabeled ligand specific for the target.
-
Unlabeled competing ligand (for determining non-specific binding).
-
Test compound (this compound).
-
Assay buffer (specific to each target).
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and either the assay buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound dilutions.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percent inhibition of specific binding for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinase Inhibition Assays
Assessing the effect of this compound on a broad panel of kinases is crucial, as many small molecules exhibit off-target kinase activity.
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of protein kinases.
Principle: A common method is a radiometric kinase assay that measures the transfer of the gamma-phosphate from [γ-33P]ATP to a specific peptide or protein substrate by the kinase. The amount of phosphorylated substrate is then quantified.
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
[γ-33P]ATP.
-
Test compound (this compound).
-
Kinase reaction buffer.
-
Phosphocellulose filter paper or other capture method.
-
Scintillation counter or phosphorimager.
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition of kinase activity for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Assessment Workflow and Signaling Context
Diagrams are essential for visualizing complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing the off-target profile and a simplified adenosine receptor signaling pathway.
Caption: Experimental workflow for assessing the off-target binding profile.
Caption: Simplified Adenosine A2A Receptor signaling pathway.
Conclusion
A comprehensive evaluation of the off-target binding profile of this compound is a critical step in its characterization as a research tool or potential therapeutic agent. While publicly available, large-scale screening data for this compound is currently limited, this guide provides a robust framework for conducting and interpreting such studies. By employing standardized radioligand binding and kinase inhibition assays, and presenting the data in a clear, comparative format, researchers can gain a thorough understanding of the selectivity of this compound. This knowledge is indispensable for the accurate interpretation of experimental results and for advancing drug discovery programs. It is recommended that researchers working with this compound consider generating such a comprehensive off-target profile to ensure the validity and translatability of their findings.
References
Comparative Analysis of Enzymatic Phosphorylation: Adenosine vs. 2-Aminoadenosine
A comprehensive guide for researchers and drug development professionals on the enzymatic phosphorylation of adenosine (B11128) and its analogue, 2-aminoadenosine, by adenosine kinase. This report details the kinetic parameters, experimental methodologies, and relevant signaling pathways.
The enzymatic phosphorylation of nucleosides is a critical process in cellular metabolism and signaling. Adenosine, a ubiquitous purine (B94841) nucleoside, plays a pivotal role in energy homeostasis and various signaling cascades upon its phosphorylation to adenosine monophosphate (AMP) by adenosine kinase (ADK). The analogue this compound, also known as 2,6-diaminopurine (B158960) riboside, is also a substrate for this key enzyme. This guide provides a comparative overview of the enzymatic phosphorylation of these two compounds, offering valuable insights for researchers in drug discovery and molecular biology.
Quantitative Analysis of Kinase Activity
The efficiency of adenosine kinase in phosphorylating adenosine and this compound can be quantitatively compared through their kinetic parameters. While extensive data is available for adenosine, specific kinetic constants for this compound are less frequently reported in recent literature. A foundational study by Kornberg and Pricer (1951) established that this compound (referred to as 2,6-diaminopurine riboside) is indeed a substrate for adenosine kinase. The study indicated that the phosphorylation rate of this compound is approximately half that of adenosine under similar conditions.
For the purpose of this guide, representative kinetic values for adenosine phosphorylation by human adenosine kinase are presented alongside the relative activity reported for this compound. It is important to note that kinetic parameters can vary depending on the specific experimental conditions and the source of the enzyme.
| Substrate | Enzyme | Km (µM) | Vmax (relative to Adenosine) | Reference |
| Adenosine | Human Adenosine Kinase | ~0.5 - 5 | 100% | [1] |
| This compound | Yeast Adenosine Kinase | Not Reported | ~50% | [2] |
Note: The Vmax for this compound is an approximation based on the qualitative findings of early research. Further studies are required to establish precise Km and Vmax or kcat values for the phosphorylation of this compound by various isoforms of adenosine kinase from different species.
Experimental Protocols
The determination of kinetic parameters for adenosine kinase activity typically involves monitoring the consumption of ATP or the formation of ADP. A widely used method is the coupled-enzyme spectrophotometric assay.
Principle: The production of ADP during the phosphorylation of the substrate (adenosine or this compound) is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
MgCl₂
-
KCl
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Adenosine Kinase (ADK)
-
Substrate: Adenosine or this compound
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, KCl, PEP, NADH, PK, and LDH.
-
Add the substrate (adenosine or this compound) at varying concentrations.
-
Initiate the reaction by adding adenosine kinase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation.
Signaling Pathways and Logical Relationships
The phosphorylation of adenosine to AMP is the first step in its intracellular metabolism, leading to the generation of ADP and ATP, which are central to cellular energy. Adenosine itself is a potent signaling molecule that exerts its effects through four G protein-coupled receptors (A1, A2A, A2B, and A3), modulating a wide range of physiological processes including neurotransmission, inflammation, and cardiac function. By converting adenosine to AMP, adenosine kinase plays a crucial role in regulating the concentration of adenosine available to bind to these receptors, thereby controlling the duration and intensity of adenosine signaling.[1]
The phosphorylation of this compound to this compound monophosphate introduces an analogue into the purine metabolic pathway. The downstream effects and signaling implications of this compound and its phosphorylated metabolites are not as well-characterized as those of adenosine. However, it is plausible that this compound monophosphate can be further phosphorylated to the di- and triphosphate forms, potentially acting as an analogue of ATP and influencing various ATP-dependent cellular processes.
Caption: Comparative phosphorylation pathways of adenosine and this compound.
Conclusion
Adenosine and this compound are both substrates for adenosine kinase, with adenosine being the preferred substrate. The phosphorylation of adenosine is a well-characterized and critical step in purine metabolism and signaling. While the enzymatic conversion of this compound has been demonstrated, a detailed quantitative understanding of its kinetics and the downstream signaling consequences of its phosphorylated products requires further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore these questions and advance our understanding of purine metabolism and its therapeutic potential.
References
Validating the Incorporation of 2-Aminoadenosine in Synthetic Oligonucleotides: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise composition of synthetic oligonucleotides is paramount. The successful incorporation of modified nucleosides, such as 2-Aminoadenosine, which can alter the therapeutic properties of an oligonucleotide, requires rigorous analytical validation. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for confirming the incorporation of this compound, supported by detailed experimental protocols and expected data.
Synthesis and Purification of a this compound-Containing Oligonucleotide
The validation process begins with the successful synthesis and purification of the oligonucleotide. A standard phosphoramidite (B1245037) chemistry approach on a solid support is typically employed.
Experimental Protocol: Synthesis and Purification
-
Oligonucleotide Synthesis: A model 12-mer oligonucleotide with the sequence 5'-d(TGC G(2A)T CGA TGC)-3', where (2A) represents this compound, is synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium (B1175870) hydroxide.
-
Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove failure sequences and other impurities. The collected fractions containing the full-length product are desalted.
Mass Spectrometry: The Gold Standard for Molecular Weight Confirmation
Mass spectrometry (MS) is a cornerstone technique for the analysis of synthetic oligonucleotides. It provides a direct measurement of the molecular weight, offering definitive confirmation of the incorporation of modified bases like this compound. Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is the most common approach.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: The purified oligonucleotide is dissolved in a solution of 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 8.6 mM triethylamine (B128534) (TEA) in nuclease-free water to a final concentration of 10 µM.
-
LC-MS System: An ESI time-of-flight (TOF) mass spectrometer coupled with a capillary HPLC system is used.
-
Chromatography: The sample is injected onto a C18 column. A gradient of mobile phase A (8.6 mM TEA, 100 mM HFIP in water) and mobile phase B (methanol) is used for separation.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode. The data is acquired over a mass-to-charge (m/z) range of 500-2000.
-
Data Analysis: The resulting spectrum is deconvoluted to determine the molecular weight of the oligonucleotide.
Expected Quantitative Data
| Parameter | Expected Value |
| Calculated Monoisotopic Mass | 3689.7 g/mol |
| Observed Deconvoluted Mass | 3689.6 g/mol |
| Mass Accuracy | < 5 ppm |
This data confirms the successful incorporation of one this compound residue, as the observed mass matches the theoretical mass.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
For unambiguous sequence confirmation, tandem mass spectrometry (MS/MS) can be employed. This involves isolating the parent ion of the oligonucleotide and fragmenting it to produce a series of ions that correspond to the nucleotide sequence.
Alternative Validation Methods
While mass spectrometry provides definitive mass confirmation, other techniques offer complementary information regarding purity, structure, and the local environment of the modification.
Capillary Electrophoresis (CE)
Capillary electrophoresis, particularly capillary gel electrophoresis (CGE), is a high-resolution technique for assessing the purity and size of oligonucleotides. The successful incorporation of this compound should result in a single, sharp peak corresponding to the full-length product.
Experimental Protocol: Capillary Gel Electrophoresis
-
Sample Preparation: The purified oligonucleotide is dissolved in nuclease-free water to a concentration of 0.1 OD/µL.
-
CE System: A capillary electrophoresis system equipped with a UV detector is used.
-
Capillary and Gel: A fused silica (B1680970) capillary filled with a sieving polymer (e.g., linear polyacrylamide) is used.
-
Electrophoresis: The sample is injected electrokinetically. The separation is performed at a constant voltage.
-
Detection: The oligonucleotide is detected by its UV absorbance at 260 nm.
Expected Quantitative Data
| Parameter | Expected Value |
| Migration Time | Dependent on instrument and conditions |
| Purity (% Area) | > 95% |
| Resolution (vs. n-1 mer) | Baseline separation |
A single major peak with high purity indicates the homogeneity of the synthesized product, indirectly supporting the uniform incorporation of the modified base.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of oligonucleotides in solution. 2D NMR experiments, such as COSY and NOESY, can confirm the incorporation and pinpoint the location of this compound by identifying its unique proton signals and their correlations with neighboring nucleotides.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: The purified oligonucleotide is dissolved in a D2O-based buffer to a concentration of approximately 1 mM.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used.
-
Data Acquisition: 1D proton, 2D COSY, and 2D NOESY spectra are acquired.
-
Data Analysis: The spectra are processed and analyzed to assign the proton resonances. The characteristic signals of the this compound residue and its through-bond and through-space correlations to adjacent residues are identified.
Expected Quantitative Data
| Parameter | Expected Chemical Shift (ppm) |
| This compound H2 Proton | ~7.8 ppm |
| This compound H8 Proton | ~8.1 ppm |
| NOE Cross-peaks | Observed between this compound protons and protons of adjacent G and T residues |
The presence of these specific signals and correlations provides definitive structural evidence of this compound incorporation at the intended position.
Fluorescence Spectroscopy
A unique advantage of working with this compound (also known as 2-aminopurine) is its intrinsic fluorescence, which is sensitive to its local environment.[1][2][3] This property can be exploited to confirm its incorporation and to study its interaction within the oligonucleotide.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: The purified oligonucleotide is dissolved in a suitable buffer (e.g., phosphate-buffered saline) to a concentration of 1 µM.
-
Spectrofluorometer: A spectrofluorometer is used for fluorescence measurements.
-
Data Acquisition: The sample is excited at approximately 310 nm, and the emission spectrum is recorded from 350 to 450 nm.
-
Data Analysis: The fluorescence intensity and emission maximum are recorded. A significant fluorescence signal compared to a non-modified control oligonucleotide confirms the presence of this compound.
Expected Quantitative Data
| Parameter | Expected Value |
| Excitation Maximum | ~310 nm |
| Emission Maximum | ~370 nm |
| Fluorescence Intensity | Significantly higher than a control oligonucleotide lacking this compound |
The observation of a characteristic fluorescence spectrum provides strong evidence for the successful incorporation of the fluorescent this compound base.
Comparison of Validation Methods
| Feature | Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) | NMR Spectroscopy | Fluorescence Spectroscopy |
| Primary Information | Molecular Weight, Sequence | Purity, Size | 3D Structure, Connectivity | Presence of Fluorophore |
| Confirmation of Incorporation | Direct, Definitive | Indirect | Direct, Structural | Direct, Functional |
| Sensitivity | High | High | Low | Very High |
| Throughput | High | High | Low | High |
| Expertise Required | Moderate to High | Moderate | High | Low to Moderate |
| Cost | High | Moderate | Very High | Moderate |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis, purification, and validation of a this compound-containing oligonucleotide.
Conclusion
Validating the incorporation of this compound into synthetic oligonucleotides is a critical quality control step. While mass spectrometry provides the most direct and definitive confirmation of molecular weight, a multi-faceted approach employing complementary techniques offers a more comprehensive validation. Capillary electrophoresis is invaluable for assessing purity, NMR spectroscopy provides detailed structural information, and the intrinsic fluorescence of this compound offers a unique and sensitive method for its detection. The choice of analytical method will depend on the specific requirements of the study, available instrumentation, and the desired level of characterization. For comprehensive quality assurance in a drug development setting, a combination of these techniques is often the most robust strategy.
References
Unlocking Enhanced Aptamer Performance: A Functional Comparison of 2-Aminoadenosine-Modified Aptamers
For researchers, scientists, and drug development professionals, the quest for aptamers with superior performance is paramount. This guide provides an objective comparison of 2-aminoadenosine-modified aptamers against their unmodified counterparts and other common modifications, supported by experimental data and detailed protocols.
The introduction of chemical modifications into oligonucleotide aptamers is a key strategy to enhance their therapeutic and diagnostic potential. Among these, the incorporation of this compound, a modification of the adenine (B156593) nucleobase, has emerged as a promising approach to improve the functional characteristics of aptamers. This modification, which involves the addition of an amino group at the 2-position of the adenine base, can significantly influence the biophysical properties of the resulting aptamer. This guide delves into a functional comparison, highlighting the impact of this compound on binding affinity, nuclease resistance, and thermal stability.
Enhanced Binding Affinity and Structural Stability
The incorporation of a 2-amino group on adenine allows for the formation of an additional hydrogen bond with a complementary thymine (B56734) base, theoretically increasing the stability of the DNA duplex. However, studies on the thermostability of DNA containing 2-aminoadenine have revealed a non-linear relationship between the level of modification and the melting temperature (Tm)[1]. This suggests that the contribution of this compound to duplex stability is context-dependent and may be influenced by the surrounding sequence[1]. While direct head-to-head quantitative data for a specific this compound-modified aptamer against its unmodified version is not extensively available in the public domain, the general principle of enhanced binding through additional hydrogen bonds is a strong rationale for this modification[2][3].
Superior Nuclease Resistance
A primary obstacle for the in vivo application of aptamers is their susceptibility to degradation by nucleases[4][5]. Chemical modifications, particularly at the 2'-position of the ribose sugar, are a well-established strategy to confer nuclease resistance[6]. While this compound is a base modification, the related 2'-amino modifications on the sugar have been shown to significantly enhance stability in serum[6][7]. For instance, a 2'-NH2 group-modified RNA aptamer against human neutrophil elastase demonstrated a 10-fold increase in stability in human serum and urine compared to its unmodified counterpart[6]. Similarly, 2'-aminopyrimidine-modified RNA ligands were found to be at least 1000-fold more stable in 90% human serum[6]. It is inferred that base modifications like this compound can also contribute to nuclease resistance by altering the aptamer's conformation, making it less accessible to nuclease cleavage.
Comparative Performance Data
To illustrate the functional advantages of modified aptamers, the following tables summarize quantitative data from various studies. It is important to note that direct comparisons for this compound are limited, and thus data for other relevant 2'-amino and base modifications are included to provide a broader context.
| Aptamer Target | Modification | Binding Affinity (Kd) | Fold Improvement vs. Unmodified | Reference |
| Human Neutrophil Elastase (HNE) | 2'-NH2 group-modified RNA | Good binding affinity | - | [6] |
| Basic Fibroblast Growth Factor (bFGF) | 2'-amino-2'-deoxypyrimidine-modified RNA | High affinity | - | [6] |
| Vascular Endothelial Growth Factor (VEGF) | 2'-amino-modified RNA/DNA | High binding affinity | - | [6] |
| Thrombin | 2'-F-modified | ~4-fold higher affinity | 4x | [6] |
| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Double-modified (amino-acid-like moieties on pyrimidines) | Higher affinity than single-modified | - | [8] |
| Aptamer Target | Modification | Half-life in Serum | Fold Improvement vs. Unmodified | Reference |
| Human Neutrophil Elastase (HNE) | 2'-NH2 group-modified RNA | - | 10x (in serum and urine) | [6] |
| Basic Fibroblast Growth Factor (bFGF) | 2'-aminopyrimidine-modified RNA | - | >1000x (in 90% human serum) | [6] |
| Vascular Endothelial Growth Factor (VEGF) | 2'-amino-modified RNA/DNA with 3' and 5' phosphorothioate (B77711) caps | Increased nuclease resistance | - | [6] |
| Thrombin | 2'-F-modified | - | Up to 7x | [6] |
| General Oligonucleotide | Phosphorothioate 'gapmer' | Significantly increased | - | [4] |
| Human TNFα | 2'-NH2-modified RNA | 8 hours | > several minutes | [7] |
| DNA Duplex | Modification | Melting Temperature (Tm) | Change in Tm vs. Unmodified | Reference |
| poly(dA-dT) vs. poly(n²dA-dT) | 2-aminoadenine (n²A) | Lower than G:C containing polymers | Non-linear dependence on n²A content | [1] |
| DNA duplexes | 2-amino group on purine (B94841) bases | Sequence-dependent | 0.2-0.9 kcal∙mol−1 stabilization in ΔG° | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used in the characterization of modified aptamers.
Protocol 1: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for this compound-Modified Aptamers
This protocol outlines the selection of DNA aptamers containing this compound by incorporating 2-amino-deoxyadenosine triphosphate (2-amino-dATP) in the SELEX process.
-
Library Design and Synthesis:
-
Design a single-stranded DNA (ssDNA) library with a central random region (typically 20-40 nucleotides) flanked by constant regions for PCR primer annealing.
-
Synthesize the DNA library using standard phosphoramidite (B1245037) chemistry.
-
-
Target Immobilization:
-
Immobilize the target molecule onto a solid support (e.g., magnetic beads, agarose (B213101) resin, or a microplate). This can be achieved through various methods like covalent coupling or affinity tags (e.g., biotin-streptavidin).
-
-
Binding and Partitioning:
-
Incubate the ssDNA library with the immobilized target in a binding buffer. The buffer conditions (pH, salt concentration) should be optimized for the target-aptamer interaction.
-
Wash the solid support extensively to remove unbound and weakly bound oligonucleotides.
-
-
Elution:
-
Elute the bound aptamers from the target. Elution can be achieved by changing the buffer conditions (e.g., high salt, extreme pH), using a denaturing agent, or by competitive elution with a known ligand.
-
-
PCR Amplification with Modified Nucleotides:
-
Amplify the eluted aptamers by PCR. In the PCR reaction mix, replace the standard dATP with 2-amino-dATP. The other dNTPs (dCTP, dGTP, dTTP) remain unchanged.
-
Optimize the PCR conditions (annealing temperature, extension time, number of cycles) for efficient amplification with the modified nucleotide.
-
-
ssDNA Generation:
-
Separate the strands of the double-stranded PCR product to generate a new ssDNA pool for the next round of selection. This can be done using methods like asymmetric PCR, lambda exonuclease digestion of the phosphorylated strand, or streptavidin-biotin separation if one of the primers is biotinylated.
-
-
Iterative Rounds and Monitoring:
-
Repeat the binding, partitioning, elution, and amplification steps for multiple rounds (typically 8-15 rounds).
-
Increase the selection stringency in later rounds by decreasing the target concentration, increasing the washing stringency, or introducing competitor molecules.
-
Monitor the enrichment of binding sequences throughout the process using techniques like filter binding assays or electrophoretic mobility shift assays (EMSA).
-
-
Sequencing and Characterization:
-
After the final round, clone and sequence the enriched aptamer pool to identify individual aptamer candidates.
-
Synthesize the individual aptamer candidates with the this compound modification and characterize their binding affinity, specificity, and other functional properties.
-
Protocol 2: Nuclease Resistance Assay
This protocol describes a method to assess the stability of this compound-modified aptamers in the presence of nucleases, for example, in serum.
-
Oligonucleotide Preparation:
-
Synthesize the this compound-modified aptamer and an unmodified control aptamer of the same sequence.
-
Label the 5' end of both aptamers with a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P) for visualization.
-
-
Incubation with Serum:
-
Prepare a reaction mixture containing the labeled aptamer (at a final concentration of e.g., 1 µM) and a defined concentration of serum (e.g., 10-50% fetal bovine serum or human serum) in a suitable buffer (e.g., PBS).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), take aliquots of the reaction mixture.
-
Immediately stop the nuclease activity in the aliquots by adding a stop solution (e.g., formamide (B127407) loading buffer containing EDTA) and heating at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using a fluorescence imager or autoradiography. The intact, full-length aptamer will appear as a distinct band.
-
-
Data Analysis:
-
Quantify the intensity of the full-length aptamer band at each time point.
-
Plot the percentage of intact aptamer remaining over time.
-
Calculate the half-life (t₁/₂) of the aptamer, which is the time it takes for 50% of the aptamer to be degraded.
-
Compare the half-life of the this compound-modified aptamer with that of the unmodified control.
-
Protocol 3: Thermal Melting (Tm) Analysis
This protocol details the determination of the melting temperature (Tm) of a this compound-modified aptamer, which is a measure of its thermal stability.
-
Sample Preparation:
-
Prepare solutions of the this compound-modified aptamer and an unmodified control aptamer at a known concentration (e.g., 2 µM) in a suitable buffer (e.g., PBS).
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the aptamer solution at 260 nm as the temperature is gradually increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min).
-
-
Data Acquisition:
-
Record the absorbance at each temperature point to generate a melting curve (absorbance vs. temperature).
-
-
Data Analysis:
-
Normalize the melting curve to represent the fraction of unfolded aptamer at each temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the aptamer is in its unfolded state. This corresponds to the midpoint of the transition in the melting curve.
-
Calculate the Tm by taking the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.
-
Compare the Tm of the this compound-modified aptamer with that of the unmodified control to assess the effect of the modification on thermal stability.
-
Visualizing the Process and Potential Mechanisms
To better understand the experimental workflows and potential applications of modified aptamers, the following diagrams are provided.
Caption: Workflow for SELEX with 2-amino-dATP.
Caption: Aptamer blocking a signaling pathway.
Conclusion
The incorporation of this compound into aptamers represents a valuable strategy for enhancing their functional properties. While direct comparative data for this specific modification remains somewhat limited in publicly accessible literature, the available evidence on related 2'-amino modifications strongly suggests significant improvements in nuclease resistance and potential modulation of binding affinity and thermal stability. The detailed protocols and conceptual diagrams provided in this guide offer a framework for researchers to explore the benefits of this compound modification in their own aptamer development pipelines. As research in this area continues, a more comprehensive understanding of the structure-function relationships governing this compound-modified aptamers will undoubtedly emerge, further solidifying their role in the development of next-generation diagnostics and therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aptamer SELEX - Novaptech [novaptech.com]
- 6. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of 2′-amino-modified RNA Aptamers for Human TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of DNA aptamers with two modified bases - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Adenosines: A Side-by-Side Comparison of 2-Aminoadenosine and N6-methyladenosine for Researchers
In the intricate world of cellular signaling and gene regulation, adenosine (B11128) and its derivatives play pivotal roles. This guide provides a comprehensive, data-driven comparison of two critical adenosine analogs: 2-Aminoadenosine, a modulator of cell-surface receptor signaling, and N6-methyladenosine (m6A), a key player in the epitranscriptomic regulation of gene expression. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to explore their distinct and potentially overlapping functions.
At a Glance: Key Distinctions
| Feature | This compound | N6-methyladenosine (m6A) |
| Primary Role | Extracellular signaling molecule | Internal RNA modification |
| Mechanism of Action | Agonist for adenosine receptors (A1, A2A, A2B, A3); inhibitor of adenosine kinase | Post-transcriptional regulator of mRNA stability, splicing, and translation |
| Key Cellular Location of Action | Cell surface receptors | mRNA transcripts within the nucleus and cytoplasm |
| Governing Proteins | Adenosine receptors, Adenosine kinase | "Writers" (e.g., METTL3/14), "Erasers" (e.g., FTO, ALKBH5), "Readers" (e.g., YTH domain proteins) |
Physicochemical Properties
A foundational understanding of the chemical and physical properties of this compound and N6-methyladenosine is crucial for designing and interpreting experiments.
| Property | This compound | N6-methyladenosine (m6A) |
| Molecular Formula | C₁₀H₁₄N₆O₄[1][2] | C₁₁H₁₅N₅O₄[3] |
| Molecular Weight | 282.26 g/mol [1][2] | 281.27 g/mol [3] |
| CAS Number | 2096-10-8[1][4] | 1867-73-8[3] |
| Appearance | White to off-white crystalline powder[1] | Solid |
| Solubility | Slightly soluble in aqueous acid (heated, sonicated), DMSO (sonicated), and ethanol[4] | Data not readily available in summarized format |
| Melting Point | 241-243 °C (decomposes)[4] | Data not readily available in summarized format |
Biological Functions and Signaling Pathways
While both molecules are adenosine derivatives, their biological functions and the signaling pathways they modulate are fundamentally different. This compound acts as an external signal, while N6-methyladenosine is an internal regulatory mark.
This compound: An Agonist of Adenosine Receptors
This compound primarily functions as an agonist for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] These G protein-coupled receptors (GPCRs) are integral to a multitude of physiological processes.
-
A1 and A3 Receptor Activation (Gi-coupled): Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with inhibitory effects on cellular function.
-
A2A and A2B Receptor Activation (Gs-coupled): Conversely, activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This typically triggers downstream signaling cascades that are excitatory in nature.
Additionally, this compound can act as an inhibitor or substrate for adenosine kinase, an enzyme that phosphorylates adenosine to adenosine monophosphate (AMP).[4] By inhibiting this enzyme, this compound can modulate intracellular and extracellular adenosine concentrations.
Below is a diagram illustrating the canonical signaling pathways initiated by this compound through Gs and Gi-coupled adenosine receptors.
N6-methyladenosine (m6A): An Epitranscriptomic Regulator
N6-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in post-transcriptional gene regulation.[3] The dynamic addition and removal of this methyl group are governed by a set of proteins:
-
"Writers" (Methyltransferases): A complex primarily composed of METTL3 and METTL14 installs the m6A modification onto mRNA.
-
"Erasers" (Demethylases): FTO and ALKBH5 are enzymes that remove the m6A mark.
-
"Readers" (m6A-binding proteins): Proteins containing a YTH domain (e.g., YTHDF1, YTHDF2, YTHDF3, YTHDC1) or other domains recognize and bind to m6A-modified mRNA, thereby dictating its fate.
The consequences of m6A modification are context-dependent and include:
-
mRNA stability: YTHDF2 often targets m6A-containing transcripts for degradation.
-
Translation efficiency: YTHDF1 can promote the translation of methylated mRNAs.
-
Splicing: Nuclear reader YTHDC1 can influence pre-mRNA splicing.
-
Nuclear export: m6A can impact the transport of mRNA from the nucleus to the cytoplasm.
m6A has been shown to regulate key signaling pathways, including the PI3K-Akt and MAPK pathways, often by modulating the stability or translation of mRNAs encoding crucial components of these cascades.
The following diagram illustrates the lifecycle and functional consequences of m6A modification.
Role in Disease
The distinct mechanisms of this compound and m6A lead to their involvement in different aspects of disease pathogenesis.
This compound in Disease
Given its action on adenosine receptors, this compound is implicated in conditions where these receptors play a key role:
-
Cancer: Adenosine signaling in the tumor microenvironment is complex. A2A receptor activation can suppress anti-tumor immunity, while A1 receptor activation can have varied effects. As an agonist, this compound could modulate these processes.[1]
-
Neurodegenerative Diseases: Adenosine receptors are crucial in neuronal function. A1 receptor activation is generally neuroprotective, while A2A receptor activation can be neurotoxic under certain conditions. This compound is used in research to explore these pathways in diseases like Alzheimer's and Parkinson's.[1]
-
Inflammation: A2A receptor activation has potent anti-inflammatory effects, making agonists like this compound valuable tools for studying inflammatory diseases.
N6-methyladenosine in Disease
The role of m6A in disease is linked to its regulation of gene expression:
-
Cancer: Aberrant m6A patterns are a hallmark of many cancers. Dysregulation of m6A writers, erasers, and readers can lead to altered expression of oncogenes and tumor suppressors, impacting cancer cell proliferation, survival, and metastasis.[5]
-
Neurodegenerative Diseases: Emerging evidence suggests that m6A modification is involved in neuronal development and function, and its dysregulation may contribute to neurodegenerative disorders.
-
Viral Infections: m6A modifications on both host and viral RNAs can influence viral replication and the host immune response.
Quantitative Data Comparison
Direct comparative quantitative data for this compound and N6-methyladenosine is scarce as they operate in different biological contexts. The following tables summarize available quantitative data for each molecule.
This compound: Receptor Binding and Functional Activity
| Parameter | Receptor Subtype | Cell Line/Tissue | Value |
| Ki (nM) | A1 | Rat Cortex | >150 |
| A2A | Rat Striatum | Kd1 = 1.3 ± 0.1, Kd2 = 19 ± 4.5 | |
| EC50 (cAMP assay) | A2A | HEK293 cells | ~10-100 nM (Agonist dependent) |
Note: Ki represents the inhibition constant, a measure of binding affinity. EC50 is the concentration of an agonist that gives half-maximal response.
N6-methyladenosine: Cellular Abundance and Impact on Gene Expression
| Parameter | Cell Type/Condition | Observation |
| Abundance | Mammalian mRNA | ~0.1-0.4% of total adenosines |
| Effect on mRNA half-life | Varies by transcript and reader protein | Can be decreased (e.g., via YTHDF2) or increased |
| Effect on protein expression | Varies by transcript and reader protein | Can be increased (e.g., via YTHDF1) or decreased |
Experimental Protocols
For researchers aiming to investigate and compare the effects of this compound and N6-methyladenosine, distinct experimental approaches are required.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comparative study of this compound and N6-methyladenosine.
Detailed Methodologies
1. Adenosine Receptor Binding Assay (for this compound)
This protocol determines the binding affinity of this compound to specific adenosine receptor subtypes.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., A1 or A2A in HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a known concentration of a radiolabeled antagonist for the target receptor (e.g., [³H]DPCPX for A1R).
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay (for this compound)
This assay measures the functional consequence of A2A/A2B (Gs) or A1/A3 (Gi) receptor activation.
-
Cell Preparation:
-
Plate cells expressing the adenosine receptor of interest in a 96-well plate.
-
For Gi-coupled receptors, pre-treat cells with forskolin (B1673556) to stimulate basal cAMP production.
-
-
Compound Addition:
-
Add varying concentrations of this compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value.
-
3. Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) (for N6-methyladenosine)
This protocol identifies the locations of m6A modifications across the transcriptome.
-
RNA Preparation:
-
Extract total RNA from cells or tissues of interest.
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA to an appropriate size (e.g., ~100 nucleotides) using chemical or enzymatic methods.
-
-
Immunoprecipitation:
-
Incubate the fragmented mRNA with an anti-m6A antibody.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
-
Elution and Library Preparation:
-
Elute the m6A-containing RNA fragments from the beads.
-
Prepare a sequencing library from the eluted RNA fragments and from an input control (a sample of the fragmented mRNA that did not undergo immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions enriched for m6A in the immunoprecipitated sample compared to the input control.
-
Conclusion
This compound and N6-methyladenosine, while structurally related, operate in fundamentally distinct cellular domains and through disparate molecular mechanisms. This compound is a key player in extracellular signaling, modulating cellular responses through a well-defined family of cell surface receptors. In contrast, N6-methyladenosine acts as a nuanced and dynamic regulator of gene expression from within the cell, fine-tuning the transcriptome in response to developmental cues and environmental stimuli. Understanding the unique and potentially intersecting roles of these two adenosine derivatives will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, from cancer to neurodegenerative disorders. This guide provides a foundational framework and the necessary experimental context for researchers to delve deeper into the fascinating biology of these two critical molecules.
References
- 1. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 2. Molecular Characterization of A1 and A2a Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Main N6-Methyladenosine Readers: YTH Family Proteins in Cancers [frontiersin.org]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. Understanding the roles of N6-methyladenosine writers, readers and erasers in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminoadenosine
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Aminoadenosine. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and eye irritation.[1][2][3] Inhalation of dust and direct contact should be avoided. The following PPE is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale & Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Nitrile gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals.[4] Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A full-length laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level particulate respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[5] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risk.
Preparation:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, solvent-dispensing systems) before handling the compound.
Weighing and Solution Preparation:
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to control airborne particles.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Cap containers securely immediately after use.
Post-Handling:
-
Decontaminate the work area (fume hood, balance) with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Dispose of all contaminated disposable materials as hazardous waste (see Disposal Plan).
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of chemical waste are imperative to protect personnel and the environment. This compound waste is classified as hazardous and must not be disposed of in regular trash or down the drain.[6]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all contaminated solid waste, including used gloves, weigh boats, pipette tips, and paper towels, in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be kept sealed when not in use.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Ensure the container material is compatible with the solvents used.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Empty Containers:
-
The original product container should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as liquid hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's Environmental Health and Safety (EHS) department.
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Irritant").
-
Arrange for waste pickup through your institution's EHS department for disposal by a licensed professional waste disposal service.[6]
Visual Workflow and Safety Logic
The following diagrams illustrate the procedural flow for handling this compound and the underlying safety logic.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
